molecular formula C10H13ClO4S B049842 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride CAS No. 118943-25-2

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Cat. No.: B049842
CAS No.: 118943-25-2
M. Wt: 264.73 g/mol
InChI Key: UFZBQBXKJZWBBV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (CAS 118943-25-2) is a high-purity chemical building block specifically designed for professional research and industrial applications. This compound features a sulfonyl chloride group, making it a highly reactive intermediate for introducing the sulfonate functional group into target molecules. Research Applications and Value This reagent is primarily valued in medicinal chemistry and drug discovery as a key precursor for the synthesis of sulfonamide derivatives. Its structure, which includes a methoxyphenoxy group, can influence the solubility and electronic properties of the resulting compounds. Researchers utilize it in nucleophilic substitution reactions, particularly with amines, to generate diverse sulfonamide libraries for biological screening. It also finds use in polymer chemistry and materials science as a cross-linking agent or monomer modifier. Key Specifications

Properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZBQBXKJZWBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408720
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118943-25-2
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)propane sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, with the CAS number 118943-25-2, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, incorporating a reactive sulfonyl chloride moiety and a methoxy-substituted phenoxy group, positions it as a valuable building block or "scaffold" for the synthesis of diverse molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its reactivity, and its applications, particularly in the construction of sulfonamide libraries for drug discovery.

Physicochemical and Safety Profile

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource(s)
CAS Number 118943-25-2
Molecular Formula C₁₀H₁₃ClO₄S[2]
Molecular Weight 264.73 g/mol [2]
Melting Point 45-46.7 °C
Appearance Solid
Synonyms 3-(4-methoxyphenoxy)propane-1-sulfonyl Chloride, 1-Propanesulfonylchloride,3-(4-methoxyphenoxy)-
GHS Pictogram
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage

Synthesis of this compound

Step 1: Synthesis of 3-(4-Methoxyphenoxy)-1-propanethiol

The first step involves the formation of the ether bond between 4-methoxyphenol and a suitable three-carbon building block, such as 3-chloro-1-propanethiol.

  • Reaction: 4-methoxyphenol + 3-chloro-1-propanethiol → 3-(4-Methoxyphenoxy)-1-propanethiol

  • Causality: The Williamson ether synthesis is a reliable method for forming aryl ethers. The phenoxide, generated in situ by a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the chloride.

Step 2: Oxidative Chlorination to the Sulfonyl Chloride

The resulting thiol can then be converted to the desired sulfonyl chloride through an oxidative chlorination reaction.

  • Reaction: 3-(4-Methoxyphenoxy)-1-propanethiol + Cl₂, H₂O → this compound

  • Causality: The thiol is oxidized by chlorine in an aqueous medium. This is a standard and effective method for the preparation of sulfonyl chlorides from thiols.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidative Chlorination 4-methoxyphenol 4-methoxyphenol Reaction_1 Etherification 4-methoxyphenol->Reaction_1 Nucleophile precursor 3-chloro-1-propanethiol 3-chloro-1-propanethiol 3-chloro-1-propanethiol->Reaction_1 Electrophile Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_1 Product_1 3-(4-Methoxyphenoxy)-1-propanethiol Product_1_input 3-(4-Methoxyphenoxy)-1-propanethiol Reaction_1->Product_1 Reaction_2 Oxidation Product_1_input->Reaction_2 Reagents Cl2, H2O Reagents->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Applications in Medicinal Chemistry

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonamide Synthesis: A Gateway to Chemical Diversity

The formation of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a large number of approved drugs. The reaction of this compound with an amine library allows for the rapid generation of a diverse set of molecules for biological screening.

  • General Reaction: this compound + R-NH₂ → N-substituted-3-(4-methoxyphenoxy)-1-propanesulfonamide

  • Causality: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.

The diagram below illustrates the general reaction for sulfonamide formation.

G Sulfonyl_Chloride This compound Reaction Sulfonamide Formation Sulfonyl_Chloride->Reaction Electrophile Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction Nucleophile Base Base (e.g., Triethylamine) Base->Reaction HCl Scavenger Sulfonamide N-substituted Sulfonamide Reaction->Sulfonamide

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a representative, self-validating protocol for the synthesis of a sulfonamide using this compound and a generic primary amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (anhydrous)

    • 1M HCl (aqueous)

    • Saturated NaCl solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound and the primary amine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, etc.) for this compound are not widely available in public databases. Researchers who synthesize or acquire this compound should perform their own analytical characterization to confirm its identity and purity. Predicted mass spectrometry data for various adducts can be found on databases such as PubChem.[3]

Conclusion

This compound is a valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form sulfonamides makes it an ideal scaffold for the creation of compound libraries for high-throughput screening. While detailed synthetic and analytical data in the public domain is limited, its synthesis and reactivity can be reliably predicted from fundamental principles of organic chemistry, enabling its effective use in the laboratory.

References

  • PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, core reactivity, applications, and established protocols for its characterization and safe handling. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals who utilize reactive building blocks to construct complex molecular architectures. The molecular weight of this compound is a foundational parameter, determined to be 264.73 g/mol .

Core Physicochemical & Structural Properties

This compound, identified by the CAS Number 118943-25-2, is a bifunctional organic compound that serves as a valuable scaffold in synthetic applications[1]. Its structure incorporates a reactive sulfonyl chloride moiety and a stable methoxyphenoxy group, offering a versatile platform for chemical modification.

Key Properties Summary

The fundamental properties of this reagent are summarized below, compiled from authoritative chemical supplier data.

PropertyValueSource(s)
Molecular Weight 264.73 g/mol
Molecular Formula C₁₀H₁₃ClO₄S[1]
CAS Number 118943-25-2[1]
Physical Form Solid
Melting Point 45-46.7 °C[]
Boiling Point 389.4 °C at 760 mmHg[]
Density 1.304 g/cm³[]
InChI Key UFZBQBXKJZWBBV-UHFFFAOYSA-N[]
Molecular Structure & Inherent Reactivity

The molecule's utility is derived from its distinct chemical domains: the highly electrophilic sulfonyl chloride group and the electron-rich methoxy-substituted aromatic ring.

Caption: Chemical structure of this compound.

  • Sulfonyl Chloride (-SO₂Cl): This functional group is a potent electrophile. The sulfur atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in forming stable sulfonamides and sulfonate esters, respectively[3].

  • Aryl Ether Linkage: The ether bond connecting the propyl chain to the 4-methoxyphenoxy group is generally stable under the conditions required for sulfonyl chloride reactions, providing a robust linker.

  • 4-Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the overall electronic properties of molecules derived from this intermediate.

Core Applications in Research & Drug Development

Sulfonyl chlorides are critical intermediates in the synthesis of a vast array of compounds, particularly in the pharmaceutical sector[3][4]. This compound is no exception, serving as a versatile building block.

  • Synthesis of Sulfonamides: Its primary application is reacting with primary or secondary amines to form sulfonamides. This linkage is a common pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

  • Bio-conjugation and Linker Chemistry: The propyl chain provides spatial separation between the aromatic head and the reactive sulfonyl chloride tail. This makes it an ideal candidate for use as a linker to attach the methoxyphenoxy moiety to biomolecules or surfaces[4].

  • Intermediate for Complex Molecules: In multi-step syntheses, this compound allows for the introduction of the 3-(4-methoxyphenoxy)propylsulfonyl group, which can confer specific physicochemical properties like lipophilicity and metabolic stability to a final drug candidate[5].

Synthetic Workflow: A Generalized Approach

While proprietary synthesis routes are common, a plausible and widely used method for preparing sulfonyl chlorides involves the oxidative chlorination of corresponding thiols or disulfides. This self-validating process ensures the target functional group is formed reliably.

G cluster_0 Preparation of Thiol Precursor cluster_1 Oxidative Chlorination start 4-Methoxyphenol + 1,3-Dibromopropane thiol_precursor 3-(4-Methoxyphenoxy)propyl Thiolacetate start->thiol_precursor Williamson Ether Synthesis & Thiolation hydrolysis Hydrolysis (e.g., NaOH/H₂O) thiol_precursor->hydrolysis thiol 3-(4-Methoxyphenoxy)-1-propanethiol hydrolysis->thiol oxidation Chlorine (Cl₂) in Aqueous Acid thiol->oxidation Precursor Feed product 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride oxidation->product Reaction & Quench

Caption: Generalized workflow for the synthesis of the target sulfonyl chloride.

Expertise & Causality: The synthesis begins with the formation of the C-S bond, often via a protected thiol equivalent like a thiolacetate, to prevent premature oxidation. The final step, oxidative chlorination, must be performed in an aqueous acidic medium to generate the sulfonyl chloride from the thiol precursor. The use of chlorine gas in the presence of water is a standard and effective method for this transformation[6].

Analytical Characterization: Protocols for Validation

Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique approach is required for comprehensive characterization[3].

Analytical Workflow Overview

G sample Sample of 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., GC-MS with derivatization) sample->ms struct_elucid Structural Elucidation nmr->struct_elucid func_group Functional Group ID ir->func_group mw_confirm Molecular Weight & Purity Confirmation ms->mw_confirm

Caption: Standard analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Structural Elucidation

Causality: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the methoxy, phenoxy, and propylsulfonyl groups. Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents are mandatory to prevent solvolysis[3].

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or acetone-d₆ in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Expect to see characteristic signals for:

    • Aromatic protons on the phenoxy ring (typically in the δ 6.8-7.2 ppm range).

    • A singlet for the methoxy (-OCH₃) protons (~δ 3.8 ppm).

    • Multiplets for the three methylene (-CH₂-) groups of the propyl chain. The protons adjacent to the sulfonyl chloride group will be the most downfield shifted.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the presence of the correct number of carbon atoms in their distinct chemical environments.

Protocol 2: FT-IR Spectroscopy for Functional Group Identification

Causality: Infrared spectroscopy is a rapid and definitive method for confirming the presence of the critical sulfonyl chloride functional group through its characteristic vibrational frequencies[3].

  • Sample Preparation: Prepare a thin film of the material on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for strong, characteristic absorption bands:

    • S=O Asymmetric Stretch: ~1370-1380 cm⁻¹

    • S=O Symmetric Stretch: ~1170-1190 cm⁻¹

    • S-Cl Stretch: ~560-600 cm⁻¹

    • C-O-C Ether Stretches: ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric).

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

Causality: Mass spectrometry provides definitive confirmation of the molecular weight and can reveal fragmentation patterns that further support the proposed structure[3]. Direct analysis can be challenging due to reactivity; derivatization is often a robust alternative for purity analysis via GC-MS.

  • Method A: Direct Infusion (ESI-MS): Dissolve a minute quantity of the sample in a suitable solvent (e.g., acetonitrile) and analyze via electrospray ionization. Look for the molecular ion peak [M+H]⁺ or other adducts.

  • Method B: GC-MS with Derivatization (for Purity):

    • Accurately weigh the sulfonyl chloride sample into a vial.

    • Dissolve in an aprotic solvent like dichloromethane.

    • Add a slight excess of a simple amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its stable sulfonamide derivative.

    • Inject the resulting solution into the GC-MS to assess purity and identify any potential impurities.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires stringent safety protocols.

  • Hazard Identification: The compound is classified as Skin Corrosive, Category 1B, and causes severe eye damage[7]. It is harmful if inhaled or swallowed[8]. Upon contact with water or moisture, it may release corrosive hydrogen chloride gas[9].

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Mandated PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • A flame-retardant lab coat.

    • Chemical splash goggles and a full-face shield[10].

  • Handling Procedures:

    • Avoid breathing dust or vapors[10].

    • Prevent contact with skin, eyes, and clothing[10].

    • Keep away from water and incompatible materials such as strong oxidizing agents[10].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials[8][10]. The container should be protected from moisture and physical damage.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular weight of 264.73 g/mol . Its utility is rooted in the predictable and efficient reactivity of the sulfonyl chloride group, enabling the construction of complex sulfonamide-containing molecules. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, analytical validation protocols, and strict adherence to safety guidelines are essential for its successful and safe application in advancing scientific discovery.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Leal, D., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

  • Medium. (n.d.). The Role of 1-Propanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug discovery. We will move beyond a simple recitation of facts to provide a foundational understanding of its properties, reactivity, and practical applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 118943-25-2) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety.[1] This unique combination makes it an excellent building block for introducing a flexible, ether-linked aromatic group into a target structure via a stable sulfonamide or sulfonate ester linkage. Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 118943-25-2[1][2]
Molecular Formula C₁₀H₁₃ClO₄S[1][3]
Molecular Weight 264.73 g/mol [1][2]
Melting Point 45-46.7 °C (lit.)[]
Boiling Point 389.4 °C at 760 mmHg (Predicted)[]
Density 1.304 g/cm³ (Predicted)[]
Appearance Solid[3]
InChI Key UFZBQBXKJZWBBV-UHFFFAOYSA-N[3][5]
SMILES COc1ccc(OCCCS(Cl)(=O)=O)cc1[1][5]

Synthesis and Purification Strategy

While multiple proprietary synthesis routes exist, a general and logical laboratory-scale approach can be conceptualized based on established transformations. The strategy involves the initial formation of an ether linkage, followed by the introduction and subsequent conversion of a sulfur-containing functional group.

The causality behind this multi-step process is rooted in functional group compatibility. Direct sulfonylation of a precursor containing the ether linkage is often more efficient and avoids undesirable side reactions that could occur if the highly reactive sulfonyl chloride group were present during the ether formation step.

G A 4-Methoxyphenol + 3-Bromo-1-propanol B Williamson Ether Synthesis (e.g., K₂CO₃, Acetone) A->B Step 1 C 3-(4-Methoxyphenoxy)-1-propanol B->C D Conversion to Thiol (e.g., Thiourea, HBr then NaOH) C->D Step 2 E 3-(4-Methoxyphenoxy)propane-1-thiol D->E F Oxidative Chlorination (e.g., Cl₂, H₂O/HCl) E->F Step 3 G 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride F->G

Caption: A plausible synthetic workflow for preparing the title compound.

Purification is typically achieved via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a solid product, or through column chromatography for smaller scales or to remove persistent impurities.

Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.

The core mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the sulfur atom. This proceeds through a trigonal bipyramidal transition state, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.

G reagents { R-SO₂Cl | + | :Nu-H } intermediate Transition State O R-S-Cl O Nu-H reagents->intermediate Nucleophilic Attack products { R-SO₂-Nu | + | H-Cl } intermediate->products Chloride Elimination G cluster_0 Core Scaffold cluster_1 Reagent cluster_2 Final Conjugate A Molecule with Nucleophilic Site (e.g., -NH₂) C Bioactive Molecule with Appended Group A->C Sulfonamide Linkage Formation B 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride B->C

Caption: Conceptual role as a building block in drug discovery.

Detailed Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a representative procedure for the reaction of this compound with a primary amine, using benzylamine as an example. This self-validating system includes reaction, workup, and purification steps.

Objective: To synthesize N-benzyl-3-(4-methoxyphenoxy)propane-1-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 265 mg, 1.0 mmol).

  • Dissolve the sulfonyl chloride in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve benzylamine (112 mg, 1.05 mmol) and triethylamine (152 mg, 1.5 mmol) in anhydrous DCM (5 mL).

  • Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). The acid wash removes excess amine and triethylamine, while the base wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by NMR and Mass Spectrometry to confirm the structure. [6]

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions. [2]

  • Hazard Classification: Skin Corrosion, Category 1B. Causes severe skin burns and eye damage (H314). [7]* Pictograms: GHS05 (Corrosion). * Handling: Use only in a well-ventilated chemical fume hood. [8][9]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [8]Avoid breathing dust or vapors. It is a lachrymator (causes tears). [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and water/moisture. [8][10]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. [9]For skin contact, take off immediately all contaminated clothing and rinse the skin with plenty of water. [8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, coupled with the useful pharmacophoric group it carries, provides chemists with a reliable method for synthesizing complex molecules with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount to leveraging its full potential in the research and development landscape.

References

  • Movassaghi, M., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propionyl chloride. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Ayyanar, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from [Link]

  • MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • M. de Meneses, A. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, a bifunctional organic compound, has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity, and its burgeoning role in drug design, with a focus on its application as a linker in targeted therapies.

Introduction: The Strategic Importance of Bifunctional Molecules

In the landscape of medicinal chemistry, molecules that possess multiple functional groups with distinct reactivities are invaluable. This compound (CAS Number: 118943-25-2) epitomizes this class of compounds.[1][2] It incorporates a highly electrophilic sulfonyl chloride, which readily reacts with nucleophiles such as amines and alcohols, and a 4-methoxyphenoxy group, a common motif in pharmacologically active molecules known to influence binding affinity and metabolic stability. This dual-functionality allows for its strategic incorporation into larger molecular frameworks, serving as a stable linker or a pharmacophoric element.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development.

PropertyValueSource
CAS Number 118943-25-2[1][2]
Molecular Formula C₁₀H₁₃ClO₄S[1]
Molecular Weight 264.73 g/mol [1]
Appearance Solid
Melting Point 45-46.7 °C (lit.)
Boiling Point 389.4 °C at 760 mmHg
Density 1.304 g/cm³
Flash Point 45 °C[1]
SMILES COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl[2][3]
InChI 1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3[2]

Synthesis and Purification: A Step-by-Step Protocol

Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

The precursor thiol can be prepared via a nucleophilic substitution reaction between 4-methoxyphenol and a suitable three-carbon building block containing a thiol or a protected thiol group.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (1.2 eq), to the solution to deprotonate the phenol.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 3-bromo-1-propanethiol (1.0 eq) or a protected equivalent.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)propane-1-thiol.

Oxidative Chlorination to this compound

The conversion of the synthesized thiol to the target sulfonyl chloride is a critical step that can be achieved through various oxidative chlorination methods. A common and effective method involves the use of chlorine gas in the presence of an acid scavenger.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber, dissolve the 3-(4-methoxyphenoxy)propane-1-thiol (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution in an ice bath and bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material using TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, purge the excess chlorine gas with a stream of nitrogen. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Oxidative Chlorination 4-Methoxyphenol 4-Methoxyphenol Reaction1 Nucleophilic Substitution 4-Methoxyphenol->Reaction1 3-Bromo-1-propanethiol 3-Bromo-1-propanethiol 3-Bromo-1-propanethiol->Reaction1 3-(4-Methoxyphenoxy)propane-1-thiol 3-(4-Methoxyphenoxy)propane-1-thiol Reaction1->3-(4-Methoxyphenoxy)propane-1-thiol Thiol_Intermediate 3-(4-Methoxyphenoxy)propane-1-thiol Reaction2 Oxidative Chlorination Thiol_Intermediate->Reaction2 Chlorine Cl2 Chlorine->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

The reaction with primary or secondary amines to form sulfonamides is of particular importance in medicinal chemistry. The sulfonamide linkage is a key structural motif in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products Main_Compound 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride Sulfonamide Sulfonamide Main_Compound->Sulfonamide Nucleophilic Substitution Sulfonate_Ester Sulfonate Ester Main_Compound->Sulfonate_Ester Nucleophilic Substitution Thioester Thioester Main_Compound->Thioester Nucleophilic Substitution Amine R₂NH (Amine) Amine->Sulfonamide Alcohol R'OH (Alcohol) Alcohol->Sulfonate_Ester Thiol R''SH (Thiol) Thiol->Thioester

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Executive Summary

This guide provides a comprehensive overview of the chemical properties and critical safety protocols for this compound (CAS No: 118943-25-2). As a reactive sulfonyl chloride, this compound is classified as a corrosive material that causes severe skin burns and eye damage. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into safe handling, storage, emergency procedures, and disposal. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a solid organic compound utilized as a research chemical and intermediate in organic synthesis.[] Its utility is derived from the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles. Understanding its fundamental properties is the first step in a thorough risk assessment.

Chemical Structure

The molecule consists of a 4-methoxyphenoxy group linked by a propyl chain to a sulfonyl chloride functional group. The high reactivity and corrosive nature of the compound are primarily attributed to the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack and hydrolysis.

Caption: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are essential for designing experiments and for anticipating its behavior under various conditions.

PropertyValueSource
CAS Number 118943-25-2[2][3]
Molecular Formula C₁₀H₁₃ClO₄S[2][3][4]
Molecular Weight 264.73 g/mol [2][3]
Appearance Solid[4]
Melting Point 45-46.7 °C (lit.)[][2]
Boiling Point 389.4 °C at 760 mmHg[]
Density 1.304 g/cm³[]
InChI Key UFZBQBXKJZWBBV-UHFFFAOYSA-N[][2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazard is its corrosivity, which demands strict adherence to safety protocols.

GHS ClassificationCodeDescription
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Class Skin Corrosion/IrritationCategory 1B
Hazard Statement H314Causes severe skin burns and eye damage.[2][5]
Storage Class 8ACombustible corrosive hazardous materials.[2]

Section 3: Risk Assessment and Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated; however, the data for the compound class (sulfonyl chlorides) and the available safety information confirm its severe effects.[6]

  • Mechanism of Corrosivity : Upon contact with moisture, such as humidity in the air or water on biological tissues (skin, eyes, respiratory tract), sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[7] Both of these products are highly corrosive and cause immediate and severe chemical burns.

  • Dermal and Ocular Effects : Direct contact with the skin or eyes will cause severe burns and potentially irreversible eye damage.[5][8] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[8][9]

  • Inhalation Hazard : Inhalation of dust or fumes can cause severe irritation and chemical burns to the respiratory tract.[6][10]

  • Ingestion Hazard : Ingestion causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract.[6][8]

Section 4: Protocols for Safe Handling and Storage

A self-validating safety workflow is critical. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all potential routes of exposure.

Engineering Controls & Work Environment
  • Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[6][9]

  • Ventilation : Ensure adequate ventilation in the laboratory, especially in storage areas.[8]

  • Safety Stations : An operational eyewash station and safety shower must be located in close proximity to the workstation.[8][9]

Required Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory.

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[2][8] Standard safety glasses are not sufficient.

  • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[8]

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if handling outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with cartridges for acid gases and particulates (Type P3) is necessary.[2][8]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Check Eyewash/Shower Functionality prep1->prep2 prep3 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2->prep3 handle1 Carefully Weigh Solid Away from Drafts prep3->handle1 handle2 Keep Container Tightly Sealed When Not in Use handle1->handle2 handle3 Use Designated Glassware and Tools handle2->handle3 clean1 Decontaminate Tools and Work Surface handle3->clean1 clean2 Dispose of Waste in Designated Corrosive Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard Operating Procedure for Safe Handling.

Storage Requirements
  • Store in a dry, cool, and well-ventilated area designated for corrosive materials.[8][9]

  • Keep the container tightly closed to prevent reaction with atmospheric moisture.[8]

  • Incompatible Materials : Store separately from strong oxidizing agents, strong acids, alcohols, and water.[8][10]

Section 5: Emergency Procedures and First Aid

Immediate and decisive action is required in any emergency involving this compound. Call for medical assistance immediately in all cases of exposure.[8]

Exposure Protocols
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

  • Skin Contact : Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] Ingestion can cause perforation of the esophagus or stomach.[6]

Accidental Release Measures
  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

  • Carefully scoop the absorbed material into a designated, labeled, and sealable container for corrosive waste.

  • Do not add water to the spill site, as this will generate corrosive acids.[11]

  • Clean the spill area thoroughly once the material has been removed.

Emergency Response Flowchart

G start Exposure or Spill Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it Personal Exposure? start->is_exposure evacuate Evacuate Area is_spill->evacuate Yes remove_victim Remove Victim from Source is_exposure->remove_victim Yes don_ppe Don Full PPE evacuate->don_ppe contain Contain with Dry, Inert Material don_ppe->contain collect Collect in Labeled Waste Container contain->collect call_help Call for Immediate Medical Help remove_victim->call_help first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) call_help->first_aid transport Transport to Emergency Medical Facility first_aid->transport

Caption: Emergency Response Decision Workflow.

Section 6: Fire and Explosion Hazard Data

  • Flammability : This material is described as a combustible, corrosive hazardous material.[2] While it may burn, it does not ignite readily.[11]

  • Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8] Avoid using a direct water jet, which could react with the substance and spread contamination.

  • Hazardous Decomposition Products : Thermal decomposition during a fire can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][10]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[6][8]

Section 7: Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

  • Waste Classification : This material should be treated as hazardous corrosive waste.

  • Containment : Collect waste material, including contaminated absorbents and disposable PPE, in designated, clearly labeled, and corrosion-resistant containers.[9]

  • Disposal Route : Do not dispose of down the drain or in general waste.[9] Arrange for disposal through a licensed professional waste disposal service.

References

  • 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride . PubChem. [Link]

  • 3-(4-Methoxyphenyl)propionyl chloride . PubChem. [Link]

  • This compound . Amerigo Scientific. [Link]

  • RIFM Fragrance Ingredient Safety Assessment . RIFM. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (CAS No: 118943-25-2)[1]. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. While experimentally derived spectra for this specific compound are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and an Overview of its Spectroscopic Features

This compound is a multi-functional molecule with several key structural components that give rise to a distinct and interpretable spectroscopic fingerprint. These include a p-substituted aromatic ring, a methoxy group, an aliphatic ether linkage, a three-carbon propyl chain, and a reactive sulfonyl chloride functional group. Each of these components will manifest in the NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Caption: Predicted ¹H-¹H coupling network for the molecule.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Ar-C (C-O-CH₂)~158
Quaternary Ar-C (C-OCH₃)~154
Ar-CH (ortho to -O-CH₂)~116
Ar-CH (ortho to -OCH₃)~115
-O-CH₂-~68
-CH₂-CH₂-S~25
-CH₂-S~58
CH₃O-~56

Expert Interpretation:

The aromatic region will display four signals for the six carbons due to the molecule's symmetry. The two quaternary carbons attached to oxygen will be the most deshielded. The methoxy carbon will have a characteristic shift around 56 ppm. Within the aliphatic chain, the carbon attached to the sulfonyl chloride group will be significantly deshielded compared to the other two propyl carbons.

Exemplary NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a standard pulse program with a sufficient relaxation delay (2-5 seconds) to ensure accurate integration of quaternary carbons if desired.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100-3000C-H stretch (aromatic)Medium-Weak
2980-2850C-H stretch (aliphatic)Medium
1610, 1510C=C stretch (aromatic ring)Strong
1380-1340SO₂ asymmetric stretchStrong
1250C-O-C stretch (aryl ether)Strong
1190-1160SO₂ symmetric stretchStrong
830C-H bend (aromatic, p-disubstituted)Strong
600-500S-Cl stretchStrong

Expert Interpretation:

The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group, with characteristic asymmetric and symmetric S=O stretching bands. [2][3]The presence of the aromatic ring will be confirmed by C=C stretching bands and a strong out-of-plane C-H bending vibration indicative of 1,4-disubstitution. The aryl ether C-O-C stretch will also be a prominent feature. Aliphatic C-H stretching vibrations will be observed in the 2850-2980 cm⁻¹ region.

Exemplary IR Data Acquisition Protocol
  • Sample Preparation: As the compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by melting a small amount of the sample between two salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.

m/z Adduct Predicted Mass
264.02[M]⁺264.02175
265.03[M+H]⁺265.02958
287.01[M+Na]⁺287.01152

Data predicted by CCSbase. [4] Expert Interpretation of Fragmentation:

Upon electron ionization, the molecular ion ([M]⁺) at m/z ≈ 264 is expected. A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical followed by the loss of SO₂.

  • Loss of Cl: [C₁₀H₁₃O₄S]⁺ (m/z ≈ 229)

  • Loss of SO₂: [C₁₀H₁₃O₂]⁺ (m/z ≈ 165)

  • Cleavage of the propyl chain: A prominent peak at m/z = 123 corresponding to the [CH₃O-C₆H₄-O]⁺ fragment is likely.

  • Formation of the methoxyphenyl cation: A peak at m/z = 108 corresponding to [CH₃O-C₆H₄]⁺ is also anticipated.

Fragmentation_Pathway M_plus [M]⁺ m/z = 264 M_minus_Cl [M-Cl]⁺ m/z = 229 M_plus->M_minus_Cl - Cl• M_minus_SO2Cl [M-SO₂Cl]⁺ m/z = 165 M_plus->M_minus_SO2Cl - •SO₂Cl Fragment_123 [C₇H₇O₂]⁺ m/z = 123 M_minus_SO2Cl->Fragment_123 - C₃H₆

Caption: A plausible fragmentation pathway for the molecule in MS.

Exemplary MS Data Acquisition Protocol
  • Sample Introduction: Introduce the sample via direct infusion or through a GC or LC inlet.

  • Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the molecular ion, or electron ionization (EI) to induce fragmentation.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the parent ion.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the characteristic signals and fragmentation patterns outlined herein, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

The Strategic Role of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, a critical chemical intermediate. The document elucidates its primary application in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). We will explore the synthesis of this key intermediate, its subsequent conversion to Tamsulosin, and the chemical principles that underscore its strategic importance in this pharmaceutical manufacturing process. This guide will also present detailed experimental protocols, safety information, and a discussion of the rationale behind its use over alternative synthetic routes.

Introduction: The Significance of a Key Intermediate

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a series of carefully orchestrated chemical reactions. The efficiency, purity, and overall viability of the manufacturing process often hinge on the judicious selection of key intermediates. This compound (CAS No. 118943-25-2) is a prime example of such a pivotal molecule.[1] While not a household name, this sulfonyl chloride is instrumental in the production of Tamsulosin, a cornerstone therapy for BPH.[2][3] Understanding the chemistry and application of this intermediate is therefore crucial for professionals in drug development and manufacturing.

This guide will provide a comprehensive technical overview of this compound, moving beyond a simple description of its use to a deeper analysis of the underlying chemical logic and practical considerations for its synthesis and handling.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective use in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 118943-25-2[1]
Molecular Formula C₁₀H₁₃ClO₄S[4]
Molecular Weight 264.73 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 45-46.7 °C[1]
Flash Point 45 °C[4]

Safety Information:

This compound is classified as a corrosive substance and requires careful handling.[1]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363.[1]

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are mandatory.[1]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound: A Plausible Protocol

While specific, detailed industrial-scale synthetic procedures for this compound are often proprietary, a robust laboratory-scale synthesis can be designed based on established chemical transformations. A common and effective method for the preparation of sulfonyl chlorides is the oxidative chlorination of thiols.[5][6]

The following protocol is a representative, self-validating procedure for the synthesis of the title compound, extrapolated from general methods for converting thiols to sulfonyl chlorides.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol cluster_1 Step 2: Oxidative Chlorination A 4-Methoxyphenol C Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetone) A->C B 3-Bromo-1-propanethiol B->C D Reaction under reflux C->D E Workup and purification D->E F 3-(4-Methoxyphenoxy)propane-1-thiol E->F G 3-(4-Methoxyphenoxy)propane-1-thiol H Oxidizing/Chlorinating agent (e.g., H₂O₂/SOCl₂) G->H I Reaction in a suitable solvent (e.g., Acetonitrile) at low temperature H->I J Workup and purification I->J K This compound J->K

Caption: Plausible two-step synthesis of the target intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propane-1-thiol

  • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add 3-bromo-1-propanethiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)propane-1-thiol.

Step 2: Oxidative Chlorination to this compound

  • Dissolve 3-(4-methoxyphenoxy)propane-1-thiol (1.0 eq) in acetonitrile and cool the solution to 0 °C in an ice bath.

  • Slowly add a mixture of hydrogen peroxide (3.0 eq) and thionyl chloride (1.0 eq) to the cooled solution, maintaining the temperature below 5 °C.[5]

  • Stir the reaction mixture at 0-5 °C and monitor for the disappearance of the starting thiol by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Application in the Synthesis of Tamsulosin

The primary and most significant application of this compound is as a key building block in the synthesis of Tamsulosin.[2][3] It serves as the electrophilic component that introduces the 3-(4-methoxyphenoxy)propyl group to the chiral amine core of the Tamsulosin molecule.

Reaction Scheme for Tamsulosin Synthesis:

G A This compound C Base (e.g., Triethylamine) in a suitable solvent (e.g., DMF) A->C B (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide B->C D Reaction at elevated temperature C->D E Workup and purification D->E F Tamsulosin E->F

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities. 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride emerges as a noteworthy reagent, embodying the principles of modular synthesis through its distinct bifunctional architecture. This technical guide provides an in-depth exploration of its chemical synthesis, mechanistic underpinnings, and potential applications, offering field-proven insights for its effective utilization.

At its core, this compound is a molecule of two halves. The highly reactive sulfonyl chloride group serves as a potent electrophile, primarily for the formation of sulfonamides—a privileged functional group in medicinal chemistry renowned for its diverse biological activities.[1] Concurrently, the 4-methoxyphenoxy moiety provides a structural scaffold that can influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and potential for specific interactions with biological targets. The propyl linker offers conformational flexibility, allowing these two key features to be spatially oriented in a variety of ways. This guide will illuminate the path from its conceptual synthesis to its practical application in the laboratory.

Proposed Synthesis and Mechanistic Rationale

While the specific historical discovery and initial synthesis of this compound are not prominently documented in seminal literature, a plausible and robust synthetic route can be devised based on well-established principles of organic chemistry. The most logical approach involves a two-step sequence: the formation of the corresponding sulfonic acid salt, followed by chlorination.

Part 1: Synthesis of Sodium 3-(4-methoxyphenoxy)propane-1-sulfonate

The synthesis commences with the nucleophilic substitution of a suitable three-carbon synthon with 4-methoxyphenol. A common and effective method is the reaction of 4-methoxyphenol with 1,3-propanesultone. The phenolic oxygen, after deprotonation by a base such as sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the sultone and leading to the opening of the strained ring. This reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack.

Experimental Protocol:

  • To a stirred solution of 4-methoxyphenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (1.05 eq.) and stir until complete dissolution.

  • Add 1,3-propanesultone (1.0 eq.) to the reaction mixture.

  • Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and precipitate the product by the addition of a non-polar solvent like diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield sodium 3-(4-methoxyphenoxy)propane-1-sulfonate.

Part 2: Chlorination to this compound

The conversion of the sulfonic acid salt to the sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. The choice of chlorinating agent can influence the reaction conditions and work-up procedure. Using thionyl chloride with a catalytic amount of DMF is a widely accepted method that proceeds through the formation of the Vilsmeier reagent, which is the active chlorinating species.

Experimental Protocol:

  • Suspend the dried sodium 3-(4-methoxyphenoxy)propane-1-sulfonate (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the reaction mixture under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases, indicating the completion of the reaction.

  • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydroxide in the first step ensures complete deprotonation of the phenol, maximizing the nucleophilicity of the resulting phenoxide.

  • 1,3-propanesultone is an excellent electrophile for this transformation due to the ring strain that facilitates its opening upon nucleophilic attack.

  • Thionyl chloride is a cost-effective and efficient chlorinating agent for the conversion of sulfonic acid salts to sulfonyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the purification of the final product.

  • The catalytic amount of DMF accelerates the chlorination reaction by forming the highly reactive Vilsmeier reagent.

Physicochemical Properties and Data

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO₄S[2]
Molecular Weight 264.73 g/mol [2]
CAS Number 118943-25-2[2]
Appearance Solid[3]
Melting Point 45-46.7 °CSigma-Aldrich

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound in a research and development setting lies in its role as a versatile intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1]

The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This straightforward and high-yielding reaction allows for the rapid generation of diverse chemical libraries for screening purposes.

General Protocol for Sulfonamide Synthesis:

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).

  • Cool the mixture to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.

  • Purify the resulting sulfonamide by column chromatography, recrystallization, or preparative HPLC.

The 4-methoxyphenoxy group can be strategically employed to enhance the drug-like properties of the final compound. The methoxy group can act as a hydrogen bond acceptor and its presence on the phenyl ring can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Sulfonic Acid Salt Formation cluster_step2 Step 2: Chlorination 4-Methoxyphenol 4-Methoxyphenol Reaction1 4-Methoxyphenol->Reaction1 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Reaction1 NaOH NaOH NaOH->Reaction1 Sodium_Salt Sodium 3-(4-methoxyphenoxy) propane-1-sulfonate Reaction2 Sodium_Salt->Reaction2 Reaction1->Sodium_Salt SOCl2 SOCl₂ SOCl2->Reaction2 DMF_cat DMF (cat.) DMF_cat->Reaction2 Final_Product 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride Reaction2->Final_Product Workflow Start Start with Building Block: 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride Reaction Parallel Sulfonamide Synthesis Start->Reaction Amine_Library Diverse Amine Library (Primary & Secondary) Amine_Library->Reaction Purification High-Throughput Purification Reaction->Purification Screening_Library Sulfonamide Library for Screening Purification->Screening_Library Biological_Screening Biological Screening Screening_Library->Biological_Screening Hit_Compounds Identification of Hit Compounds Biological_Screening->Hit_Compounds

Caption: Workflow for creating a chemical library.

References

  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 992-999. [Link]

  • de Souza, J. M., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv. [Link]

  • Google Patents. (n.d.). Thermodynamically stable modification of 1-(4-carbazolyl-oxy-3[2-(2-methoxyphenoxy)-ethylamino]-2-propanol process for its preparation and pharmaceutical compositions containing it. US6730326B2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propanesulfonyl Chloride: A Versatile Building Block in Chemical Synthesis. [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. (2019). Application of Sulfonyl in Drug Design. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-234. [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • ACS Publications. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Franklin, M., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-7. [Link]

Sources

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Synthetic Scaffold

This compound is a bifunctional organic compound of increasing interest within the domains of medicinal chemistry and synthetic organic chemistry.[] Its structure, featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety, positions it as a valuable scaffold and intermediate.[2] The sulfonyl chloride functional group is a cornerstone in synthetic chemistry, primarily serving as a precursor for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals.[3][4] Simultaneously, the 4-methoxyphenoxy portion of the molecule is a common structural motif in biologically active compounds, potentially influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 118943-25-2 [2]
Molecular Formula C₁₀H₁₃ClO₄S [2][5]
Molecular Weight 264.73 g/mol [6]
Melting Point 45-46.7 °C []
Appearance Solid [7]
IUPAC Name 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride []
SMILES COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl [2]

| InChI Key | UFZBQBXKJZWBBV-UHFFFAOYSA-N |[5] |

Chemical Structure of this compound struct

Caption: 2D structure of this compound.

Synthesis Methodologies: From Precursors to Product

The synthesis of sulfonyl chlorides can be achieved through various established chemical transformations, most commonly via the chlorination of the corresponding sulfonic acids or the oxidative chlorination of sulfur compounds like thiols or disulfides.[4][8][9] For this compound, a logical and efficient synthetic strategy involves the preparation of its sulfonic acid precursor, followed by a chlorination step.

Proposed Synthetic Workflow

The following workflow outlines a robust, two-stage process for the laboratory-scale synthesis of the title compound. This approach leverages commercially available starting materials and employs well-documented, high-yielding reactions.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol

Stage 1: Synthesis of Potassium 3-(4-methoxyphenoxy)-1-propanesulfonate

  • To a stirred solution of 4-methoxyphenol in a suitable aprotic solvent (e.g., toluene), add one molar equivalent of a strong base such as potassium hydroxide.

  • Heat the mixture to facilitate the formation of the potassium phenoxide salt.

  • Slowly add one molar equivalent of 1,3-propanesultone. The sultone ring is susceptible to nucleophilic attack by the phenoxide.

  • Maintain the reaction at an elevated temperature until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Upon completion, cool the reaction mixture and collect the precipitated sulfonic acid salt by filtration. Wash with a non-polar solvent (e.g., hexane) to remove impurities and dry under vacuum.

Stage 2: Synthesis of this compound

  • Suspend the dried potassium 3-(4-methoxyphenoxy)-1-propanesulfonate in an inert solvent like dichloromethane.

  • Add a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[10] The choice of reagent can influence reaction conditions and workup procedures. Using TAPC, for example, allows for mild, solvent-free conditions.[9][10]

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the mixture carefully with ice-water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product via column chromatography or recrystallization to obtain this compound as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is centered on the high reactivity of the sulfonyl chloride moiety toward nucleophiles. This reaction is a robust and widely used method for creating stable sulfonamide or sulfonate ester linkages, which are critical pharmacophores in many approved drugs.[11]

Core Reactivity Profile cluster_products Key Derivatives reactant This compound product1 Sulfonamide Derivative (R-NH-SO₂-R') reactant->product1 product2 Sulfonate Ester Derivative (R-O-SO₂-R') reactant->product2 nucleophile1 Primary/Secondary Amine (R-NH₂) nucleophile1->reactant + Base nucleophile2 Alcohol/Phenol (R-OH) nucleophile2->reactant + Base

Caption: General reaction scheme with nucleophiles.

Applications as a Synthetic Intermediate
  • Lead Optimization: In drug discovery, modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic profile is a critical step. This compound serves as a reagent to introduce the 3-(4-methoxyphenoxy)propylsulfonyl moiety onto a lead molecule containing a free amine or hydroxyl group. This modification can alter the compound's size, polarity, and hydrogen bonding capacity, potentially leading to improved target engagement or better ADME properties.[12][13]

  • Fragment-Based Drug Discovery (FBDD): The distinct phenoxy and propylsulfonyl sections of the molecule make it an interesting fragment for FBDD screening campaigns. Researchers can synthesize a library of sulfonamides and sulfonate esters from this chloride and screen them against a biological target to identify binding fragments that can be grown or linked to discover potent leads.

  • Linker Chemistry: The propoxy chain can function as a flexible linker. In applications like Proteolysis Targeting Chimeras (PROTACs), where two different ligands are joined, a derivative of this compound could be used to synthesize the connecting chain.[12]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[14] Adherence to strict safety protocols is mandatory.

Table 2: Hazard and Safety Information

Category Information Source(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. May also cause respiratory irritation (H335) and skin irritation (H315). [2][14]
Other Hazards Lachrymator (substance which increases the flow of tears). [14]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Use in a chemical fume hood. [15][16]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from water and moisture, as it can react to release HCl gas. [14][15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated corrosives area. [14][15]
First Aid (Eyes) Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [14][16]
First Aid (Skin) Immediately wash off with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. [14][16]

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |[14][15] |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in modern drug discovery and organic synthesis. Its dual functionality—a reactive sulfonyl chloride handle and a biologically relevant methoxyphenoxy group—makes it an attractive building block for creating novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its full synthetic potential in the development of new therapeutic agents.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Google Patents. (2013). General preparation method of sulfonyl chloride (CN103351315A).
  • ResearchGate. (n.d.).
  • Rostami, A., & Ghorbani-Choghamarani, A. (2011). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2011(04), 542-544.
  • Organic Chemistry Portal. (n.d.).
  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • CymitQuimica. (n.d.). This compound.
  • Thermo Fisher Scientific. (2009).
  • Fisher Scientific. (2009).
  • Fisher Scientific. (n.d.).
  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S).
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propionyl chloride.
  • BOC Sciences. (n.d.). CAS 118943-25-2 this compound.
  • Amerigo Scientific. (n.d.). This compound.
  • BenchChem. (n.d.).
  • Al-Zoubi, W., Al-Jaber, H., & Al-Masri, H. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1593.
  • Lavilla, R. (2022).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (CAS No: 118943-25-2), a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. Sulfonyl chlorides are potent electrophiles, and this particular reagent allows for the introduction of the 4-methoxyphenoxypropyl group into various molecular scaffolds. This is particularly valuable in drug discovery for the synthesis of novel sulfonamides and sulfonate esters, which are prominent motifs in a wide array of therapeutic agents.[1][2][3] This guide details a reliable two-step synthetic protocol, starting from readily available commercial reagents. It includes in-depth procedural steps, mechanistic insights, safety protocols, characterization data, and troubleshooting advice to ensure reproducible and safe execution.

Compound Profile and Safety Mandates

Physicochemical Data
PropertyValue
CAS Number 118943-25-2[4][5]
Molecular Formula C₁₀H₁₃ClO₄S[4][6]
Molecular Weight 264.73 g/mol [4][5]
Appearance Solid[7]
Melting Point 45-46.7 °C[5]
SMILES COc1ccc(OCCCS(Cl)(=O)=O)cc1[5]
InChI Key UFZBQBXKJZWBBV-UHFFFAOYSA-N[5]
Hazard Analysis and Safety Protocols

DANGER: this compound is a corrosive compound that can cause severe skin burns and eye damage.[5][8] Utmost caution is required during handling.

  • Corrosivity and Reactivity: Sulfonyl chlorides are highly reactive and corrosive.[8] They react exothermically, and sometimes violently, with water (including atmospheric moisture) to liberate corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8] This reactivity extends to other nucleophiles, such as alcohols and amines.

  • Incompatibilities: Avoid contact with water, strong bases, and strong oxidizing agents.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[9]

    • Eye/Face Protection: Wear tightly fitting chemical splash goggles in combination with a full-face shield.[8][10]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[9][11] Ensure gloves are inspected before use and changed immediately upon contamination.

    • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[8][10]

  • Spill Management: In case of a spill, do not use water.[10][11] Evacuate the area. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] Collect the material into a sealed container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Synthetic Strategy and Workflow

The synthesis of this compound is efficiently achieved via a two-step process. The first step involves the synthesis of the corresponding sulfonic acid salt precursor, sodium 3-(4-methoxyphenoxy)-1-propanesulfonate, through the nucleophilic ring-opening of 1,3-propanesultone by sodium 4-methoxyphenoxide. The second, critical step is the conversion of this stable sulfonic acid salt into the highly reactive sulfonyl chloride using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A 4-Methoxyphenol + Sodium Hydroxide C Sodium 3-(4-methoxyphenoxy) -1-propanesulfonate A->C Ring-opening (Methanol, Reflux) B 1,3-Propanesultone B->C E 3-(4-Methoxyphenoxy) -1-propanesulfonyl chloride C->E Vilsmeier-Haack type (DCM, 0°C to RT) D Thionyl Chloride (SOCl₂) + cat. DMF D->E F Aqueous Work-up E->F G Recrystallization F->G H Characterization (NMR, MP, IR) G->H

Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate

This procedure creates the stable sulfonic acid salt precursor required for the final chlorination step. The reaction proceeds via an Sɴ2 attack of the phenoxide ion on the γ-carbon of the 1,3-propanesultone, leading to the ring-opening of the cyclic sulfonate ester.

Materials:

  • 4-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • 1,3-Propanesultone

  • Methanol (Anhydrous)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Methoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar). To this solution, add 4-methoxyphenol (1.0 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Ring-Opening Reaction: To the freshly prepared sodium 4-methoxyphenoxide solution, add 1,3-propanesultone (1.05 eq) dropwise. A mild exotherm may be observed.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Precursor: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted organic impurities. Dry the white solid under high vacuum to afford pure sodium 3-(4-methoxyphenoxy)-1-propanesulfonate. The product is typically of sufficient purity for the next step without further purification.

PART B: Synthesis of this compound

This step converts the inert sulfonate salt into the highly electrophilic sulfonyl chloride. Thionyl chloride is the chlorinating agent, and catalytic DMF facilitates the reaction by forming the reactive Vilsmeier-Haack reagent in situ, which is the active species that converts the sulfonate to the sulfonyl chloride.[2][12]

Materials:

  • Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate (from Part A)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the sodium 3-(4-methoxyphenoxy)-1-propanesulfonate (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the suspension to 0°C using an ice-water bath. Add a catalytic amount of DMF (e.g., 3-4 drops). Through the dropping funnel, add thionyl chloride (2.0-3.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction mixture will typically become a clearer solution as the salt is converted to the soluble sulfonyl chloride.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold water to quench the excess thionyl chloride. Caution: This is an exothermic process and will release HCl gas; perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Purification: The crude product, often an oil or low-melting solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., diethyl ether) and add hexanes until turbidity is observed. Cool the mixture to induce crystallization. Filter the resulting solid and dry under vacuum to yield this compound as a solid.

Mechanism cluster_Vilsmeier Formation of Vilsmeier Reagent cluster_Activation Sulfonate Activation and Chlorination DMF DMF Vilsmeier [Me₂N=CHCl]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier Sulfonate R-SO₃⁻Na⁺ Intermediate R-SO₂-O-CH=N⁺Me₂ Cl⁻ Vilsmeier->Intermediate Sulfonate->Intermediate Attack on Vilsmeier Reagent Product R-SO₂Cl Intermediate->Product Nucleophilic Attack by Cl⁻ Chloride Cl⁻ Chloride->Intermediate

Mechanism for SOCl₂/DMF conversion of sulfonate to sulfonyl chloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.00-6.80 (m, 4H, Ar-H), 4.10 (t, 2H, Ar-O-CH₂), 3.78 (s, 3H, OCH₃), 3.70 (t, 2H, CH₂-SO₂Cl), 2.40 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~154.0, 152.0, 115.5, 114.5, 67.0, 60.0, 55.5, 25.0
IR (KBr, cm⁻¹)ν: ~1370 (S=O, asym stretch), ~1165 (S=O, sym stretch), ~1230 (C-O-C, asym stretch), ~1510 (Ar C=C stretch)
Melting Point 45-47 °C (literature: 45-46.7 °C[5])

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete formation of phenoxide.Ensure NaOH is fully dissolved and reacted with 4-methoxyphenol before adding the sultone. Use anhydrous methanol.
Wet reagents or solvent.Use anhydrous solvents and properly dried glassware.
Low or no yield in Step 2 Inactive sulfonate salt (wet).Ensure the precursor salt from Step 1 is thoroughly dried under high vacuum.
Insufficient thionyl chloride.Use a larger excess of thionyl chloride (e.g., 3.0 eq).
Reaction time too short.Allow the reaction to stir overnight to ensure completion.
Product decomposes during work-up Vigorous quenching.Quench the reaction by pouring it slowly onto a large amount of crushed ice, not the other way around.
Exposure to moisture for prolonged periods.Perform the aqueous work-up quickly and with cold solutions. Dry the organic layer thoroughly.
Overheating during solvent removal.Concentrate the final product at low temperature (< 40°C) on the rotary evaporator.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • ChemicalBook. (2023). SULFONYL CHLORIDE, POLYMER-BOUND Safety Data Sheet.
  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride.
  • Sdfine. (n.d.). Safety Data Sheet: Sulphuryl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
  • Organic Chemistry Portal. (n.d.). S-Chlorinations.
  • Google Patents. (n.d.). US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.
  • ScienceDirect. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Royal Society of Chemistry. (2022).
  • ACS Publications. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 1-Propanesulfonyl chloride synthesis.
  • Benchchem. (n.d.). 1-Propanesulfonyl chloride.
  • Columbia University. (n.d.).
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S).
  • BOC Sciences. (n.d.). CAS 118943-25-2 this compound.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Google P
  • Amerigo Scientific. (n.d.). This compound.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Google Patents. (n.d.). CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate.
  • Benchchem. (n.d.). Applications of Propynyloxy in Drug Discovery.
  • National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.
  • European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS.
  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery.
  • ResearchGate. (n.d.). The chemical synthesis of MPHPV S4.
  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride (CAS No: 118943-25-2), a valuable bifunctional intermediate in medicinal chemistry and organic synthesis. The synthesis commences with the nucleophilic ring-opening of 1,3-propanesultone by 4-methoxyphenoxide, yielding the corresponding potassium sulfonate salt. The subsequent chlorination of this intermediate using thionyl chloride affords the target sulfonyl chloride. This guide emphasizes the causality behind procedural choices, robust safety protocols, and methods for ensuring product integrity, designed to empower researchers with a reliable and reproducible synthetic strategy.

Introduction and Strategic Overview

This compound is a key building block possessing two distinct reactive sites: an electrophilic sulfonyl chloride group and an electron-rich aromatic ether. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively, which are prevalent structures in a vast array of pharmaceuticals.[1] The aryloxypropane backbone provides a flexible linker, allowing for its incorporation into more complex molecular architectures.

The synthetic strategy detailed herein is a robust and scalable two-step process. This approach is designed for efficiency and high yield, beginning from commercially available starting materials.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of Potassium 3-(4-methoxyphenoxy)propane-1-sulfonate. This step involves an SN2 reaction where the phenoxide of 4-methoxyphenol acts as a nucleophile to open the strained ring of 1,3-propanesultone. This method is highly efficient for forming the carbon-oxygen bond and installing the sulfonic acid functionality in a single, clean step.

  • Step 2: Synthesis of this compound. The potassium sulfonate salt from the previous step is converted to the highly reactive sulfonyl chloride. This transformation is achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂). The conversion of sulfonic acids or their salts to sulfonyl chlorides is a cornerstone reaction in organic synthesis, though it requires careful handling of corrosive and reactive reagents.[2][3]

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the entire synthetic protocol, from starting materials to the final, purified product.

Synthesis_Workflow SM1 4-Methoxyphenol P1 Nucleophilic Ring-Opening SM1->P1 SM2 Potassium Hydroxide (KOH) SM2->P1 SM3 1,3-Propanesultone SM3->P1 SM_Chlorination Thionyl Chloride (SOCl₂) P2 Chlorination SM_Chlorination->P2 Intermediate Potassium 3-(4-methoxyphenoxy) propane-1-sulfonate Intermediate->P2 Product 3-(4-Methoxyphenoxy) -1-propanesulfonyl chloride P1->Intermediate P3 Purification (Recrystallization) P2->P3 P3->Product

Caption: Overall workflow for the synthesis of the target compound.

Data Presentation: Reagents and Product Properties

Table 1: Reagent Specifications
ReagentFormulaMW ( g/mol )RoleCAS No.
4-MethoxyphenolC₇H₈O₂124.14Nucleophile Precursor150-76-5
Potassium HydroxideKOH56.11Base1310-58-3
1,3-PropanesultoneC₃H₆O₃S122.14Alkylating Agent1120-71-4
IsopropanolC₃H₈O60.10Solvent67-63-0
Thionyl ChlorideSOCl₂118.97Chlorinating Agent7719-09-7
Dichloromethane (DCM)CH₂Cl₂84.93Solvent75-09-2
N,N-DimethylformamideC₃H₇NO73.09Catalyst68-12-2
Table 2: Physicochemical Properties of the Final Product
PropertyValueSource
IUPAC Name 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride[]
CAS Number 118943-25-2[5][6]
Molecular Formula C₁₀H₁₃ClO₄S[5][6]
Molecular Weight 264.73 g/mol [5][6]
Appearance Solid[6]
Melting Point 45-46.7 °C[][6]
Boiling Point 389.4 °C at 760 mmHg (Predicted)[]
InChI Key UFZBQBXKJZWBBV-UHFFFAOYSA-N[][6]

Experimental Protocols

CAUTION: This procedure involves hazardous materials. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

PART I: Synthesis of Potassium 3-(4-methoxyphenoxy)propane-1-sulfonate

Principle: The phenolic proton of 4-methoxyphenol is deprotonated by potassium hydroxide to form the highly nucleophilic potassium phenoxide. This phenoxide then attacks the terminal carbon of 1,3-propanesultone, leading to the irreversible opening of the strained sultone ring and formation of the stable potassium sulfonate salt. Isopropanol serves as a suitable solvent that facilitates the dissolution of both the ionic and organic species.

Materials:

  • 4-Methoxyphenol (12.41 g, 100 mmol)

  • Potassium hydroxide (approx. 6.17 g of 85% pellets, 100 mmol)

  • Isopropanol (250 mL)

  • 1,3-Propanesultone (12.21 g, 100 mmol)

  • Round-bottom flask (500 mL), magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (12.41 g) and isopropanol (250 mL). Stir until the solid is fully dissolved.

  • Base Addition: Carefully add potassium hydroxide pellets (approx. 6.17 g) to the solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium phenoxide salt.

  • Alkylation: While stirring vigorously, add 1,3-propanesultone (12.21 g) to the mixture portion-wise over 10 minutes. Causality: 1,3-propanesultone is a suspected carcinogen and a potent alkylating agent; handle with extreme care. The reaction is exothermic; slow addition helps control the temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 82 °C) using a heating mantle. Maintain reflux for 4-6 hours. The product will begin to precipitate as a white solid.

  • Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove any unreacted starting materials and solvent.

  • Drying: Dry the resulting white powder under vacuum to a constant weight. The potassium 3-(4-methoxyphenoxy)propane-1-sulfonate intermediate is typically of sufficient purity to be used directly in the next step without further purification. Expected yield: 85-95%.

PART II: Synthesis of this compound

Principle: The sulfonate salt is converted to the sulfonyl chloride using thionyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the conversion. Dichloromethane (DCM) is used as an inert solvent. The reaction produces gaseous byproducts (SO₂ and HCl), which must be neutralized.

Materials:

  • Potassium 3-(4-methoxyphenoxy)propane-1-sulfonate (from Part I, e.g., 28.4 g, 90 mmol)

  • Thionyl chloride (SOCl₂, 26.8 g, 16.5 mL, 225 mmol, 2.5 equiv.)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • N,N-Dimethylformamide (DMF) (0.5 mL, catalytic)

  • Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, reflux condenser, gas trap (e.g., bubbler with NaOH solution)

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the outlet of the condenser to a gas trap containing a sodium hydroxide solution to neutralize HCl and SO₂ gases. Ensure the entire apparatus is dry.

  • Suspension: Add the potassium sulfonate salt (28.4 g) and anhydrous DCM (200 mL) to the flask. Add the catalytic DMF (0.5 mL). Stir to create a suspension.

  • Chlorination: Cool the flask in an ice-water bath. Charge the dropping funnel with thionyl chloride (16.5 mL). Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes. Causality: This reaction is highly exothermic and releases large volumes of toxic gas. A slow, controlled addition at low temperature is critical for safety and to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 2-3 hours. The reaction mixture should become a clearer solution as the solid salt is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. Causality: This step quenches any remaining thionyl chloride. This must be done cautiously in a fume hood as the reaction is vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL), a saturated sodium bicarbonate solution (100 mL) to remove acidic impurities, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a solid or oily residue.

  • Purification: The crude product is a solid. Recrystallize from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the purified this compound as a crystalline solid.[6]

Safety and Waste Disposal

  • 1,3-Propanesultone: Is a suspected carcinogen and potent alkylating agent. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and lachrymatory. It reacts violently with water to release HCl and SO₂ gas. Always handle in a fume hood and add it to reaction mixtures slowly and in a controlled manner.

  • Potassium Hydroxide (KOH): Is a strong caustic base. Avoid contact with skin and eyes.

  • Waste Disposal:

    • Chlorinated organic waste (DCM) must be collected in a designated halogenated waste container.

    • Aqueous waste should be neutralized before disposal.

    • Unused thionyl chloride must be quenched carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.

References

  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. DOI:10.1039/C7GC00556C.
  • Royal Society of Chemistry. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of polysulfonyl chlorides of styrene resins. US2867611A.
  • Vertex AI Search. (2024).
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • Vertex AI Search. (2024). Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1").
  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S).

Sources

Application Notes and Protocols: Synthesis of N-Alkyl-3-(4-methoxyphenoxy)propane-1-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1][2][3] The reaction between sulfonyl chlorides and primary or secondary amines is a classic and highly effective method for the synthesis of these valuable compounds.[4][5] This application note provides a detailed technical guide for the reaction of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride with primary amines to yield N-substituted sulfonamides.

The protocol herein is designed for researchers in synthetic organic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, potential pitfalls, and optimization strategies to ensure robust and reproducible outcomes. The resulting N-alkyl-3-(4-methoxyphenoxy)propane-1-sulfonamide scaffold is of particular interest due to the incorporation of a phenoxy ether linkage, a common feature in pharmacologically active molecules.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the hydrogen chloride (HCl) byproduct that is formed.[5][6] The formation of a salt from the HCl and the base drives the reaction to completion.

The general reaction scheme is as follows:

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Step 2: Elimination of Chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion as the leaving group.

  • Step 3: Deprotonation. The added base removes the proton from the nitrogen atom, forming the final sulfonamide product and the corresponding ammonium salt.

Without a base, the HCl produced would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction. Researchers should note that optimal conditions may vary depending on the specific primary amine used.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
This compound118943-25-2264.73Sigma-AldrichCorrosive, handle with care. Store under inert atmosphere.
Primary Amine (General)VariesVariesVariesEnsure high purity.
Triethylamine (Et₃N) or Pyridine121-44-8101.19VariesUse anhydrous grade. Acts as an HCl scavenger.[4][5]
Dichloromethane (DCM), Anhydrous75-09-284.93VariesAnhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.[4]
1M Hydrochloric Acid (HCl)7647-01-036.46VariesFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01VariesFor aqueous workup.
Brine (Saturated NaCl Solution)7647-14-558.44VariesFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37VariesDrying agent.
Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.2 - 1.5 eq) to the solution.[4] The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

Addition of Sulfonyl Chloride: 5. In a separate, dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. A slight excess of the sulfonyl chloride can help drive the reaction to completion, but a large excess should be avoided to prevent purification difficulties. 6. Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes using a syringe or dropping funnel.[4] Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

Reaction Monitoring: 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Stir the reaction for 2-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Aqueous Workup: 9. Once the reaction is complete, quench the reaction by adding deionized water. 10. Transfer the mixture to a separatory funnel. 11. Wash the organic layer sequentially with:

  • 1M HCl (2x) to remove excess triethylamine and any unreacted primary amine.[7]
  • Saturated NaHCO₃ solution (1x) to remove any remaining acidic species.[7]
  • Brine (1x) to reduce the solubility of organic material in the aqueous layer.[7]
  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: 14. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-alkyl-3-(4-methoxyphenoxy)propane-1-sulfonamide.[7]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The N-H proton of the sulfonamide typically appears as a singlet or triplet (if coupled) in the ¹H NMR spectrum.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]

Workflow and Optimization

General Workflow Diagram

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Primary Amine (1.0 eq) in Anhydrous DCM cool Cool to 0 °C amine->cool base Add Triethylamine (1.2-1.5 eq) cool->base sulfonyl_chloride Add Sulfonyl Chloride (1.05 eq) Solution Dropwise at 0 °C base->sulfonyl_chloride warm_stir Warm to RT & Stir (2-24h) sulfonyl_chloride->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with Water monitor->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify product product purify->product Final Product

Sources

Application Notes and Protocols for Sulfonamide Synthesis using 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the design of a vast array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, an estimated 10,000 different sulfonamide-containing molecules have been synthesized, leading to treatments for a wide range of conditions including bacterial infections, glaucoma, epilepsy, and arthritis.[1] The enduring appeal of the sulfonamide moiety lies in its unique combination of physicochemical properties: its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and the three-dimensional arrangement of its substituents, which allows for precise interactions with biological targets.[1]

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is a versatile building block for the synthesis of novel sulfonamides. The presence of the flexible propyloxy linker and the electron-donating methoxy group on the phenyl ring allows for the introduction of specific structural features that can modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis of sulfonamides using this reagent, including a detailed discussion of the underlying reaction mechanism, a step-by-step experimental protocol, and key considerations for reaction optimization.

Reaction Mechanism: A Nucleophilic Attack at the Sulfur Center

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic substitution reaction at a sulfur center. The reaction proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, with the highly stable chloride ion acting as a good leaving group.

  • Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (typically a tertiary amine like triethylamine or pyridine) to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Visualizing the Workflow: From Reagents to Product

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification Amine Amine Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., DCM) Sulfonyl_Chloride This compound in Anhydrous DCM Solvent->Sulfonyl_Chloride Dropwise Addition at 0 °C Stirring Stirring at 0 °C to Room Temperature Sulfonyl_Chloride->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Aqueous Workup Monitoring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product N-substituted-3-(4-methoxyphenoxy) -1-propanesulfonamide Purification->Product

Caption: A generalized workflow for the synthesis of sulfonamides.

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the reaction of this compound with a primary amine. The quantities can be adjusted based on the specific amine used and the desired scale of the reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Primary AmineVaries1.01.0
This compound264.721.11.1
Triethylamine (Et₃N)101.191.51.5
Anhydrous Dichloromethane (DCM)-~10 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Brine (Saturated NaCl Solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Addition of Base: Add triethylamine (1.5 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Rationale: The reaction is often initiated at a lower temperature to control the initial exotherm. Triethylamine acts as an acid scavenger.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred amine solution over 10-15 minutes.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the amine. Dropwise addition prevents a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product.

  • Workup: a. Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).

    • Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Inactive sulfonyl chloride (hydrolyzed)Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Poorly nucleophilic amineIncrease reaction temperature or use a more polar solvent like DMF. A stronger, non-nucleophilic base may be needed.
Multiple Spots on TLC Incomplete reaction or side product formationExtend reaction time. Check the purity of starting materials. Optimize purification conditions.
Product is an Oil Amorphous solid or low melting pointAttempt to crystallize from a suitable solvent system. If unsuccessful, purification by chromatography is key.

Safety Considerations

  • Sulfonyl chlorides are moisture-sensitive and corrosive. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Conclusion

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a robust and versatile method. By utilizing this compound, researchers can access a diverse range of novel sulfonamides with potential applications in drug discovery and development. The protocol provided herein serves as a reliable starting point for the synthesis of these valuable compounds. Careful attention to anhydrous conditions and proper purification techniques are essential for obtaining high yields of pure product.

References

  • Bolger, A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9339-9344. [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride for Specialty Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride for the synthesis of specialty polysulfonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their high performance, thermal stability, and potential for functionalization. This guide details the underlying chemistry, provides a robust protocol for polymerization, outlines methods for polymer characterization, and discusses the potential properties and applications relevant to drug development and advanced materials.

Introduction: The Potential of a Versatile Monomer

This compound is a bifunctional monomer distinguished by two key reactive sites: a highly reactive sulfonyl chloride group and a terminal methoxy-functionalized aromatic ring. Its chemical structure (C₁₀H₁₃ClO₄S) lends itself to the creation of novel polymers with tailored properties.[1][2][3]

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive handle for polymerization. It readily undergoes polycondensation reactions with nucleophiles, most notably the hydroxyl groups of bisphenols, to form stable sulfonate ester linkages (-SO₂-O-). This reaction is the foundation for creating high-molecular-weight aromatic polysulfonates.[4]

  • The Methoxyphenoxy Group (CH₃O-C₆H₄-O-): This moiety imparts specific characteristics to the final polymer. The ether linkage provides flexibility to the polymer backbone, while the methoxy group can influence solubility, thermal properties, and biocompatibility. Its presence opens avenues for creating materials with unique physical and biological interactions.

Polymers derived from this monomer, particularly polysulfonates and polysulfones, are a class of high-performance thermoplastics known for their mechanical strength and resistance to harsh chemical and thermal environments.[5][6][7] In the context of biomedical applications, these attributes, combined with inherent biocompatibility, make them excellent candidates for drug delivery systems, medical device coatings, and advanced filtration membranes.[8][9][10]

Polymer Synthesis: A General Workflow

The synthesis of a specialty polysulfonate using this compound follows a logical progression from monomer preparation to polymer characterization. This workflow ensures reproducibility and yields a polymer with the desired specifications.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Monomer Monomer & Reagent Preparation Setup Inert Atmosphere Reactor Setup Monomer->Setup Polymerization Step-Growth Polycondensation Setup->Polymerization Quench Reaction Quenching & Initial Isolation Polymerization->Quench Precipitation Precipitation in Non-Solvent Quench->Precipitation Washing Washing & Filtering Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Polymer Characterization (NMR, FTIR, GPC, DSC) Drying->Characterization Final Final Polymer Material Characterization->Final

Caption: High-level experimental workflow for polysulfonate synthesis.

Reaction Mechanism: Polycondensation

The core of the synthesis is a step-growth polycondensation reaction. The sulfonyl chloride acts as an electrophile, while the hydroxyl groups of a bisphenol co-monomer act as nucleophiles. The reaction is typically facilitated by a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Polycondensation of the monomer with Bisphenol A.

Detailed Experimental Protocol: Synthesis of a Representative Polysulfonate

This protocol describes the synthesis of a polysulfonate via polycondensation of this compound with Bisphenol A.

4.1. Materials and Reagents

ReagentCAS NumberMolecular Wt.Quantity (Example)Moles (Example)Notes
This compound118943-25-2264.732.647 g10 mmolEnsure monomer is dry and pure.[1]
Bisphenol A (BPA)80-05-7228.292.283 g10 mmolDry thoroughly in a vacuum oven before use.
Triethylamine (TEA), anhydrous121-44-8101.192.8 mL (2.02 g)20 mmolUse a freshly opened bottle or distill over CaH₂.
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-Use solvent from a purification system or a sealed bottle.
Methanol67-56-132.04500 mL-Reagent grade, for precipitation.
Nitrogen (N₂), high purity7727-37-928.01--For maintaining an inert atmosphere.

4.2. Instrumentation

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Syringes for liquid transfer.

  • Standard laboratory glassware.

  • Vacuum filtration apparatus.

  • Vacuum oven.

4.3. Step-by-Step Polymerization Procedure

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar. Attach the condenser and nitrogen lines. Flame-dry the entire apparatus under vacuum and then flush with high-purity nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Dissolution of Monomers: To the flask, add Bisphenol A (2.283 g, 10 mmol) and anhydrous DCM (30 mL). Stir at room temperature until fully dissolved.

    • Scientist's Note: Ensuring the bisphenol is completely dissolved before adding the sulfonyl chloride is crucial for achieving a homogeneous reaction and high molecular weight.

  • Addition of Base: Using a syringe, add anhydrous triethylamine (2.8 mL, 20 mmol) to the solution. A slight exotherm may be observed.

    • Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the formation of the sulfonate ester linkage. A stoichiometric excess ensures the reaction equilibrium is pushed towards the product.

  • Initiation of Polymerization: Dissolve this compound (2.647 g, 10 mmol) in the remaining anhydrous DCM (20 mL) in a separate dry flask under nitrogen. Add this solution dropwise to the stirring Bisphenol A solution over 30 minutes at 0°C (ice bath).

    • Rationale: A slow, cooled addition helps control the initial exotherm of the reaction and promotes more controlled chain growth, leading to a narrower molecular weight distribution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (~40°C) and maintain for 12-24 hours.

    • In-Process Check: The viscosity of the solution should noticeably increase as polymerization proceeds. A significant increase is a primary indicator of successful high-molecular-weight polymer formation.

  • Polymer Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (500 mL). c. A fibrous white precipitate of the polysulfonate will form immediately.

    • Scientist's Note: Methanol is a non-solvent for the polymer but dissolves unreacted monomers and the triethylamine hydrochloride salt, effectively purifying the product. d. Continue stirring for 1-2 hours to ensure complete precipitation and washing. e. Collect the polymer by vacuum filtration. f. Wash the collected polymer thoroughly with fresh methanol (2 x 100 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for at least 24 hours or until a constant weight is achieved.

Polymer Characterization

Verifying the structure and properties of the synthesized polymer is a critical final step.[9]

TechniqueExpected Result / Observation
FTIR Spectroscopy Appearance of strong characteristic peaks for the sulfonate ester group (O=S=O stretch) around 1350-1370 cm⁻¹ and 1150-1170 cm⁻¹. Disappearance of the broad -OH peak from Bisphenol A (~3300 cm⁻¹). Presence of aromatic C-H and C-O ether peaks.
¹H NMR Spectroscopy Signals corresponding to the protons of both monomer units should be present in the correct integration ratio. Aromatic protons from both Bisphenol A and the methoxyphenoxy group will appear in the 6.8-7.5 ppm range. The methoxy (-OCH₃) protons will be a sharp singlet around 3.8 ppm. Aliphatic protons will appear upfield.
Gel Permeation Chromatography (GPC) Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful polymerization should yield a high molecular weight (typically Mn > 15,000 g/mol ) and a PDI between 1.5 and 2.5 for this type of polycondensation.[4]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), a key indicator of the polymer's thermal properties and operating range. Aromatic polysulfonates typically exhibit high Tg values, often above 150°C.

Safety and Handling Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their hazardous nature.[5]

  • Corrosivity: this compound is corrosive and can cause severe skin and eye burns.[1][5] Always handle this chemical inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles along with a face shield.[5]

  • Reactivity with Water: Sulfonyl chlorides react exothermically, sometimes violently, with water and moisture to produce corrosive hydrochloric acid and sulfonic acids.[5] Ensure all glassware is dry and use anhydrous solvents.

  • Spill & Waste Management: Neutralize small spills with sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations. Do not pour sulfonyl chloride waste into aqueous waste streams.

Conclusion and Future Outlook

This compound is a valuable monomer for developing specialty polysulfonates with significant potential in advanced applications. The protocol provided herein offers a reliable foundation for synthesizing these high-performance materials. The inherent properties of polysulfonates—such as thermal stability, chemical resistance, and biocompatibility—make them highly attractive for creating next-generation drug delivery vehicles, implantable devices, and specialized separation membranes. Further research can focus on copolymerization with other bisphenols to fine-tune properties like hydrophilicity, degradation rate, and drug-loading capacity, thereby expanding their utility in the pharmaceutical and biomedical sciences.

References

  • Register, J. K., & Smith, A. B. (n.d.). Synthesis of poly(sulfonate ester)s by ADMET polymerization. CORE. Retrieved from [Link]

  • Wasyłeczko, M., Wojciechowski, C., & Chwojnowski, A. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. International Journal of Molecular Sciences, 25(8), 4233. Retrieved from [Link]

  • Athipatla, V., et al. (2023). Polysulfones and their applications. Journal of High School Science. Retrieved from [Link]

  • Syensqo. (n.d.). Specialty Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Porous polysulfone coatings for enhanced drug delivery. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2022). Characterization & Understanding of polymers and materials. Retrieved from [Link]

  • ResearchGate. (2017). SPECIALITY POLYMERS: EXPLORING VERSATILITY IN TYPES, APPLICATIONS AND FUTURE PROSPECTS. Retrieved from [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of polysulfonyl chlorides of styrene resins.
  • Yufeng. (n.d.). Polystyrene Sulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysulfones and their applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. Retrieved from [Link]

  • Routledge. (n.d.). Functionalized Polysulfones: Synthesis, Characterization, and Applications. Retrieved from [Link]

  • PubMed. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. Retrieved from [Link]

  • PubMed. (2022). Biomedical polymers: synthesis, properties, and applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

Sources

Protocol for custom antibody labeling with 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Custom Antibody Labeling with 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Covalent Modification of Antibodies

The precise, covalent attachment of functional molecules to antibodies is a cornerstone of modern biological research and therapeutic development. From creating antibody-drug conjugates (ADCs) for targeted cancer therapy to labeling antibodies with fluorophores for advanced imaging, the ability to generate stable, well-characterized immunoconjugates is paramount.[1] The choice of linker chemistry is critical, as it directly influences the stability, homogeneity, and ultimate performance of the final conjugate.

This application note provides a detailed protocol for the custom labeling of antibodies using this compound. This reagent targets primary amines, primarily the ε-amino group of surface-accessible lysine residues, to form a highly stable sulfonamide bond.[2][3] Unlike some other amine-reactive chemistries, the resulting sulfonamide linkage offers exceptional resistance to hydrolysis, ensuring the integrity of the conjugate in demanding biological environments.[4] We will explore the mechanistic basis for this conjugation, provide a step-by-step experimental workflow, and discuss methods for the characterization of the final product.

Mechanism of Conjugation: The Sulfonyl Chloride-Amine Reaction

The covalent labeling of antibodies with this compound proceeds via a nucleophilic substitution reaction. The primary amino groups on the antibody, principally the ε-amino groups of lysine residues, act as nucleophiles that attack the electrophilic sulfur atom of the sulfonyl chloride.[5] This reaction results in the displacement of the chloride leaving group and the formation of a stable N-alkylsulfonamide bond.

Key Mechanistic Considerations:

  • pH-Dependence: The nucleophilicity of lysine's ε-amino group is highly dependent on its protonation state. With a pKa of approximately 10.5, the amine must be deprotonated to be reactive.[6] Therefore, the conjugation reaction is typically performed under moderately basic conditions, within a pH range of 8.5 to 9.5. This pH represents a critical balance: it is high enough to ensure a sufficient concentration of deprotonated, nucleophilic amines for an efficient reaction, yet not so high as to risk denaturation of the antibody.[7][8]

  • Bond Stability: The sulfonamide bond (R-SO₂-NH-R') is exceptionally stable due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, making the bond resistant to cleavage.[3] This stability is a significant advantage for applications requiring long-term integrity, such as in vivo diagnostics or therapeutics.

Caption: Figure 1: Reaction of Sulfonyl Chloride with Lysine.

Comprehensive Experimental Protocol

This protocol is designed for labeling approximately 1 mg of antibody. It can be scaled up or down, but reagent volumes should be adjusted proportionally.

Phase 1: Antibody Preparation and Buffer Exchange

The purity of the initial antibody solution is critical for successful conjugation. The antibody must be in an amine-free buffer at an appropriate pH and concentration. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the antibody for the labeling reagent. Similarly, protein stabilizers like Bovine Serum Albumin (BSA) must be removed.

Materials:

  • Purified antibody (≥95% purity)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Spin Desalting Columns (e.g., 7K MWCO) or Dialysis Cassette (10K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Initial Assessment: Confirm the antibody concentration and buffer composition. The ideal starting concentration is 1-2 mg/mL.[9]

  • Buffer Exchange:

    • Using Spin Columns: Equilibrate a spin desalting column appropriate for your sample volume with 3-4 volumes of Reaction Buffer. Add the antibody solution to the column and centrifuge according to the manufacturer's instructions. Repeat this process 2-3 times to ensure complete buffer exchange.[9]

    • Using Dialysis: Dialyze the antibody solution against 1L of Reaction Buffer for at least 4 hours at 4°C. Change the buffer and dialyze overnight.

  • Final Concentration: After buffer exchange, measure the antibody concentration (A₂₈₀). Adjust the concentration to 1 mg/mL using the Reaction Buffer.

Phase 2: Reagent Preparation

This compound is moisture-sensitive. Prepare the stock solution immediately before use.

Materials:

  • This compound[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution by dissolving the reagent in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the reagent. Vortex briefly to ensure complete dissolution.

Phase 3: Conjugation Reaction

The degree of labeling (DOL) is controlled by the molar ratio of the labeling reagent to the antibody. The following table provides starting recommendations. Optimization may be required depending on the specific antibody and desired DOL.

Target DOL Molar Ratio (Reagent:Antibody)
2 - 410:1 to 20:1
5 - 820:1 to 40:1
> 840:1 to 80:1
Caption: Table 1: Recommended Molar Ratios for Labeling.

Procedure:

  • Calculate the volume of the labeling reagent stock solution needed.

    • Example Calculation for a 20-fold molar excess for 1 mg of IgG:

      • Moles of IgG (MW ~150,000 g/mol ): 1 mg / 150,000,000 mg/mol = 6.67 x 10⁻⁹ mol

      • Moles of Reagent needed: 6.67 x 10⁻⁹ mol * 20 = 1.33 x 10⁻⁷ mol

      • Mass of Reagent needed (MW 264.73 g/mol ): 1.33 x 10⁻⁷ mol * 264,730 mg/mol = 0.035 mg

      • Volume of 10 mg/mL stock: 0.035 mg / 10 mg/mL = 3.5 µL

  • While gently vortexing the 1 mg/mL antibody solution, add the calculated volume of the labeling reagent stock solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Phase 4: Purification of the Labeled Antibody

Purification is essential to remove unreacted labeling reagent and any small molecule byproducts, which could interfere with downstream applications. Size-exclusion chromatography (SEC) is the preferred method, as it efficiently separates the large antibody conjugate from small, unreacted molecules.[][12]

Materials:

  • Spin Desalting Columns or SEC chromatography system

  • Storage Buffer: PBS, pH 7.4 (with 0.02% sodium azide, if desired)

Procedure:

  • Equilibrate a desalting column with the desired storage buffer (e.g., PBS).[13]

  • Apply the entire reaction mixture to the top of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol to elute the purified antibody conjugate.[14] The labeled antibody will be in the eluate, while the unreacted reagent remains in the column matrix.

Antibody_Labeling_Workflow Figure 2: Experimental Workflow Overview start Start: Purified Antibody in Incompatible Buffer buffer_exchange Phase 1: Buffer Exchange (Spin Column or Dialysis) Into 0.1M Bicarbonate Buffer pH 8.5 start->buffer_exchange Ensure amine-free buffer conjugation Phase 3: Conjugation (Add reagent to antibody, incubate 1-2h at RT) buffer_exchange->conjugation prep_reagent Phase 2: Prepare Reagent (10 mg/mL in anhydrous DMSO) prep_reagent->conjugation Add dropwise while vortexing purification Phase 4: Purification (Size-Exclusion Chromatography) Remove unreacted reagent conjugation->purification Stop reaction & purify characterization Phase 5: Characterization (Concentration, DOL) purification->characterization end End: Purified & Characterized Labeled Antibody characterization->end

Caption: Figure 2: Experimental Workflow Overview.

Phase 5: Characterization of the Conjugate

1. Determine Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀). The contribution of the 3-(4-Methoxyphenoxy) label to the A₂₈₀ reading is generally minimal and can often be disregarded for a quick estimation. For more precise measurements, especially at high DOL, a correction factor may be needed.

2. Determine Degree of Labeling (DOL): The DOL is the average number of label molecules conjugated to each antibody. It can be determined spectrophotometrically by measuring the absorbance at a wavelength where the label absorbs maximally. The 4-methoxyphenoxy group has a UV absorbance maximum around 290 nm.

  • Molar Extinction Coefficient (ε): The exact extinction coefficient for this compound in a conjugated state is not readily published. A reasonable estimate for the methoxyphenol moiety is ~3,000 M⁻¹cm⁻¹.

  • Calculation:

    • Measure the absorbance of the conjugate at 290 nm (A₂₉₀).

    • Calculate the concentration of the antibody (in M) from the A₂₈₀ measurement.

      • Antibody Conc. (M) = [A₂₈₀ / ε_antibody] * (path length)

      • (For IgG, ε_antibody at 280 nm is ~210,000 M⁻¹cm⁻¹)

    • Calculate the DOL:

      • DOL = A₂₉₀ / (ε_label * Antibody Conc. (M))

3. Further Characterization (Optional): For applications in drug development, more extensive characterization is required.[15] Techniques such as Mass Spectrometry (MS) can confirm the mass shift upon conjugation and provide information on the distribution of species.[16][17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling 1. Incompatible buffer (e.g., Tris, glycine).2. Incorrect pH of reaction buffer.3. Inactive/hydrolyzed labeling reagent.4. Insufficient molar excess of reagent.1. Perform thorough buffer exchange into the recommended bicarbonate buffer.[9]2. Verify the pH of the reaction buffer is between 8.5 and 9.0.3. Prepare fresh reagent stock in anhydrous DMSO immediately before use.4. Increase the molar ratio of reagent to antibody in subsequent reactions.
Antibody Aggregation/Precipitation 1. High concentration of organic solvent (DMSO).2. pH of the reaction is too high/low.3. High degree of labeling (hydrophobic labels).1. Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.2. Confirm the reaction pH is optimal for antibody stability.3. Reduce the molar excess of the labeling reagent to target a lower DOL.
Low Antibody Recovery After Purification 1. Non-specific binding to the purification column.2. Antibody precipitation during the reaction.1. Ensure the column is fully equilibrated with the storage buffer before loading the sample.2. See "Antibody Aggregation" solutions. Centrifuge the reaction mixture before purification and analyze both supernatant and pellet.

Caption: Table 2: Common Issues and Solutions.

Conclusion

The protocol outlined provides a robust framework for the successful covalent modification of antibodies using this compound. The key to achieving a high-quality conjugate lies in careful antibody preparation, precise control over reaction conditions—particularly pH and molar stoichiometry—and effective post-reaction purification. The resulting stable sulfonamide linkage makes this chemistry an excellent choice for developing immunoconjugates intended for a wide range of research, diagnostic, and therapeutic applications where conjugate stability is a critical parameter.

References

  • Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines? Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • RedShiftBio. (n.d.). Antibody-Drug Conjugate (ADC) Characterization with MMS. Retrieved from [Link]

  • PubMed. (2016, May). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lysine-based Conjugation Service. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, October 23). Applications of Microfluidic Modulation Spectroscopy for Antibody-Drug Conjugate Structural Characterization. Retrieved from [Link]

  • NIH. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • NIH. (2021, September 27). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC. Retrieved from [Link]

  • SpringerLink. (n.d.). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • MDPI. (2025, May 15). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Retrieved from [Link]

  • PubMed. (2018, March 2). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Retrieved from [Link]

  • ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • BioAgilytix. (2025, October 24). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. Crystal Growth & Design. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Retrieved from [Link]

  • NIH. (2024, November 25). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Retrieved from [Link]

  • YouTube. (2014, August 5). Tutorial: Labeling a Purified Antibody. Retrieved from [Link]

  • Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]

Sources

The Versatile Intermediate: Application Notes for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired biological activities is paramount. Intermediate compounds that offer versatile reactivity and the ability to introduce key pharmacophoric elements are invaluable tools for the drug discovery and development professional. 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride stands out as a strategic building block, primarily recognized for its crucial role in the synthesis of alpha-1 adrenoceptor antagonists, most notably Tamsulosin. This guide provides an in-depth exploration of the applications and protocols associated with this intermediate, offering a blend of theoretical insights and practical, actionable methodologies.

The core utility of this compound lies in the electrophilic nature of its sulfonyl chloride moiety. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[1] The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and contributing to their therapeutic efficacy through its unique physicochemical properties and ability to form key hydrogen bond interactions with biological targets.[2] This document will detail the synthesis of the title intermediate and its subsequent elaboration into bioactive molecules, with a focus on providing scientifically sound protocols and explaining the rationale behind the experimental choices.

Physicochemical and Safety Profile of the Intermediate

A thorough understanding of the properties and hazards associated with a chemical intermediate is a prerequisite for its safe and effective use in any research or development setting.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 118943-25-2
Molecular Formula C₁₀H₁₃ClO₄S
Molecular Weight 264.73 g/mol
Appearance Off-white to light yellow solid
Melting Point 45-46.7 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane and ether. Reacts with water.

Safety and Handling Precautions:

This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.[4] Therefore, it should be stored in a tightly sealed container under an inert atmosphere, away from water and sources of ignition. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a representative procedure based on established chemical principles for the formation of ether linkages and the conversion of sulfonic acids to sulfonyl chlorides.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate cluster_1 Step 2: Conversion to Sulfonyl Chloride A 4-Methoxyphenol D Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate A->D B 1,3-Propanesultone B->D C Sodium Hydroxide C->D E Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate G This compound E->G F Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) F->G

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.0 eq) in the same solvent. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Alkylation: Add 1,3-propanesultone (1.0 eq) to the reaction mixture. The choice of 1,3-propanesultone is critical as it provides the three-carbon linker and the sulfonate group in a single step.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, sodium 3-(4-methoxyphenoxy)-1-propanesulfonate, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Conversion to this compound

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), and under an inert atmosphere (e.g., nitrogen or argon), suspend the dried sodium 3-(4-methoxyphenoxy)-1-propanesulfonate (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform.

  • Chlorination: Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (2.0-3.0 eq) or phosphorus pentachloride (PCl₅) (1.1 eq) to the suspension at 0 °C (ice bath). The use of an excess of the chlorinating agent ensures complete conversion of the sulfonate salt to the sulfonyl chloride.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the excess chlorinating agent and solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

Application in the Synthesis of Tamsulosin: A Key Alpha-1 Adrenoceptor Antagonist

The most prominent application of this compound is in the synthesis of Tamsulosin, a selective alpha-1A and alpha-1D adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[5][6] The following protocol details the key sulfonamide bond formation step.

Workflow for the Synthesis of a Tamsulosin Precursor

G cluster_0 Sulfonamide Bond Formation A This compound C Tamsulosin A->C B (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide B->C

Caption: Key step in the synthesis of Tamsulosin.

Protocol 2: Synthesis of Tamsulosin

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) and a suitable non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq), in a dry aprotic solvent like dichloromethane or tetrahydrofuran. The use of the (R)-enantiomer of the amine is crucial for the desired pharmacological activity of the final product.[7]

  • Addition of the Intermediate: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise with stirring. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Tamsulosin can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure product.

Table 2: Bioactivity of Tamsulosin at Adrenoceptor Subtypes [6][8]

Adrenoceptor SubtypeAffinity (pKB or Ki)
alpha-1A High (pKB ≈ 10.0)
alpha-1B Lower (pKB ≈ 8.9-9.2)
alpha-1D High (pKB ≈ 10.1)

The high affinity of Tamsulosin for the alpha-1A and alpha-1D adrenoceptor subtypes, which are prevalent in the prostate and bladder, respectively, underlies its therapeutic efficacy and favorable side-effect profile compared to less selective alpha-blockers.[5]

Potential for the Synthesis of Other Bioactive Molecules

While the synthesis of Tamsulosin is the most well-documented application, the reactivity of this compound allows for its use in the preparation of a diverse range of other potential bioactive molecules. By reacting it with different amines, a library of sulfonamides with varied substitution patterns can be generated. This approach is valuable in structure-activity relationship (SAR) studies to optimize the pharmacological profile of a lead compound. For instance, replacing the amine portion of Tamsulosin with other substituted anilines or heterocyclic amines could lead to novel compounds with modified selectivity or potency for adrenoceptors or other biological targets.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reliable reactivity of the sulfonyl chloride group make it an excellent tool for introducing the 3-(4-methoxyphenoxy)propylsulfonamide moiety into molecules. The successful application of this intermediate in the industrial-scale synthesis of Tamsulosin highlights its importance. Future research efforts could focus on expanding the scope of its applications by exploring its reactions with a wider variety of nucleophiles to generate novel chemical entities for drug discovery programs targeting a range of diseases. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this intermediate effectively and safely in their pursuit of new therapeutic agents.

References

  • Foglar, R., et al. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. Br J Pharmacol. 1995;115(5):783-9. Available from: [Link]

  • Google Patents. CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate.
  • Betti, L., et al. alpha(1)-Adrenoceptor antagonists. Rational design, synthesis and biological evaluation of new trazodone-like compounds. Bioorg Med Chem Lett. 2002;12(3):437-40. Available from: [Link]

  • PubChem. Tamsulosin. Available from: [Link]

  • ResearchGate. Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Available from: [Link]

  • Alabaster, V. A. Pharmacology of Tamsulosin: Saturation-Binding Isotherms and Competition Analysis Using Cloned Alpha 1-adrenergic Receptor Subtypes. J Pharmacol Exp Ther. 1997;283(3):1245-53. Available from: [Link]

  • Reddy, A. V., et al. Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications. 2009;39(8):1451-1456. Available from: [Link]

  • Mini-Reviews in Medicinal Chemistry. Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Available from: [Link]

  • Wetzel, J. M., et al. Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia. J Med Chem. 1995;38(10):1579-81. Available from: [Link]

  • Urology. COMPARISON BETWEEN ALPHA1A DOMINANT ADRENERGIC RECEPTOR ANTAGONIST TAMSULOSIN AND ALPHA1D DOMINANT ADRENERGIC RECEPTOR ANTAGONIST NAFTOPIDIL IN THE TREATMENT OF BENIGN PROSTATIC HYPERPLASIA. Available from: [Link]

  • Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Available from: [Link]

  • Google Patents. EP1734036A1 - Process for preparation of tamsulosin and its derivatives.
  • protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • British Journal of Pharmacology. Characterization of some novel alpha 1-adrenoceptor antagonists in human hyperplastic prostate. Available from: [Link]

  • Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
  • Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]

  • Royal Society of Chemistry. Chemoenzymatic synthesis of Tamsulosin. Available from: [Link]

  • European Patent Office. Process for preparation of tamsulosin and its derivatives - Patent 1734036. Available from: [Link]

  • National Institutes of Health. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Available from: [Link]

  • Journal of Medicinal Chemistry. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Design and synthesis of an alpha1a-adrenergic receptor subtype-selective antagonist from BE2254. Available from: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride (CAS 118943-25-2).[1][] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers and chemical process developers. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring optimal yield and purity.

The primary route to this compound involves a nucleophilic substitution reaction, akin to the Williamson ether synthesis, between 4-methoxyphenol and a suitable 3-carbon sulfonyl chloride precursor, such as 3-chloro-1-propanesulfonyl chloride.[3][4][5] While theoretically straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields are the most frequently encountered problem. The primary causes are typically related to side reactions or suboptimal reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding and unreactive sulfonic acid.[6][7] This is a major pathway for yield loss.

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water.[6]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Competing Ring Sulfonylation: Under certain conditions, electrophilic aromatic substitution can occur, where the sulfonyl chloride group attacks the electron-rich aromatic ring of 4-methoxyphenol. This is a known side reaction in the sulfonylation of activated phenols.

    • Causality: The methoxy group is an activating group, making the aromatic ring a competing nucleophile against the phenoxide oxygen. This is exacerbated at higher temperatures.

    • Solution: Maintain strict temperature control. The initial formation of the phenoxide and the subsequent reaction with the sulfonyl chloride precursor should be carried out at low temperatures (e.g., 0-5 °C) to favor O-alkylation over C-alkylation (sulfonylation).

  • Incomplete Deprotonation: The reaction requires the formation of the 4-methoxyphenoxide anion to act as a nucleophile. If deprotonation of 4-methoxyphenol is incomplete, the unreacted phenol will not participate in the desired reaction.

    • Causality: The pKa of phenols requires a sufficiently strong base for complete conversion to the phenoxide.

    • Solution: Use a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent (e.g., DMF, THF). Ensure stoichiometric equivalence or a slight excess of the base is used.

Question 2: My final product is a dark, intractable oil, not the expected solid. How can I purify it?

Answer: The formation of a dark, oily product often indicates the presence of polymeric byproducts or significant impurities.

  • Possible Cause 1: Polymerization: The starting material, 3-chloro-1-propanesulfonyl chloride, can potentially self-react or polymerize under basic conditions.

  • Possible Cause 2: Degradation: Sulfonyl chlorides can be thermally unstable. Overheating during solvent removal can lead to decomposition.

  • Purification Protocol:

    • Aqueous Workup: After the reaction, quench the mixture by carefully pouring it into cold water or ice.[8] This will precipitate the crude product and dissolve inorganic salts.

    • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash: Wash the organic layer sequentially with dilute HCl (to remove any remaining base), water, and finally a saturated brine solution to aid in drying.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<40°C).

    • Chromatography/Recrystallization: If the product remains an oil, column chromatography on silica gel is the most effective purification method. A gradient of ethyl acetate in hexanes is typically effective. If a solid is obtained, recrystallization from a solvent system like isopropanol/hexanes can yield pure product. The reported melting point is 45-46.7 °C.[]

Question 3: My NMR spectrum shows unexpected aromatic peaks and a complex multiplet pattern. What impurity does this indicate?

Answer: This spectral feature is a strong indicator of C-sulfonylation of the aromatic ring.

  • Mechanism: Instead of the desired O-alkylation, the sulfonyl group has attached directly to the carbon atom of the benzene ring, likely at the ortho position to the methoxy group due to its ortho-, para-directing nature. This creates a different substitution pattern on the aromatic ring, leading to extra, complex aromatic signals in the 1H NMR spectrum.

  • Confirmation: Compare the integration of the methoxy signal (~3.8 ppm) to the total integration of the aromatic region. A discrepancy from the expected 3:4 proton ratio suggests the presence of multiple aromatic species.

  • Prevention: As detailed in Question 1, this side reaction is minimized by maintaining low reaction temperatures (0-5 °C) and ensuring the rapid formation of the phenoxide before the addition of the sulfonylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis is a two-step process that proceeds via a nucleophilic substitution (SN2) mechanism, often referred to as the Williamson Ether Synthesis.[3][5][9]

  • Deprotonation: The acidic proton of the 4-methoxyphenol hydroxyl group is removed by a base (e.g., NaH) to form the highly nucleophilic 4-methoxyphenoxide anion.

  • SN2 Attack: The phenoxide anion then acts as a nucleophile, attacking the primary carbon bearing the chlorine atom in 3-chloro-1-propanesulfonyl chloride. This backside attack displaces the chloride leaving group, forming the C-O ether bond.[5]

Q2: Why is moisture sensitivity a critical handling parameter for sulfonyl chlorides?

Sulfonyl chlorides are highly reactive acyl chlorides of sulfonic acids. The sulfur-chlorine bond is readily cleaved by nucleophiles. Water is a potent nucleophile that reacts to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This reaction is often exothermic and irreversible, consuming the starting material and reducing the overall yield of the desired product.[6]

Q3: Can I use a different base, like triethylamine (TEA) or pyridine?

While TEA and pyridine are common bases in organic synthesis, they may not be optimal for this specific reaction.

  • Basicity: They may not be strong enough to fully deprotonate the phenol, leading to an equilibrium with unreacted starting material.

  • Nucleophilicity: These amine bases can act as nucleophiles themselves, potentially reacting with the 3-chloro-1-propanesulfonyl chloride to form unwanted sulfonamide byproducts or quaternary ammonium salts.

  • Recommendation: Strong, non-nucleophilic bases like sodium hydride (NaH) or inorganic bases like potassium carbonate (K2CO3) are preferred to ensure complete and clean formation of the phenoxide nucleophile.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary side reactions of hydrolysis and C-sulfonylation.

Reaction Pathways for this compound Synthesis R1 4-Methoxyphenol Base Base (e.g., NaH) - H₂ Intermediate 4-Methoxyphenoxide Anion (Nucleophile) R1->Intermediate 1. Deprotonation (Low Temp) R2 3-Chloro-1-propanesulfonyl chloride Product Desired Product: 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride SideProduct1 Side Product: 3-Chloro-1-propanesulfonic acid (From Hydrolysis) R2->SideProduct1 Hydrolysis SideProduct2 Side Product: Ring Sulfonated Species (C-Alkylation) H2O H₂O (Trace Moisture) Intermediate->Product 2. SN2 Attack (O-Alkylation) (Desired Pathway) Intermediate->SideProduct2 Electrophilic Aromatic Substitution (High Temp)

Caption: Desired vs. Side Reaction Pathways

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sulfonyl chlorides are corrosive and moisture-sensitive.[10]

Reagent/SolventM.W.AmountMolesEq.
4-Methoxyphenol124.145.0 g40.31.0
Sodium Hydride (60% disp.)24.001.77 g44.31.1
3-Chloro-1-propanesulfonyl chloride177.057.13 g40.31.0
Anhydrous Dimethylformamide (DMF)-100 mL--

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Phenoxide Formation: Charge the flask with 4-methoxyphenol and anhydrous DMF. Begin stirring and cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. Hydrogen gas will evolve.

  • Stir the resulting mixture at 0 °C for 30-60 minutes after the gas evolution ceases to ensure complete formation of the phenoxide.

  • SN2 Reaction: Add 3-chloro-1-propanesulfonyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 100 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with 1M HCl (1 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

    • The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the final product.

References

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. Retrieved from [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]

  • Oesper, R. E., & Marshik, J. F. (1961). U.S. Patent No. 2,996,541. Washington, DC: U.S. Patent and Trademark Office.
  • Murphy, C. R., & Tung, H. S. (2001). WO Patent No. WO2001051459A1. World Intellectual Property Organization.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method involves the Williamson ether synthesis between 4-methoxyphenol and 3-chloro-1-propanesulfonyl chloride. In this case, you should anticipate the following:

  • Unreacted Starting Materials: 4-methoxyphenol and 3-chloro-1-propanesulfonyl chloride.

  • Hydrolysis Product: 3-(4-methoxyphenoxy)-1-propanesulfonic acid, formed by the reaction of the product with any residual water.

  • Side-Products: Potentially small amounts of C-alkylated byproducts from the reaction of 4-methoxyphenol at the aromatic ring instead of the hydroxyl group.

Q2: My crude product is a dark-colored oil. What does this indicate?

A2: A dark coloration, often brown or black, is a common sign of decomposition of the sulfonyl chloride product. This can be caused by excessive heat, prolonged reaction times, or the presence of impurities that catalyze degradation. It is crucial to handle the purification process promptly and at reduced temperatures whenever possible.

Q3: Is this compound stable on silica gel for column chromatography?

A3: While many sulfonyl chlorides can be purified by silica gel chromatography, some are sensitive and can degrade on the acidic surface of silica. It is advisable to perform a quick spot test on a TLC plate to assess stability. If streaking or the appearance of new spots is observed, alternative purification methods or a rapid column with a non-polar eluent system should be considered. Neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes mitigate degradation.

Q4: How can I effectively remove the sulfonic acid impurity?

A4: The sulfonic acid byproduct is acidic and can be readily removed by washing the crude organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] This will convert the sulfonic acid into its more water-soluble salt, which will partition into the aqueous layer.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Persistent Impurity of 4-Methoxyphenol

Symptoms:

  • A distinct spot corresponding to 4-methoxyphenol is observed on the TLC plate of the purified product.

  • ¹H NMR analysis shows characteristic aromatic signals of 4-methoxyphenol.

Causality: 4-methoxyphenol is a starting material and can be challenging to remove completely due to its moderate polarity.

Solutions:

1. Aqueous Base Wash:

  • Rationale: 4-methoxyphenol is weakly acidic and can be deprotonated by a stronger base to form a water-soluble phenoxide salt.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a 1M aqueous sodium hydroxide (NaOH) solution.

    • Separate the organic layer and wash it with brine to remove residual NaOH.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Flash Column Chromatography:

  • Rationale: If a base wash is insufficient or if the product is sensitive to strong bases, column chromatography can effectively separate the product from the more polar 4-methoxyphenol.

  • Protocol:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

Issue 2: Presence of 3-(4-Methoxyphenoxy)-1-propanesulfonic Acid

Symptoms:

  • Streaking on the TLC plate, often starting from the baseline.

  • Broad peaks in the ¹H NMR spectrum.

Causality: The sulfonyl chloride is susceptible to hydrolysis, which can occur during the reaction workup if exposed to water for extended periods or at elevated temperatures.

Solutions:

1. Mild Aqueous Bicarbonate Wash:

  • Rationale: As mentioned in the FAQs, a saturated sodium bicarbonate wash is effective at removing the acidic sulfonic acid without being harsh enough to significantly hydrolyze the sulfonyl chloride product.[1]

  • Protocol:

    • During the workup, wash the organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate.

    • Stir for 15-20 minutes to ensure complete neutralization and extraction of the sulfonic acid.

    • Separate the layers and proceed with drying and concentration.

2. Anhydrous Workup:

  • Rationale: Preventing the formation of the sulfonic acid in the first place is the most effective strategy.

  • Protocol:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for the reaction and workup.

    • If an aqueous wash is necessary, perform it quickly and at a low temperature (0-5 °C).

Issue 3: Low Yield and Product Decomposition

Symptoms:

  • The final isolated yield is significantly lower than expected.

  • The product is a dark oil or solid.

  • TLC analysis shows multiple unidentified spots.

Causality: Aliphatic sulfonyl chlorides can be thermally unstable and prone to decomposition, which can be exacerbated by prolonged reaction times or high temperatures during workup and purification.

Solutions:

1. Temperature Control:

  • Rationale: Lowering the temperature throughout the process minimizes thermal decomposition.

  • Protocol:

    • Conduct the synthesis at the lowest effective temperature.

    • Perform all workup and purification steps at or below room temperature. Use ice baths when necessary.

    • When concentrating the product on a rotary evaporator, use a low-temperature water bath.

2. Prompt Purification:

  • Rationale: Minimizing the time the crude product is stored before purification can prevent gradual decomposition.

  • Protocol:

    • Proceed with the purification steps immediately after the reaction workup is complete.

    • If storage is unavoidable, keep the crude material under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C).

III. Experimental Protocols and Data

Table 1: Thin Layer Chromatography (TLC) Data
CompoundTypical Rf Value*Visualization Method
This compound0.4 - 0.6UV (254 nm), Potassium Permanganate Stain
4-Methoxyphenol0.2 - 0.4UV (254 nm), Potassium Permanganate Stain
3-Chloro-1-propanesulfonyl chloride0.5 - 0.7Potassium Permanganate Stain
3-(4-Methoxyphenoxy)-1-propanesulfonic acid0.0 - 0.1 (streaking)Potassium Permanganate Stain

*In 20% Ethyl Acetate/Hexanes on silica gel plates.

Protocol 1: General Purification by Flash Column Chromatography
  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate them under reduced pressure at a low temperature.

Protocol 2: Recrystallization
  • Rationale: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, diethyl ether, isopropanol, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., diethyl ether/hexanes) may also be effective.

  • General Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

IV. Visualization of Key Processes

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc impurities Identify Impurities tlc->impurities acid Sulfonic Acid Present? impurities->acid Check for baseline streak phenol 4-Methoxyphenol Present? acid->phenol No wash_bicarb Wash with NaHCO3(aq) acid->wash_bicarb Yes wash_naoh Wash with NaOH(aq) phenol->wash_naoh Yes product_solid Is Product Solid? phenol->product_solid No wash_bicarb->phenol wash_naoh->product_solid column Flash Column Chromatography pure_product Pure Product column->pure_product recrystallize Recrystallization recrystallize->pure_product product_solid->column No product_solid->recrystallize Yes

Caption: Decision tree for selecting the appropriate purification strategy.

Diagram 2: Relationship Between Common Issues and Solutions

Troubleshooting cluster_issues Common Issues cluster_solutions Recommended Solutions issue1 Persistent 4-Methoxyphenol sol1a Aqueous NaOH Wash issue1->sol1a sol1b Column Chromatography issue1->sol1b issue2 Sulfonic Acid Impurity sol2a Aqueous NaHCO3 Wash issue2->sol2a sol2b Anhydrous Workup issue2->sol2b issue3 Low Yield / Decomposition sol3a Temperature Control issue3->sol3a sol3b Prompt Purification issue3->sol3b

Caption: Mapping of purification problems to their respective solutions.

V. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride. Coll. Vol. 1, p.84. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this critical transformation. The formation of the S-N bond is a cornerstone of modern drug discovery, yet it can present numerous challenges, from sluggish reactions to complex purification profiles.

This document is structured to provide direct, actionable advice in a question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during sulfonamide synthesis. Each issue is broken down by its probable causes, followed by a detailed, step-by-step solution.

Q1: My reaction is very slow or has stalled. I still see significant amounts of starting amine and/or sulfonyl chloride by TLC/LCMS.

Probable Cause 1: Poor Nucleophilicity of the Amine Electron-deficient amines, such as anilines with electron-withdrawing groups or certain heteroaromatic amines, are weak nucleophiles. Sterically hindered secondary amines also exhibit reduced reactivity.

  • Expert Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. If the amine's lone pair is delocalized or the pathway of attack is blocked, the activation energy for this step is high, leading to a slow reaction.

  • Solutions:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition of starting materials or product.

    • Use a More Activating Solvent: Switching from a non-polar solvent like Dichloromethane (DCM) to a more polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can stabilize the charged transition state and accelerate the reaction.

    • Employ a Catalyst: For particularly challenging amines, a nucleophilic catalyst can be employed. 4-Dimethylaminopyridine (DMAP) is a common choice. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then readily attacked by the amine. Use DMAP in catalytic amounts (1-10 mol%).

    • Consider Alternative Sulfonylating Agents: If sulfonyl chlorides fail, sulfonyl fluorides can sometimes be more effective, especially when activated by a Lewis acid or specific catalysts.[1]

Probable Cause 2: Inactive or Degraded Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert them to the corresponding and unreactive sulfonic acid.

  • Expert Insight: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a prime target for nucleophiles, including water. Once hydrolyzed, the resulting sulfonic acid is no longer an effective electrophile for the amination reaction.

  • Solutions:

    • Verify Reagent Quality: If possible, use a fresh bottle of sulfonyl chloride. If the reagent is old or has been opened multiple times, its quality may be compromised.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • In Situ Generation: For sensitive substrates, sulfonyl chlorides can be generated in situ from thiols or sulfonic acids and used immediately, preventing decomposition.[1][2]

Probable Cause 3: Steric Hindrance If either the amine (e.g., a di-ortho-substituted aniline) or the sulfonyl group (e.g., a bulky alkylsulfonyl chloride) is sterically demanding, the approach of the nucleophile to the electrophilic center is hindered.[3]

  • Expert Insight: Steric bulk around the reacting centers increases the energy of the transition state, slowing the reaction rate. This is a common issue in late-stage functionalization of complex molecules.

  • Solutions:

    • Prolonged Reaction Time & Increased Temperature: These are the simplest approaches to overcoming steric hindrance.

    • High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions where steric hindrance is a major issue by reducing the activation volume.

    • Use of Catalysts: Indium-catalyzed sulfonylation has shown effectiveness for some sterically hindered anilines.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sterically challenging couplings by efficiently overcoming kinetic barriers.[1]

Q2: My reaction is complete, but the yield is low after workup and purification.

Probable Cause 1: Formation of a Bis-Sulfonylated Byproduct (Disulfonimide) With primary amines (R-NH₂), a common side reaction is the formation of the disulfonimide, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[4]

  • Expert Insight: The N-H proton of a sulfonamide is acidic and can be removed by the base present in the reaction. The resulting sulfonamide anion is a competent nucleophile that can compete with the starting amine for the sulfonyl chloride.

  • Solutions:

    • Control Stoichiometry: Add the sulfonyl chloride slowly (e.g., dropwise via a syringe pump) to a solution of the amine and base. This maintains a low concentration of the electrophile and favors its reaction with the more nucleophilic starting amine over the sulfonamide anion.

    • Use Amine as the Limiting Reagent: Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help consume the sulfonyl chloride before it has a chance to react with the product. This is only practical if the excess amine is easily removed during purification.

    • Choice of Base: A bulky, non-nucleophilic base like 2,6-lutidine or Diisopropylethylamine (DIPEA) can be less efficient at deprotonating the sterically hindered sulfonamide product compared to a smaller base like triethylamine.

Probable Cause 2: Product Loss During Aqueous Workup Some sulfonamides, particularly those with low molecular weight or polar functional groups, may have partial solubility in water, leading to losses during the extraction phase.

  • Expert Insight: The polarity of the final sulfonamide is highly dependent on the R groups. If the molecule contains multiple polar functionalities, its partition coefficient between an organic solvent and water may be unfavorable.

  • Solutions:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, "salting out" the organic product and driving it into the organic phase.

    • Back-Extraction: After separating the initial organic layer, re-extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product.

    • Alternative to Workup: If the product is highly water-soluble, consider avoiding an aqueous workup altogether. The reaction mixture can be filtered to remove hydrochloride salts and then directly concentrated and purified by chromatography.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal base for my reaction?

The choice of base is critical and depends on the specific substrates and reaction conditions. The base serves two primary functions: to neutralize the HCl generated during the reaction and, in some cases, to act as a catalyst.[4]

Base Type Typical Use Case Causality & Expert Notes
Pyridine Nucleophilic BaseStandard, general-purpose base for simple amines.Pyridine can act as a nucleophilic catalyst by forming a reactive sulfonylpyridinium salt. However, it can be difficult to remove under vacuum due to its high boiling point.
Triethylamine (TEA) Non-Nucleophilic BaseA common and cost-effective choice for a wide range of sulfonamide formations.TEA is a simple hindered tertiary amine that effectively scavenges HCl. It is more volatile than pyridine, making it easier to remove.
DIPEA (Hünig's Base) Non-Nucleophilic, HinderedIdeal for sensitive substrates or when trying to avoid side reactions with the base itself.DIPEA is highly hindered, making it non-nucleophilic. It is an excellent proton scavenger but will not compete with the amine for the sulfonyl chloride.
DMAP Nucleophilic CatalystUsed in catalytic amounts (1-10 mol%) alongside a stoichiometric base like TEA or pyridine, especially for unreactive amines.DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the reaction by forming a highly reactive intermediate. It should not be used as the primary base.
Aqueous NaOH / K₂CO₃ Inorganic Base (Schotten-Baumann)Useful for reactions with water-soluble amines or for large-scale synthesis where cost is a factor.The reaction is run in a biphasic system (e.g., water/DCM). The inorganic base in the aqueous phase neutralizes the HCl as it is formed. This method is robust but not suitable for water-sensitive substrates.

Experimental Protocols & Methodologies

General Protocol for Sulfonamide Synthesis

This protocol provides a reliable starting point for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.

  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).

  • Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar) and maintain a positive pressure.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations: Mechanisms & Workflows

Reaction Mechanism

The diagram below illustrates the generally accepted two-step mechanism for sulfonamide formation using a tertiary amine base.

Caption: General mechanism of sulfonamide formation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your sulfonamide synthesis experiments.

Troubleshooting Workflow Start Reaction Start Monitor Monitor Reaction by TLC/LCMS Start->Monitor Problem Problem Detected? Monitor->Problem Success Reaction Complete | Proceed to Workup Problem->Success No Stalled Stalled Reaction Check Starting Materials (SMs) Check Conditions Problem->Stalled Yes (Stalled) LowYield Low Yield After Workup Check for Byproducts (e.g., Disulfonimide) Optimize Workup Protocol Problem->LowYield Yes (Low Yield) ComplexMixture Complex Mixture SM Decomposition? Re-evaluate Base/Solvent Choice Problem->ComplexMixture Yes (Complex) Stalled:f1->Stalled:f2 SMs OK LowYield:f1->LowYield:f2 No Major Byproducts

Caption: Decision tree for troubleshooting sulfonamide synthesis.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Jackson, D. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. PharmaCircle. Retrieved from [Link]

  • Kee, C. W., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9349–9354. Retrieved from [Link]

  • Kafle, A., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]

  • Barber, T. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Jampilek, J. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biointerface Research in Applied Chemistry, 9(5), 4486-4499. Retrieved from [Link]

  • Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]

Sources

Stability and storage conditions for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Welcome to the technical support guide for this compound (CAS No. 118943-25-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments. As a sulfonyl chloride, this compound possesses specific reactivity that necessitates careful handling to maintain its integrity and ensure reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this reagent?

A1: Proper storage is critical to preserving the reagent's reactivity. The primary environmental factor to control is moisture. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Based on guidelines for reactive sulfonyl chlorides, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2–8 °CRefrigeration slows the rate of potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.
Container Tightly Sealed, Original ContainerThe original supplier container is designed for chemical compatibility. Ensure the cap is securely fastened after each use to prevent moisture ingress.[3]
Location Dry, Well-Ventilated AreaStore in a designated corrosives cabinet away from incompatible materials, particularly strong bases and alcohols.[1][4]

Q2: What is the primary degradation pathway for this compound?

A2: The principal cause of degradation is hydrolysis. The sulfonyl chloride group (–SO₂Cl) reacts readily with water, including ambient moisture in the air, to form the corresponding 3-(4-methoxyphenoxy)-1-propanesulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is often exothermic and effectively irreversible under standard laboratory conditions.[1] The resulting sulfonic acid is unreactive in subsequent nucleophilic substitution reactions intended for the sulfonyl chloride, such as sulfonamide or sulfonate ester formation.[5][6]

Q3: How can I visually assess if my compound has degraded?

A3: While this compound is supplied as a solid[7], degradation can lead to noticeable changes in its physical appearance. Key indicators include:

  • Fuming Upon Opening: White fumes (HCl gas) indicate a reaction with moisture that has entered the container.[1]

  • Change in Appearance: The solid may appear wet, oily, or clumped together. This suggests the formation of the hygroscopic sulfonic acid byproduct.

  • Pungent, Acidic Odor: A sharp, acidic smell of HCl is a clear sign of hydrolysis.

If any of these signs are observed, the reagent's purity is compromised, and it is unlikely to perform as expected in reactions.

Q4: What are the essential safety precautions for handling this compound?

A4: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[8][9] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors or corrosive byproducts like HCl.[1]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required, including:

    • Tightly-fitting safety goggles and a face shield.[1]

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • A chemical-resistant lab coat.[1]

  • Incompatibilities: Avoid contact with water, strong bases, and alcohols, as these can trigger violent or highly exothermic reactions.[1][2]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem 1: My reaction to form a sulfonamide/sulfonate ester has failed or is giving very low yields.

  • Possible Cause: The most probable cause is the degradation of the this compound reagent due to hydrolysis. If the sulfonyl chloride has been exposed to moisture, it will have converted to the corresponding sulfonic acid. This sulfonic acid is not an electrophile and will not react with nucleophiles like amines or alcohols to form the desired product.

  • Solution Workflow:

    • Assess the Reagent: Carefully inspect the reagent for the signs of degradation described in FAQ Q3.

    • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent for the reaction.

    • Refine Handling Technique: When dispensing the reagent, do so under a blanket of inert gas (e.g., argon or nitrogen) and work quickly to minimize exposure to air. Use dry solvents and glassware for the reaction.

    • Verify Reaction Conditions: Ensure that other reaction parameters, such as the base, solvent, temperature, and nucleophile quality, are correct. Sulfonyl chlorides can also react with certain solvents, so ensure compatibility.[10]

Problem 2: The reagent, which is supposed to be a solid, has become a sticky or syrupy mass.

  • Possible Cause: This is a definitive sign of significant hydrolysis. The product of hydrolysis, 3-(4-methoxyphenoxy)-1-propanesulfonic acid, is likely a hygroscopic oil or low-melting solid that absorbs additional atmospheric water, resulting in the observed appearance. The presence of released HCl can further contribute to this process.

  • Solution:

    • Do Not Use: The reagent is extensively degraded and is unsuitable for any synthetic purpose requiring the sulfonyl chloride functionality.

    • Proper Disposal: Dispose of the material as hazardous chemical waste according to your institution's safety protocols.[3] Do not attempt to salvage it.

    • Review Storage Practices: This level of degradation points to a significant breach in storage protocol. Review your lab's procedures for storing moisture-sensitive reagents to prevent recurrence. Ensure containers are sealed properly and stored in a desiccator or under inert atmosphere if necessary.[3]

Problem 3: I need to quench my reaction. What is the appropriate procedure?

  • Challenge: Quenching unreacted sulfonyl chloride must be done carefully due to its exothermic reaction with water and other nucleophiles.[1]

  • Recommended Procedure:

    • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to manage the exotherm.

    • Slow Addition: Slowly and carefully add a dilute aqueous solution of a mild base, such as sodium bicarbonate, or simply water if the reaction scale is small and acidity is not a concern. Do not add a strong base like sodium hydroxide, which can react violently.[1]

    • Maintain Cooling and Stirring: Continue stirring the mixture in the ice bath during the addition to dissipate heat effectively.

    • Verify Quench: Ensure all the reactive sulfonyl chloride has been consumed before proceeding with the workup.

Troubleshooting Workflow Diagram

G start Experimental Issue (e.g., Low Yield, Failed Reaction) reagent_quality Assess Reagent Quality start->reagent_quality reaction_cond Review Reaction Conditions start->reaction_cond degraded Signs of Degradation? (Oily, Fuming, Clumped) reagent_quality->degraded Check Visuals cond_check Are conditions optimal? (Dry Solvents, Correct Base, Temperature) reaction_cond->cond_check sol_reagent Solution: - Use fresh, unopened reagent. - Improve handling (use inert gas). - Review storage protocols. degraded->sol_reagent Yes not_degraded Reagent Appears Good degraded->not_degraded No not_degraded->reaction_cond sol_cond Solution: - Dry all solvents/glassware. - Verify stoichiometry & base. - Optimize temperature. cond_check->sol_cond No cond_ok Conditions Are Correct cond_check->cond_ok Yes further_inv Further Investigation Needed (Consider side reactions, reactant purity, etc.) cond_ok->further_inv

Caption: Troubleshooting workflow for reactions involving this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Biosynth. (n.d.). This compound.
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Chemical Label. (n.d.). 3-(4-Methoxyphenoxy)propane sulfonyl chloride.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • Organic Chemistry Portal. (2020). Alcohols to Alkyl Chlorides, Part 6.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Hydrolysis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and application of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reaction characteristics of this compound.

1. What is the expected reactivity and stability of this compound in solution?

This compound is an alkylsulfonyl chloride. Like other sulfonyl chlorides, it is susceptible to hydrolysis, a reaction in which the compound reacts with water to form the corresponding sulfonic acid. This process is generally irreversible and can impact the yield and purity of your desired product. The presence of ambient moisture, residual water in solvents, or contaminated glassware can initiate hydrolysis.[1] Therefore, it is crucial to handle the reagent under anhydrous conditions to maintain its integrity.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the solvent system used. Generally, the hydrolysis of sulfonyl chlorides follows a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule directly attacks the electrophilic sulfur atom.[2][3][4]

2. What are the primary products of hydrolysis?

The hydrolysis of this compound yields 3-(4-methoxyphenoxy)-1-propanesulfonic acid and hydrochloric acid, as depicted in the reaction below:

The formation of hydrochloric acid will decrease the pH of the solution as the reaction progresses.

3. How should this compound be stored to minimize degradation?

To minimize hydrolysis from atmospheric moisture, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[5] The product is a solid with a melting point of 45-46.7 °C.[6]

4. What are the key safety precautions when working with this compound?

This compound is classified as a corrosive material.[6][7] Contact with skin can cause severe burns, and it can cause serious eye damage.[5][8] It is also harmful if inhaled or swallowed. When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5] In case of contact with water, it can liberate toxic gas.[5]

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Contact with water liberates toxic gas.P223: Do not allow contact with water.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Problem 1: Low or No Product Yield in a Reaction with a Nucleophile

You are attempting to react this compound with a nucleophile (e.g., an amine or alcohol) to form a sulfonamide or sulfonate ester, but you observe a low yield of the desired product and the presence of a water-soluble byproduct.

Potential Cause:

The primary suspect is the premature hydrolysis of the sulfonyl chloride. If the reagent has been exposed to moisture, it will preferentially react with water instead of your intended nucleophile.

Troubleshooting Workflow:

A Low Product Yield B Check for Hydrolysis of Sulfonyl Chloride A->B C Verify Anhydrous Reaction Conditions B->C How? D Use Fresh or Properly Stored Reagent B->D How? E Dry Solvents and Glassware C->E F Run Reaction Under Inert Atmosphere C->F G Monitor Reaction Progress (TLC, LC-MS) D->G Then H Optimize Reaction Conditions (Temperature, Base) G->H

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Protocol:

  • Verify Reagent Integrity:

    • If possible, obtain a fresh vial of this compound.

    • If using an existing stock, ensure it has been stored under appropriate anhydrous conditions. Visually inspect the solid for any clumping or discoloration, which could indicate degradation.

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

    • Inert Atmosphere: Assemble your reaction apparatus and purge it with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Setup and Monitoring:

    • Dissolve your nucleophile in the anhydrous solvent under an inert atmosphere.

    • Add the this compound portion-wise as a solid or as a solution in the anhydrous reaction solvent.

    • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.

Problem 2: Reaction is Sluggish or Incomplete

You have taken precautions to ensure anhydrous conditions, but the reaction is proceeding very slowly or stalls before all the starting material is consumed.

Potential Causes:

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to react efficiently with the sulfonyl chloride.

  • Steric Hindrance: Either the nucleophile or the sulfonyl chloride itself may have significant steric bulk that slows down the reaction rate.

  • Inappropriate Temperature: The reaction may require thermal energy to overcome the activation barrier.

  • Lack of a Suitable Base: For reactions with nucleophiles like alcohols or primary/secondary amines, a non-nucleophilic base is often required to scavenge the HCl byproduct, which can protonate the nucleophile and render it unreactive.

Troubleshooting Workflow:

A Sluggish or Incomplete Reaction B Review Reaction Parameters A->B C Increase Reaction Temperature B->C D Add a Non-Nucleophilic Base (e.g., Triethylamine, Pyridine) B->D E Consider a More Nucleophilic Catalyst (e.g., DMAP) B->E F Increase Reaction Time B->F G Verify Stoichiometry B->G

Caption: Troubleshooting workflow for a sluggish reaction.

Step-by-Step Protocol:

  • Add a Base: If not already present, add a non-nucleophilic base such as triethylamine or pyridine to your reaction mixture. The base will neutralize the HCl produced and prevent the protonation of your nucleophile. Use at least one equivalent of the base.

  • Increase Temperature: Gently warm the reaction mixture. The rate of many organic reactions doubles for every 10°C increase in temperature. Monitor the reaction for any potential side product formation at elevated temperatures.

  • Consider a Catalyst: For reactions with less reactive nucleophiles, the addition of a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Problem 3: Formation of Multiple Unidentified Byproducts

Your reaction mixture shows multiple spots on a TLC plate or several peaks in an LC-MS analysis that do not correspond to your starting materials or desired product.

Potential Causes:

  • Reaction with Solvent: Some solvents, particularly those with nucleophilic functional groups (e.g., alcohols), can compete with your intended nucleophile.

  • Side Reactions of the Nucleophile: Your nucleophile may have multiple reactive sites or could be unstable under the reaction conditions.

  • Thermal Degradation: At elevated temperatures, the starting materials or the product may decompose.

Troubleshooting Workflow:

A Multiple Byproducts Observed B Analyze Reaction Conditions A->B C Choose an Inert Solvent (e.g., DCM, THF, Toluene) B->C D Lower Reaction Temperature B->D E Use a More Selective Base B->E F Protect Other Functional Groups on the Nucleophile B->F

Caption: Troubleshooting workflow for multiple byproducts.

Step-by-Step Protocol:

  • Solvent Selection: Ensure you are using an aprotic, non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Temperature Control: If you are heating the reaction, try running it at a lower temperature for a longer period.

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider protecting them before reacting with the sulfonyl chloride.

III. Mechanistic Insight: The Hydrolysis of Sulfonyl Chlorides

The hydrolysis of alkyl and aryl sulfonyl chlorides in neutral or acidic solution generally proceeds through a concerted SN2-type mechanism.

Reactants R-SO₂Cl + H₂O TS Transition State [H₂O---SO₂(R)---Cl]ᵟ⁻ Reactants->TS Nucleophilic Attack Products R-SO₃H + HCl TS->Products Chloride Departure

Caption: Simplified SN2 mechanism for sulfonyl chloride hydrolysis.

In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. Simultaneously, the sulfur-chlorine bond is broken. This process is generally the dominant pathway for the hydrolysis of sulfonyl chlorides.[4] The rate of this reaction is influenced by the electronic and steric properties of the 'R' group. In the case of this compound, the electron-donating nature of the methoxy group is somewhat insulated from the sulfonyl group by the propyl ether chain, leading to reactivity characteristic of a typical alkylsulfonyl chloride.

IV. References

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • King, J. F., & Durst, T. (1963). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the American Chemical Society, 85(17), 2676–2677. Retrieved from [Link]

  • Le Nôtre, J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1097-1111. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

Compatible solvents for reactions with 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. The information herein is synthesized from established principles of sulfonyl chloride chemistry and field-proven insights.

Introduction to this compound

This compound (CAS No. 118943-25-2) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methoxyphenoxy moiety.[1][2] The sulfonyl chloride is a potent electrophile, making it highly susceptible to nucleophilic attack, and is commonly used to introduce the 3-(4-methoxyphenoxy)propylsulfonyl group into target molecules. This is particularly valuable in medicinal chemistry for the synthesis of novel sulfonamides and sulfonate esters.[3]

This guide will address critical aspects of handling and reacting with this compound, with a primary focus on solvent compatibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Handling and Storage

Q1: What are the key safety precautions for handling this compound?

A1: this compound is classified as a corrosive substance.[2][4] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water. Due to its reactivity with water, it is imperative to use dry glassware and equipment to prevent hydrolysis.

Q2: How should this compound be stored?

A2: This compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, away from water and protic substances. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life and prevent degradation.

Solvent Selection and Compatibility

Q3: Which solvents are generally recommended for reactions with this compound?

A3: Aprotic solvents are the preferred choice for reactions involving sulfonyl chlorides. This is to avoid solvolysis, where the solvent itself acts as a nucleophile and reacts with the sulfonyl chloride. The choice of a specific aprotic solvent will depend on the nature of the reaction and the solubility of the reactants.

Recommended Aprotic Solvents:

  • Dichloromethane (DCM): A versatile and commonly used solvent for sulfonyl chloride reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF): A polar aprotic solvent that is often a good choice, particularly for reactions with amines. Ensure it is anhydrous, as THF can absorb water.

  • Acetonitrile (ACN): A polar aprotic solvent that can be suitable for various nucleophilic substitution reactions.

  • Toluene: A nonpolar aprotic solvent that can be used, especially for reactions that require higher temperatures.

  • 1,4-Dioxane: A polar aprotic ether that can be a suitable solvent.

Q4: Which solvents should be strictly avoided?

A4: Protic solvents are generally incompatible with sulfonyl chlorides and should be avoided. These solvents can react with the sulfonyl chloride, leading to the formation of undesired byproducts and consumption of the starting material.

Incompatible Protic Solvents:

  • Water: Reacts readily with sulfonyl chlorides to form the corresponding sulfonic acid through hydrolysis.[5]

  • Alcohols (e.g., methanol, ethanol, isopropanol): React with sulfonyl chlorides to form sulfonate esters.[5]

  • Primary and Secondary Amines (if not the intended nucleophile): Will react to form sulfonamides.

Q5: I am observing a poor yield in my reaction. Could the solvent be the issue?

A5: Yes, the solvent is a critical factor influencing reaction yield. Here's a troubleshooting guide related to solvent issues:

  • Moisture Contamination: The most common issue is the presence of water in your solvent. This leads to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid. Always use anhydrous solvents and dry your glassware thoroughly.

  • Poor Solubility: this compound is a solid at room temperature (melting point 45-46.7 °C).[2][] If it does not fully dissolve in the chosen solvent, the reaction will be slow and incomplete. You may need to gently warm the mixture or choose a solvent with better solubilizing power.

  • Solvent Reactivity: Ensure you are using an aprotic solvent. If you are using a solvent like THF that can contain peroxides, ensure it is properly purified.

Reaction Conditions

Q6: Why is a base typically added to reactions involving sulfonyl chlorides?

A6: Reactions of sulfonyl chlorides with nucleophiles like amines or alcohols release hydrochloric acid (HCl) as a byproduct.[5] This acid can protonate the nucleophile, rendering it unreactive. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl and drive the reaction to completion.

Q7: At what temperature should I run my reaction?

A7: Many reactions with sulfonyl chlorides are exothermic and are often started at a low temperature (e.g., 0 °C) with slow addition of the sulfonyl chloride to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature. However, the optimal temperature depends on the specific nucleophile and solvent used. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the ideal reaction conditions.

Potential Side Reactions

Q8: Are the ether linkage or the methoxy group in this compound susceptible to side reactions?

A8: Under typical conditions for forming sulfonamides or sulfonate esters (i.e., neutral or basic conditions at moderate temperatures), the ether linkage and the methoxy group are generally stable. However, under strongly acidic conditions or in the presence of certain Lewis acids, cleavage of the ether bond is a possibility. It is advisable to avoid harsh acidic workups if the integrity of the ether linkage is critical. The methoxy group on the aromatic ring is also generally stable under these conditions.

Experimental Workflow: Solvent Selection Protocol

The following workflow provides a systematic approach to selecting a compatible solvent for your reaction with this compound.

Caption: A decision-making workflow for selecting an appropriate reaction solvent.

Data Summary: Solvent Compatibility Table

Solvent ClassExamplesCompatibility with this compoundRationale
Aprotic Nonpolar Toluene, HexaneCompatible Inert and will not react with the sulfonyl chloride. Solubility may be limited.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate, Dimethylformamide (DMF)Highly Recommended Generally good solvents for sulfonyl chlorides and common nucleophiles. They are inert to the sulfonyl chloride group.
Protic Polar Water, Methanol, EthanolIncompatible Act as nucleophiles, leading to hydrolysis or alcoholysis of the sulfonyl chloride.
Protic Nonpolar Acetic AcidIncompatible The acidic proton can interfere with the reaction, and the hydroxyl group can react.

Conclusion

The successful use of this compound in synthesis is highly dependent on the appropriate choice of solvent and reaction conditions. By understanding the inherent reactivity of the sulfonyl chloride group and potential incompatibilities, researchers can avoid common pitfalls and achieve higher yields and purer products. Always prioritize the use of anhydrous aprotic solvents and consider performing small-scale pilot experiments to optimize conditions for your specific application.

References

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925.
  • Amerigo Scientific. This compound. [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • PubChem. 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. [Link]

  • Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ResearchGate. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Prat, D., et al. (2014). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 18(3), 404-419.
  • Pearson+. For each of the following reactions, suggest which solvent(s) would be appropriate. [Link]

  • Reddit. (2018). Is there a guide to selecting solvents for synthesis? [Link]

  • MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • IUPAC. (1985). Solubility Data Series. [Link]

  • ResearchGate. (2014). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for handling moisture-sensitive sulfonyl chlorides. Our goal is to equip you with the knowledge to perform your experiments successfully and safely by understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common questions about the stability, storage, and handling of sulfonyl chlorides.

Q1: Why are sulfonyl chlorides so sensitive to moisture?

Sulfonyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water.[1][2] The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, acting as a nucleophile, attacks this electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[2] This reaction is often exothermic and can be vigorous.[3][4]

The general mechanism for the hydrolysis of a sulfonyl chloride is as follows: RSO₂Cl + H₂O → RSO₃H + HCl[1]

This reaction is typically bimolecular, following an Sₙ2-type mechanism at the sulfur atom.[5][6] The presence of moisture, whether from the atmosphere, wet solvents, or contaminated glassware, can lead to the degradation of the sulfonyl chloride reagent, reducing its purity and affecting the yield and outcome of your desired reaction.[2][7]

Q2: My sulfonyl chloride has turned yellow or brown upon storage. Is it still usable?

Discoloration, particularly turning yellow or brown, is a common sign of decomposition in sulfonyl chlorides.[3] This can be caused by several factors:

  • Hydrolysis: As discussed in Q1, reaction with moisture is a primary degradation pathway.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose, potentially through radical or ionic pathways.[7]

  • Photolytic Decomposition: Exposure to light, especially UV light, can initiate the cleavage of the S-Cl bond, leading to radical-mediated decomposition.[7]

Decomposition can generate byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can contribute to the discoloration and a sharp, unpleasant odor.[3][7] While a slight yellowing may not significantly impact all reactions, significant darkening indicates substantial decomposition. For sensitive applications or to ensure reproducibility, it is highly recommended to use a fresh, colorless reagent.[3] If you must use a discolored reagent, consider purifying it by distillation or recrystallization, if appropriate for the specific sulfonyl chloride.

Q3: What is the best way to store sulfonyl chlorides?

Proper storage is crucial to maintain the integrity of sulfonyl chlorides. Here are the key recommendations:

  • Dry Environment: Store containers in a dry, cool, and well-ventilated place, away from any sources of moisture.[8][9] A desiccator can be used for long-term storage of small quantities.

  • Inert Atmosphere: For highly sensitive sulfonyl chlorides or for long-term storage, consider storing the container under an inert atmosphere, such as nitrogen or argon.

  • Tightly Sealed Containers: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[8][9] For bottles with screw caps, using a PTFE-lined cap is recommended.[9]

  • Avoid Incompatible Materials: Store sulfonyl chlorides away from incompatible materials such as strong bases, alcohols, and amines, as they can react vigorously.[3][10]

Q4: What are the primary safety hazards associated with sulfonyl chlorides?

Sulfonyl chlorides are hazardous materials and must be handled with appropriate safety precautions. The primary hazards include:

  • Corrosivity: They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][11]

  • Reactivity with Water: The reaction with water can be exothermic and sometimes violent, producing corrosive hydrochloric acid and sulfonic acid.[3]

  • Toxicity: Inhalation of vapors can be harmful, and some sulfonyl chlorides are lachrymators (cause tearing).[4][12] Decomposition can produce toxic gases like hydrogen chloride and sulfur oxides.[4][11]

Always handle sulfonyl chlorides in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12] An emergency shower and eyewash station should be readily accessible.[9][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with sulfonyl chlorides.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in a much lower yield than expected.

  • A significant amount of a polar byproduct is observed, which may be the corresponding sulfonic acid.

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Degraded Sulfonyl Chloride Check the appearance of the sulfonyl chloride. If it is discolored, it may have decomposed. Use a fresh bottle or purify the existing stock.Improved reaction efficiency and yield with a pure reagent.
Presence of Moisture Ensure all glassware is thoroughly dried (oven-dried or flame-dried).[7][13] Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[7][14]Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product.
Insufficient Reactivity The reaction may be too slow at the current temperature. Cautiously and incrementally increase the reaction temperature while monitoring for decomposition.Increased reaction rate and conversion to the desired product.
Inappropriate Base The base used may not be strong enough to deprotonate the nucleophile or scavenge the HCl byproduct effectively. Consider using a stronger, non-nucleophilic base.Improved reaction kinetics and prevention of side reactions.
Issue 2: Difficult Aqueous Work-up and Product Isolation

Symptoms:

  • Formation of an emulsion during aqueous extraction.

  • The product is difficult to separate from unreacted sulfonyl chloride or the sulfonic acid byproduct.

  • The isolated product is an oil when it is expected to be a solid.[15]

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Quenching The quenching procedure may not be sufficient to hydrolyze all the excess sulfonyl chloride. Increase the stirring time with the aqueous base solution.[16]Complete conversion of the unreacted sulfonyl chloride to the more water-soluble sulfonic acid salt, simplifying extraction.
Poor Solubility The sulfonyl chloride may have poor solubility in the aqueous quenching solution, leading to slow hydrolysis. Consider adding a co-solvent or increasing the volume of the aqueous phase.[16]Enhanced interfacial contact and faster, more complete quenching.
Product Sensitivity The desired product may be sensitive to the aqueous basic conditions of the work-up. Perform the work-up at a low temperature and minimize the contact time.[7]Reduced degradation of the desired product during work-up.
Persistent Impurities The sulfonic acid byproduct may not be fully extracted into the aqueous layer. Perform multiple extractions with a basic solution (e.g., saturated sodium bicarbonate).Complete removal of the acidic byproduct, leading to a purer isolated product.
Visualizing Sulfonyl Chloride Degradation Pathways

The following diagram illustrates the primary pathways through which sulfonyl chlorides can degrade. Understanding these pathways is key to troubleshooting and preventing unwanted side reactions.

G SC Sulfonyl Chloride (RSO₂Cl) SA Sulfonic Acid (RSO₃H) + HCl SC->SA Hydrolysis DP Decomposition Products (e.g., R•, SO₂, Cl•) SC->DP Thermal/Photolytic Decomposition H2O Moisture (H₂O) H2O->SA Heat Heat (Δ) Heat->DP Light Light (hν) Light->DP SP Side Products DP->SP

Caption: Primary degradation pathways for sulfonyl chlorides.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for setting up a reaction that is sensitive to moisture and/or oxygen.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask) or a two-neck round-bottom flask

  • Stir bar

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Needles and tubing

  • Heat gun or oven

  • Syringes for liquid transfer

Procedure:

  • Dry Glassware: Thoroughly dry the reaction flask and stir bar in an oven at >120 °C for at least 4 hours, or flame-dry the assembled apparatus under vacuum.[13][14]

  • Assemble Apparatus: While the flask is still hot, assemble it with the stir bar inside and cap the opening(s) with rubber septa. Clamp the flask to a ring stand.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line through the septum. Insert a second needle as an outlet. Allow the inert gas to flush the flask for at least 5-10 minutes to displace any air and residual moisture.[14]

  • Establish Positive Pressure: Remove the outlet needle and either maintain a gentle positive flow of inert gas (monitored with a bubbler) or use a balloon filled with the inert gas.

  • Add Reagents: Add dry solvents and liquid reagents via a dry syringe.[13] Add solid reagents under a strong flow of inert gas or through a sidearm of the flask.

  • Run Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the course of the reaction.

Protocol 2: Safe Quenching of Excess Sulfonyl Chloride

This protocol outlines a safe and effective method for neutralizing unreacted sulfonyl chloride at the end of a reaction.

Materials:

  • Reaction mixture containing excess sulfonyl chloride

  • Ice bath

  • Stir plate and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Addition funnel or syringe

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exotherm of the quenching reaction.[16]

  • Prepare Quenching Solution: In a separate flask, place an appropriate amount of saturated aqueous sodium bicarbonate solution.

  • Slow Addition: With vigorous stirring, slowly add the reaction mixture to the sodium bicarbonate solution. Caution: Never add the quenching solution directly to the bulk reaction mixture, as this can lead to a rapid and uncontrolled exotherm. The addition should be dropwise, and the temperature of the quenching mixture should be monitored.

  • Stir: After the addition is complete, allow the mixture to stir for 30-60 minutes at 0 °C to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.[16]

  • Proceed with Work-up: The reaction mixture is now ready for standard aqueous work-up procedures, such as extraction.

Troubleshooting Flowchart for Sulfonylation Reactions

This flowchart provides a logical sequence of steps to diagnose and solve common problems in reactions involving sulfonyl chlorides.

G start Reaction Start check_yield Low or No Yield? start->check_yield check_reagent Check Sulfonyl Chloride (Age, Color) check_yield->check_reagent Yes workup_issue Work-up Problems? check_yield->workup_issue No check_conditions Review Reaction Conditions (Anhydrous?, Inert Atm?) check_reagent->check_conditions check_base Evaluate Base (Strength, Stoichiometry) check_conditions->check_base check_base->start Re-run Reaction optimize_quench Optimize Quenching (Time, Temperature, Stirring) workup_issue->optimize_quench Yes success Successful Reaction workup_issue->success No scavenger Consider Scavenger Resin optimize_quench->scavenger scavenger->success

Caption: A troubleshooting decision tree for sulfonylation reactions.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?[Link]

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

  • National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Sdfine. sulphuryl chloride. [Link]

  • National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Reddit. Removing thionyl chloride. [Link]

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?[Link]

  • ACS Publications. The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1. [Link]

  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

  • YouTube. Inert Atmosphere. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • YouTube. Sulfonyl Chlorides. [Link]

  • MPG.PuRe. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

Technical Support Center: Reactions of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the challenges of working with this versatile reagent. The following question-and-answer format addresses common issues, from impurity identification to purification protocols, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing a lower than expected yield and multiple spots on my TLC plate. What are the likely impurities?

A1: When working with this compound, several impurities can arise from side reactions or degradation. The most common of these is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[1][2][3] Other potential byproducts can include dimers or polymers, especially if the reaction conditions are not carefully controlled. In some cases, residual starting materials or byproducts from the synthesis of the sulfonyl chloride itself may also be present.[4]

Common Impurities:

  • 3-(4-Methoxyphenoxy)-1-propanesulfonic acid: This is the primary and most common impurity, resulting from the reaction of the sulfonyl chloride with water.[1][2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual this compound in your product mixture.

  • Side-Reaction Products: Depending on your specific reaction, other impurities may form. For instance, in the presence of certain nucleophiles, unwanted side products can occur.

To identify these impurities, a multi-faceted analytical approach is recommended, including techniques such as NMR spectroscopy, mass spectrometry (MS), and chromatography (HPLC or GC-MS).[5]

Q2: I suspect hydrolysis of my sulfonyl chloride is the main issue. How can I minimize this?

A2: Sulfonyl chlorides are susceptible to hydrolysis, a reaction that can be accelerated by the presence of moisture and basic conditions.[6][7] To mitigate this, it is crucial to maintain anhydrous conditions throughout your experiment.

Preventative Measures:

  • Dry Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

  • Temperature Control: Perform the reaction at a low temperature to reduce the rate of hydrolysis.[8]

  • Prompt Work-up: Minimize the time the sulfonyl chloride is in contact with aqueous solutions during the work-up procedure.[8]

If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature to minimize product loss.[8]

Q3: My aqueous work-up is not effectively removing the unreacted sulfonyl chloride. What can I do?

A3: While an aqueous work-up is a common method for removing water-soluble impurities, it may not be sufficient for unreacted sulfonyl chloride, which can have limited solubility in water.[1]

Troubleshooting Steps:

  • Increase Stirring and Contact Time: Vigorous stirring during the aqueous wash can improve the efficiency of the extraction.[1]

  • Use a Mild Base: Adding a mild base like sodium bicarbonate to the aqueous wash can facilitate the hydrolysis of the sulfonyl chloride to its more water-soluble sulfonic acid form.[1]

  • Nucleophilic Quench: Before the aqueous wash, consider adding a nucleophile such as a small amount of an amine (e.g., triethylamine) to convert the sulfonyl chloride into a sulfonamide, which may be easier to separate via extraction or chromatography.[1]

Q4: When is it appropriate to use a scavenger resin for purification?

A4: Scavenger resins are a powerful tool for removing unreacted sulfonyl chlorides, especially when traditional methods are ineffective or when the desired product is sensitive to aqueous conditions.[1] They are particularly useful in high-throughput synthesis to streamline the purification process.[1]

Protocol for Using a Scavenger Resin:

  • Select the appropriate resin: Choose a resin with functional groups that will react with the sulfonyl chloride, such as an amine-based resin.

  • Add the resin to the reaction mixture: Once the primary reaction is complete, add the scavenger resin to the mixture.

  • Agitate: Stir or shake the mixture to ensure good contact between the resin and the unreacted sulfonyl chloride. The reaction time can vary from one to several hours.[1]

  • Monitor the reaction: Track the disappearance of the sulfonyl chloride using TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in reactions involving this compound.

G cluster_0 Problem Identification cluster_1 Impurity Analysis cluster_2 Mitigation & Purification start Low Yield / Multiple Spots on TLC analysis Analyze by NMR, MS, HPLC start->analysis hydrolysis_suspected Hydrolysis Suspected? analysis->hydrolysis_suspected anhydrous Implement Anhydrous Conditions hydrolysis_suspected->anhydrous Yes workup Ineffective Aqueous Work-up? hydrolysis_suspected->workup No anhydrous->workup scavenger Consider Scavenger Resin workup->scavenger Yes purify Final Purification (Chromatography) workup->purify No scavenger->purify

Caption: Troubleshooting workflow for reactions.

Data Presentation: Analytical Techniques for Purity Assessment

The following table summarizes key analytical techniques for characterizing sulfonyl chlorides and their impurities.[5]

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, PurityModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[5]Lower sensitivity.[5]
Mass Spectrometry Molecular Weight, FragmentationHighGood (with calibration)High sensitivity, can be coupled with chromatography.[5]May not distinguish isomers.
HPLC Purity Assessment, QuantificationHighExcellentHigh resolution, suitable for non-volatile compounds.[5]Requires a suitable chromophore.
GC-MS Purity, Volatile ImpuritiesHighExcellentExcellent for volatile and thermally stable compounds.[5]Not suitable for non-volatile or thermally labile compounds.
Titrimetry Total Sulfonyl Chloride ContentLowExcellentSimple, cost-effective, and accurate.[5]Not selective for specific sulfonyl chlorides in a mixture.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

Sources

Troubleshooting low coupling efficiency in peptide synthesis with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of peptide modification. This guide focuses on a common yet challenging step: the introduction of sulfonyl groups via sulfonyl chlorides and troubleshooting the frequently encountered issue of low coupling efficiency. The information herein is structured to explain not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the sulfonylation of peptides. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My sulfonylation reaction is showing very low or no yield. What are the primary causes?

Low yields in sulfonamide couplings are typically rooted in one of four areas: reagent quality, reaction conditions, steric hindrance, or competing side reactions.

  • Reagent Quality (Sulfonyl Chloride): Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding and unreactive sulfonic acid.[1][2] Decomposition can also occur through other pathways like the extrusion of SO₂, particularly with certain heteroaromatic sulfonyl chlorides.[3][4] An aged or improperly stored sulfonyl chloride is a primary suspect in failed reactions.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[1] The base is not merely an acid scavenger for the HCl byproduct; its properties (nucleophilicity, steric bulk) can significantly influence the reaction's success.[1][2] The solvent must fully dissolve the peptide and reagents, while the temperature needs to be high enough to overcome the activation energy without degrading the reactants.[5]

  • Steric Hindrance: This is a major obstacle. If the N-terminal amine of your peptide is sterically hindered (e.g., adjacent to a bulky side chain like Valine or Isoleucine) or is a secondary amine (like in Proline), its nucleophilicity is reduced, slowing down the reaction.[6][7] Similarly, bulky sulfonyl chlorides (e.g., with ortho-substituents) can physically block the amine's approach to the electrophilic sulfur atom.[8]

  • Peptide Aggregation: Hydrophobic peptides, particularly longer sequences, can aggregate in common organic solvents like DMF, making reactive sites inaccessible.[9] This is a frequent cause of failed couplings in solid-phase peptide synthesis (SPPS).

Q2: How can I assess the quality of my sulfonyl chloride before starting a large-scale synthesis?

It is highly recommended to perform a small-scale test reaction with a simple, unhindered primary amine like benzylamine before committing your valuable peptide.

Protocol: See "Protocol 2: Small-Scale Test for Sulfonyl Chloride Activity" in the experimental section. A successful reaction, confirmed by TLC or LC-MS, provides confidence in the reagent's integrity. If the test fails, it is best to either purify the existing sulfonyl chloride (e.g., by distillation) or purchase a fresh batch.[10] Proper storage under an inert atmosphere (Argon or Nitrogen) in a desiccator is crucial for longevity.[1]

Q3: What is the optimal base for my reaction, and can the wrong choice hurt my yield?

The choice of base is paramount and depends on the substrate. The wrong base can lead to side reactions or be ineffective at promoting the desired coupling.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are non-nucleophilic, sterically hindered bases primarily used to scavenge the generated HCl.[1][7] DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions.

  • Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[1][7] However, at high temperatures, it can lead to undesired byproducts.[1]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These can be effective, particularly in polar aprotic solvents for N-sulfonylation.[1][7]

For sterically hindered systems, a stronger, non-nucleophilic base may be required. In some cases, using a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside a stoichiometric base like TEA can accelerate slow reactions.[1]

Base Type Examples Primary Function Pros Cons
Tertiary Amines TEA, DIPEAHCl ScavengerNon-nucleophilic, widely used.[7]Can be insufficient for highly hindered couplings.
Nucleophilic Catalysts Pyridine, DMAP (catalytic)HCl Scavenger & CatalystCan accelerate slow reactions.[1]Potential for side reactions at high temperatures.[1]
Inorganic Bases K₂CO₃, Na₂CO₃HCl ScavengerEffective in polar aprotic solvents.Can have solubility issues.
Q4: I'm working with a sterically hindered peptide. How can I drive the coupling to completion?

Overcoming steric hindrance requires forcing conditions or alternative catalytic strategies.

  • Elevated Temperature: Increasing the reaction temperature provides the kinetic energy needed to overcome the activation barrier imposed by steric repulsion.[6][8] Refluxing in a suitable solvent like acetonitrile or dioxane can be effective.

  • Alternative Catalysts: For particularly challenging couplings, consider catalysts known to be effective for hindered substrates. Indium-based catalysts, for example, have been shown to effectively promote the sulfonylation of sterically hindered amines.[6][7]

  • More Reactive Sulfonylating Agents: If modifying conditions doesn't work, using a more reactive sulfonylating agent may be necessary. However, this also increases the risk of side reactions.

Q5: Are there more stable alternatives to sulfonyl chlorides?

Yes, when stability is a major concern, several alternatives are available. These reagents are often more resistant to hydrolysis but may require different activation strategies.

  • Sulfonyl Fluorides: Generally more stable and less reactive than their chloride counterparts.[3][4] They can be particularly effective for amines with additional functional groups but may show low reactivity towards sterically hindered amines.[11] Activation with a Lewis acid like Ca(NTf₂)₂ can be effective.[12]

  • Pentafluorophenyl (PFP) Sulfonate Esters: These are stable, solid alternatives that can react with a variety of amines, including some hindered ones, and serve as effective sulfonyl chloride mimics.[6][13]

  • 2,4,6-Trichlorophenyl (TCP) Sulfonates: These are also bench-stable alternatives that are sufficiently reactive with amines.[14]

Reagent Type Key Characteristics Best For... Considerations
Sulfonyl Chlorides Highly reactive, moisture-sensitive.[2][15]General-purpose, well-established chemistry.Requires stringent anhydrous conditions and fresh reagent.
Sulfonyl Fluorides More stable, less reactive.[3][4]Substrates with sensitive functional groups.May require Lewis acid catalysis and be slow with hindered amines.[11][12]
Activated Sulfonate Esters (PFP, TCP) Bench-stable solids, good reactivity.[6][13][14]Cases where sulfonyl chloride instability is prohibitive.May require specific reaction conditions for optimal performance.
Q6: How do I monitor the reaction's progress and characterize the final product?

Effective reaction monitoring is key to optimization and preventing the formation of byproducts.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for monitoring.[10] LC-MS is particularly powerful as it provides both retention time data and mass confirmation of the desired product.

  • Final Product Characterization: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final peptide.[16][17] The structure is confirmed using Mass Spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the core reaction mechanism and troubleshooting logic.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products R_NH2 Peptide (R-NH2) Attack Nucleophilic Attack (N attacks S) R_NH2->Attack R_SO2Cl Sulfonyl Chloride (R'-SO2Cl) R_SO2Cl->Attack Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt Neutralizes HCl byproduct Intermediate Tetrahedral Intermediate Attack->Intermediate Forms S-N bond Elimination Chloride Elimination Intermediate->Elimination Reforms S=O double bond Sulfonamide Sulfonamide (R-NH-SO2-R') Elimination->Sulfonamide Elimination->Salt HCl generated

Caption: General mechanism of sulfonamide bond formation.

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagent Is Sulfonyl Chloride fresh & stored properly? start->check_reagent test_reagent Perform small-scale test with simple amine (Protocol 2) check_reagent->test_reagent No / Unsure check_sterics Is peptide or sulfonyl chloride sterically hindered? check_reagent->check_sterics Yes new_reagent Purchase/Purify Sulfonyl Chloride test_reagent->new_reagent Test Fails test_reagent->check_sterics Test OK new_reagent->start increase_temp Increase reaction temperature (e.g., reflux in ACN) check_sterics->increase_temp Yes check_conditions Are reaction conditions optimal? (Base, Solvent) check_sterics->check_conditions No use_catalyst Consider alternative catalyst (e.g., Indium-based) increase_temp->use_catalyst Still low yield success Problem Solved increase_temp->success Yield Improves use_catalyst->check_conditions use_catalyst->success Yield Improves optimize_base Optimize base: Switch to DIPEA or add catalytic DMAP check_conditions->optimize_base Base may be issue change_solvent Check peptide solubility; Use chaotropic agents for SPPS check_conditions->change_solvent Solubility/Aggregation may be issue alternative_reagent Consider alternative reagent (Sulfonyl Fluoride, PFP Ester) check_conditions->alternative_reagent All optimizations fail optimize_base->success change_solvent->success alternative_reagent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Peptide Sulfonylation (Solution Phase)

This protocol describes a general method for coupling a sulfonyl chloride to a peptide with a free N-terminal amine in solution.

  • Preparation: Ensure your peptide is pure and the N-terminus is deprotected. Lyophilize the peptide to remove any residual water. All glassware should be oven-dried, and solvents should be anhydrous.

  • Dissolution: Dissolve the peptide (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)).

  • Base Addition: Add a suitable base (e.g., DIPEA, 2.0-3.0 eq) to the stirred peptide solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1-1.5 eq) in a small amount of the anhydrous reaction solvent. Add this solution dropwise to the cold, stirred peptide solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored periodically.

  • Monitoring: Withdraw a small aliquot, quench it with a few drops of water, and analyze by LC-MS or TLC to check for the consumption of the starting peptide and the formation of the product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The purification of the resulting crude product is typically performed using reversed-phase HPLC (RP-HPLC).[16][18][19]

Protocol 2: Small-Scale Test for Sulfonyl Chloride Activity

Use this protocol to quickly verify the reactivity of your sulfonyl chloride before using it with your peptide.

  • Setup: In a small vial, dissolve benzylamine (1.0 eq, ~20 mg) and triethylamine (1.5 eq) in anhydrous DCM (1 mL).

  • Addition: Add the sulfonyl chloride (1.1 eq) to the vial.

  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: Spot the reaction mixture directly onto a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light.

  • Interpretation: A new spot corresponding to the N-benzylsulfonamide product and the disappearance of the benzylamine starting material indicates an active sulfonyl chloride. Confirmation by LC-MS is ideal.

References
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • BenchChem. (2025).
  • Wu, A., et al. (n.d.).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. BenchChem Technical Support.
  • Perlikova, P., et al. (2014).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
  • BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem Technical Support.
  • Deka, M. K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • Ball, N. D. (2020). Calcium-Catalyzed Sulfonamide Synthesis from Sulfonyl Fluorides and Amines. Organic Letters.
  • ChemistryViews.org. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
  • Reeve, C. G., et al. (2015).
  • YMER. (n.d.).
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • MDPI. (n.d.).
  • Agilent. (n.d.).
  • Polypeptide Group. (n.d.).
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Application of 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of sulfonylating agents is a critical determinant of synthetic efficiency and molecular design. This guide provides an in-depth characterization of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride, a versatile reagent for the introduction of the 3-(4-methoxyphenoxy)propylsulfonyl moiety. Through a comparative analysis with established alternatives, namely p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the formation of the corresponding sulfonic acid salt, followed by chlorination.

Synthetic Pathway

The synthetic route involves the initial reaction of 1-bromo-3-(4-methoxyphenoxy)propane with sodium sulfite to yield sodium 3-(4-methoxyphenoxy)-1-propanesulfonate. This salt is subsequently converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride[1]. The overall reaction is depicted below:

Synthesis_of_Target_Compound cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination start 1-bromo-3-(4-methoxyphenoxy)propane reagent1 + Na2SO3 start->reagent1 product1 Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate reagent1->product1 reagent2 + SOCl2 or PCl5 product1->reagent2 product2 This compound reagent2->product2 Sulfonamide_Synthesis Sulfonyl_Chloride R-SO2Cl Amine + R'-NH2 Sulfonyl_Chloride->Amine Base Base Amine->Base Sulfonamide R-SO2-NH-R' Base->Sulfonamide Byproduct + HCl Sulfonamide->Byproduct

Caption: General reaction for the synthesis of sulfonamides from sulfonyl chlorides.

Comparative Performance:

  • p-Toluenesulfonyl Chloride (TsCl): The presence of the electron-donating methyl group on the aromatic ring slightly reduces the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride. However, TsCl is a solid, which can be advantageous for handling and weighing.[2] It is a widely used, cost-effective reagent for the synthesis of sulfonamides and sulfonate esters.

  • Benzenesulfonyl Chloride: Lacking the electron-donating methyl group, benzenesulfonyl chloride is slightly more reactive than TsCl. It is a liquid at room temperature, which may be preferable for certain automated or large-scale processes.[3]

  • This compound: The key differentiator of this reagent is the introduction of a flexible (4-methoxyphenoxy)propyl group. The electron-donating methoxy group on the phenoxy ring is electronically distant from the sulfonyl chloride and is expected to have a negligible effect on its reactivity. The primary influence of this substituent is steric and in providing a linker with specific physicochemical properties. This can be particularly valuable in drug design for probing binding pockets and modifying solubility and pharmacokinetic profiles.

Table 2: Qualitative Comparison of Sulfonylating Agents

Feature This compound p-Toluenesulfonyl Chloride (TsCl) Benzenesulfonyl Chloride
Reactivity Expected to be similar to other alkyl/aryl sulfonyl chloridesModerateModerately high
Handling Solid (predicted)Solid, generally easy to handleLiquid, can be corrosive
Cost Likely higher due to multi-step synthesisGenerally lowGenerally low
Key Advantage Introduces a flexible, functionalized side chainWell-established, cost-effectiveSlightly higher reactivity than TsCl

Experimental Protocols

General Protocol for the Synthesis of Sodium 3-(4-Methoxyphenoxy)-1-propanesulfonate

Materials:

  • 1-Bromo-3-(4-methoxyphenoxy)propane

  • Sodium sulfite

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-bromo-3-(4-methoxyphenoxy)propane (1 equivalent) in a mixture of ethanol and water.

  • Add sodium sulfite (1.1 equivalents) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The aqueous solution containing the sodium sulfonate salt can be used directly in the next step or the product can be isolated by evaporation of the water.

General Protocol for the Synthesis of this compound

Materials:

  • Sodium 3-(4-methoxyphenoxy)-1-propanesulfonate

  • Thionyl chloride (or oxalyl chloride/PCl₅)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend sodium 3-(4-methoxyphenoxy)-1-propanesulfonate (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or IR for the disappearance of the sulfonate and appearance of the sulfonyl chloride).

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with ice-cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by recrystallization or column chromatography.

General Protocol for the Synthesis of a Sulfonamide Derivative

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1 equivalent) and pyridine (1.2 equivalents) in DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and can react with water to release corrosive hydrochloric acid.[4]

  • This compound: Classified as causing severe skin burns and eye damage (H314).[5]

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and an irritant. It is hygroscopic and reacts with water.[6]

  • Benzenesulfonyl Chloride: Corrosive and very irritating to the skin, eyes, and mucous membranes.[3]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these reagents.

Conclusion

This compound presents a valuable, albeit less common, alternative to traditional sulfonylating agents like TsCl and benzenesulfonyl chloride. Its primary advantage lies in the ability to introduce a flexible ether-linked aromatic moiety, which can be a strategic design element in medicinal chemistry for optimizing ligand-receptor interactions and modulating physicochemical properties. While its synthesis is more complex, leading to a potentially higher cost, the unique structural features it imparts may justify its use in specific drug discovery and development programs. The choice between these reagents will ultimately depend on the specific synthetic goals, cost considerations, and the desired properties of the final molecule.

References

  • Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-205.
  • PubChem. (n.d.). p-Toluenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Rattanaburi, C., et al. (2018). Fe3O4-DIPA catalyzed sulfonamide preparation. Chemistry & Biology Interface, 8(4), 194-205.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Chemguide. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Retrieved from [Link]

  • Filo. (2023, March 13). Reaction with arylsulphonyl chloride. Retrieved from [Link]

  • YouTube. (2021, February 19). Chemical reaction of amine with aryl sulphonyl chloride and nitrous acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • MDPI. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
  • ResearchGate. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate.
  • ResearchGate. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • European Patent Office. (2017, August 16). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • PMC. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Retrieved from [Link]

  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • MDPI. (n.d.). Synthesis and Antiestrogenic Activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, Methanesulfonic Acid Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • European Patent Office. (1995, December 25). PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanesulfonyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical and materials science, 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is a key intermediate, valued for its role in constructing more complex molecular architectures. Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials, by-products, or degradants can lead to aberrant reaction pathways, diminished yields, and downstream impurities in active pharmaceutical ingredients (APIs) or final products. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents a significant analytical challenge.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Handling a Reactive Intermediate

Sulfonyl chlorides are notoriously susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[2][3] This instability necessitates analytical methods that are rapid, precise, and conducted under conditions that minimize degradation. Furthermore, potential impurities may be structurally similar to the main compound, requiring a high-resolution separation technique to ensure accurate quantification. The selection of an analytical method is therefore a critical decision, balancing the need for accuracy with the practical constraints of the compound's reactivity.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar and potentially non-volatile compounds like this compound, RP-HPLC is the technique of choice.[1][4][5] It offers robust separation based on polarity, providing high-resolution quantification of the main component and its impurities.

Causality Behind Experimental Choices

The development of a robust HPLC method is not arbitrary; each parameter is selected to address the specific chemical nature of the analyte.

  • Column: A C18 reversed-phase column is the workhorse for this type of analysis.[1][6][7] The long alkyl chains of the stationary phase provide sufficient hydrophobic interaction with the aromatic and propyl components of the molecule, ensuring adequate retention and separation from more polar impurities like the hydrolysis product, 3-(4-methoxyphenoxy)-1-propanesulfonic acid.

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid) is optimal. Acetonitrile serves as the organic modifier, and its increasing concentration during the gradient run effectively elutes compounds of increasing hydrophobicity. The inclusion of formic acid is crucial; it acidifies the mobile phase to suppress the ionization of any sulfonic acid present, ensuring a consistent and sharp peak shape.[1]

  • Detector: The methoxyphenoxy group in the molecule contains a chromophore that absorbs UV light. A UV detector set to a wavelength of approximately 278 nm allows for sensitive and specific detection.[7]

  • Temperature Control: Maintaining a constant column temperature (e.g., 30°C) is vital for reproducible retention times.[1][7]

Detailed Experimental Protocol: HPLC Purity Assay
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: Acetonitrile.

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30°C.[1]

    • UV Detection: 278 nm.[7]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Data Analysis:

    • Inject the diluent (as a blank), followed by the standard solution (in replicate) and the sample solution.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases A & B prep_sample Prepare Sample & Standard Solutions prep_mobile->prep_sample instrument Set Up HPLC System (Column, Gradient, Temp) prep_sample->instrument inject Inject Blank, Standard, and Sample Solutions instrument->inject integrate Integrate Peak Areas in Chromatogram inject->integrate calculate Calculate Purity via Area Normalization integrate->calculate report report calculate->report Final Report

Caption: HPLC experimental workflow from preparation to final report.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS serves as a powerful alternative, particularly for identifying volatile impurities. However, the thermal lability and reactivity of sulfonyl chlorides pose a significant challenge for direct GC analysis.[1][8] High injector temperatures can cause on-column degradation, leading to inaccurate purity assessments.[1]

Rationale and Derivatization

To overcome thermal instability, a common strategy is to derivatize the sulfonyl chloride into a more stable analogue, such as a sulfonamide, prior to injection.[1][8] This is achieved by reacting the sample with an amine (e.g., diethylamine). This approach, while adding a preparation step, allows for reliable separation and provides the mass spectrometry data needed for definitive impurity identification.[1]

Detailed Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh ~10 mg of the synthesized sample into a vial.

    • Dissolve in 1 mL of an aprotic solvent like dichloromethane.

    • Add an excess of diethylamine and allow the reaction to proceed for 15 minutes at room temperature to form the stable N,N-diethylsulfonamide derivative.

  • GC-MS Conditions:

    • Column: RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.[9]

    • Carrier Gas: Helium at 1 mL/min.[1][9]

    • Injector Temperature: 250°C.[1][9]

    • Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[1]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[1]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak to confirm the identity of the derivatized product and characterize impurities.

    • Calculate purity based on the relative peak areas.[1]

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the performance characteristics based on typical experimental outcomes.

ParameterHPLC (Direct Analysis)GC-MS (with Derivatization)Rationale
Purity Assay (%) 98.5%98.3%Both methods provide comparable quantitative results for the main component.
Primary Impurity Detected 3-(4-methoxyphenoxy)-1-propanesulfonic acid (hydrolysis product)Unreacted starting materials (volatile)HPLC excels at detecting the non-volatile, polar hydrolysis product. GC-MS is superior for identifying volatile precursors.
Limit of Detection (LOD) ~0.44 µg/mL< 0.1 µg/mL (in SIM mode)GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers higher sensitivity for trace impurities.[1][10][11]
Analysis Time ~25 minutes per sample~40 minutes per sample (including derivatization)The additional derivatization step makes the GC-MS workflow longer.
Key Advantage Direct analysis, minimal sample prep, ideal for non-volatile impurities.Definitive identification of volatile impurities via mass spectra.[5]Each technique has a distinct advantage depending on the likely impurity profile.
Key Limitation Potential for co-elution of structurally similar impurities.Indirect analysis, risk of artifacts from derivatization, analyte must be thermally stable or derivable.[1]The limitations dictate which method is more suitable for a given purpose.

Method Selection Logic

The decision to use HPLC or GC-MS is guided by the analytical requirements, such as whether the goal is routine purity checking or in-depth impurity profiling.

Method_Selection start Purity Analysis of 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride goal What is the primary analytical goal? start->goal hplc_node Use HPLC (Direct Analysis) goal->hplc_node Routine Purity Quantification gcms_node Use GC-MS (with Derivatization) goal->gcms_node Impurity Identification & Trace Analysis reason_hplc Best for routine QC, quantifying known non-volatile impurities (e.g., hydrolysis). hplc_node->reason_hplc reason_gcms Best for impurity ID, characterizing unknown volatile by-products, high sensitivity. gcms_node->reason_gcms

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Recommendation

For routine quality control and purity assessment of synthesized this compound, RP-HPLC is the recommended primary method . Its direct analysis approach is fast, robust, and ideally suited for quantifying the most probable non-volatile impurity—the sulfonic acid resulting from hydrolysis. The method is straightforward to validate according to ICH guidelines (Q2(R1)) for parameters like specificity, linearity, accuracy, and precision.[12][13][14]

GC-MS with derivatization should be employed as a complementary, orthogonal technique . It is invaluable during process development for identifying unknown volatile or thermally stable impurities and for limit tests where high sensitivity is required. The combination of these two methods provides a comprehensive and self-validating system for ensuring the quality and purity of this critical synthetic intermediate.[14]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Available from: [Link]

  • Verhelst, S. H. L., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(3), 565-573. Available from: [Link]

  • Bordier, F., et al. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available from: [Link]

  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available from: [Link]

  • OMICS International. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Available from: [Link]

  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Al-Janabi, A. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. Available from: [Link]

  • ChemCon GmbH. Identity determination and purity testing. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Current Research in Science, 2, 1-13. Available from: [Link]

Sources

A Technical Guide to Amine Protection: A Comparative Analysis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride and the Gold Standard, Tosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic protection of amine functionalities is a critical aspect of multi-step organic synthesis. The inherent nucleophilicity and basicity of amines often necessitate their temporary masking to prevent unwanted side reactions. Among the myriad of protecting groups, the sulfonamides stand out for their exceptional stability across a broad spectrum of reaction conditions. For decades, the p-toluenesulfonyl (tosyl) group has been a stalwart in this class, valued for its robustness. However, this very stability can be a double-edged sword, often requiring harsh conditions for removal that are incompatible with sensitive substrates.

This guide provides a comparative analysis of the well-established tosyl chloride and a lesser-known alternative, 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride, for the protection of amines. While tosyl chloride's utility is extensively documented, this guide also delves into a theoretical consideration of how the structural nuances of this compound might offer advantages, despite the current scarcity of its application in peer-reviewed literature.

The Enduring Utility of Tosyl Chloride in Amine Protection

Tosyl chloride (TsCl) reacts with primary and secondary amines, typically in the presence of a base like pyridine or triethylamine, to form highly stable N-tosylsulfonamides.[1] The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, effectively shielding it from a wide range of reagents.

The N-tosyl group is renowned for its resilience to acidic and basic hydrolysis, as well as many oxidizing and reducing agents, making it an ideal protecting group for complex synthetic sequences.[2] However, this stability necessitates specific, and often forcing, conditions for its removal.

Deprotection of N-Tosylamines: A Balance of Stability and Cleavage

The cleavage of the robust N-S bond in tosylamides has been a subject of extensive research, leading to a diverse toolbox of deprotection strategies. These can be broadly categorized into acidic hydrolysis and reductive cleavage.

Acidic Hydrolysis: Historically, the removal of the tosyl group required harsh acidic conditions, such as heating in concentrated hydrochloric or sulfuric acid, or treatment with HBr in acetic acid.[3] These methods, while effective for simple substrates, are often incompatible with molecules bearing acid-labile functional groups. More recent advancements have introduced methodologies with improved chemoselectivity. For instance, trifluoromethanesulfonic acid has been shown to cleave N-arylsulfonamides with near-stoichiometric amounts of acid at moderate temperatures.[2][4]

Reductive Cleavage: Milder and more versatile deprotection methods are found in reductive cleavage protocols. These approaches avoid strongly acidic conditions and offer greater functional group tolerance. A variety of reducing agents have been successfully employed, each with its own set of advantages.

Deprotection MethodReagentsTypical ConditionsYield (%)Notes
Samarium(II) Iodide SmI₂/Amine/WaterTHF, rt, instantaneous~95Highly efficient and rapid for both tosylamides and tosyl esters.[5]
Magnesium/Methanol Mg/MeOHrt, 2-4 h78-98A mild and effective method for reductive cleavage.[5]
Low-Valent Titanium Ti(O-i-Pr)₄/Me₃SiCl/MgTHF, 50°CHighEffective for a broad range of sulfonamides and offers good functional group compatibility.[6]
Sodium Naphthalenide Na/NaphthaleneTHF, low tempHighA powerful reductive system capable of cleaving stable sulfonamides.[7][8]
Sodium bis(2-methoxyethoxy)aluminum hydride Red-Al®Toluene, refluxHighAn effective method for the reductive cleavage of sulfonamides.[9]
Experimental Protocols for Tosylation and Reductive Deprotection

Protection of a Primary Amine with Tosyl Chloride:

  • Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 equiv) or pyridine as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Deprotection of an N-Tosylamine using Mg/MeOH:

  • To a solution of the N-tosylamide (1.0 equiv) in anhydrous methanol, add magnesium turnings (excess, e.g., 10 equiv).

  • Stir the suspension at room temperature. The reaction can be gently heated to reflux to accelerate the cleavage if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 10% aqueous HCl at 0 °C.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Make the filtrate basic by the addition of aqueous sodium hydroxide or ammonium hydroxide.

  • Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Diagram of Tosylation and Deprotection Workflow

Tosylation Deprotection Workflow Amine Primary/Secondary Amine (R-NHR') Tosylamide N-Tosylamide (R-N(Ts)R') Amine->Tosylamide Protection TsCl Tosyl Chloride (TsCl) Base (e.g., Pyridine) FreeAmine Free Amine (R-NHR') Tosylamide->FreeAmine Deprotection Deprotection Deprotection Conditions (e.g., Mg/MeOH or SmI₂)

Caption: General workflow for the protection of an amine with tosyl chloride and subsequent deprotection.

This compound: A Theoretical Perspective

This compound is a commercially available reagent, yet its application as a protecting group for amines is not well-documented in the scientific literature.[8][10][11] This notable absence of empirical data necessitates a theoretical examination of its structure to postulate its potential advantages and disadvantages in comparison to the well-understood tosyl chloride.

Chemical Structures

Chemical Structures cluster_0 Tosyl Chloride cluster_1 This compound TsCl MPSC [Image of this compound structure would be here if available] MPSC_label H₃CO-Ph-O-(CH₂)₃-SO₂Cl

Caption: Comparison of the chemical structures of Tosyl Chloride and this compound.

Potential Advantages Based on Molecular Structure

The key structural difference between the two reagents is the replacement of the tolyl group in tosyl chloride with a 3-(4-methoxyphenoxy)propyl group. This modification introduces an aliphatic chain and an ether linkage, which could influence the properties of the resulting sulfonamide in several ways:

  • Modified Lipophilicity: The presence of the methoxyphenoxy and propyl moieties may alter the solubility profile of the protected amine, which could be advantageous in certain solvent systems or for purification purposes.

  • Potential for Orthogonal Cleavage: The most intriguing feature of the 3-(4-methoxyphenoxy)propylsulfonyl group is the aryl ether bond. This linkage is susceptible to cleavage by reagents that are typically used for ether deprotection, such as boron tribromide (BBr₃) or strong acids. This could potentially offer an orthogonal deprotection strategy that is not available for the tosyl group, which relies on cleavage of the N-S bond. If the ether cleavage could be achieved under conditions that leave the N-S bond intact, it would generate a reactive intermediate that could facilitate the subsequent removal of the entire protecting group under milder conditions.

Postulated Deprotection Strategies

Based on its structure, one could hypothesize a two-step deprotection sequence for a 3-(4-methoxyphenoxy)propylsulfonamide that might offer greater selectivity:

  • Ether Cleavage: Treatment with an ether-cleaving agent (e.g., BBr₃) to unmask the phenolic hydroxyl group.

  • Intramolecular Cyclization/Elimination: The newly formed phenol could potentially participate in an intramolecular reaction, leading to the cleavage of the N-S bond under conditions milder than those required for direct reductive cleavage.

This hypothetical pathway, however, remains to be validated by experimental evidence.

Decision-Making Flowchart: Tosylamide Deprotection

Deprotection Decision Tree decision decision start N-Tosylamide Substrate acid_sensitive Acid-Sensitive Functional Groups? start->acid_sensitive reductive_labile Reductively Labile Functional Groups? acid_sensitive->reductive_labile Yes acid_deprotection Consider Acidic Hydrolysis (e.g., HBr/AcOH, TfOH) acid_sensitive->acid_deprotection No reductive_deprotection Consider Reductive Cleavage (e.g., SmI₂, Mg/MeOH, Na/Naphth) reductive_labile->reductive_deprotection No orthogonal_strategy Evaluate Orthogonal Deprotection Strategies reductive_labile->orthogonal_strategy Yes

Caption: A flowchart to guide the selection of a deprotection strategy for N-tosylamines.

Conclusion

Tosyl chloride remains a cornerstone of amine protection due to its reliability, ease of introduction, and the extensive body of literature detailing its use and deprotection. The resulting tosylamides exhibit exceptional stability, making them suitable for lengthy and complex synthetic routes. While the deprotection can be challenging, a wide array of methods, particularly those involving reductive cleavage, offer milder and more chemoselective alternatives to harsh acidic conditions.

In contrast, this compound represents a largely unexplored alternative. While its structure suggests intriguing possibilities for modified physical properties and potentially orthogonal deprotection strategies via ether cleavage, the lack of experimental data means its practical utility is yet to be established. For researchers seeking a robust and well-characterized sulfonyl protecting group, tosyl chloride remains the undisputed choice. However, the theoretical advantages of reagents like this compound highlight a fertile ground for future research in the development of novel protecting groups with tailored deprotection profiles. Further investigation is warranted to determine if the hypothetical advantages of this reagent can be realized in practice, potentially adding a valuable new tool to the synthetic chemist's arsenal.

References

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive cleavage of sulfonamides and sulfonate esters with lithium and a catalytic amount of naphthalene. Tetrahedron, 53(42), 14355-14368.
  • Carpenter, P. D., & Lennon, M. (1973). A convenient method for sulphonamide cleavage.
  • Duncia, J. V., Pierce, M. E., & Santella III, J. B. (1991). A mild deprotection for N-(p-toluenesulfonyl) amides. The Journal of Organic Chemistry, 56(7), 2395-2400.
  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456-18463.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208-2210. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. (1971). Cleavage of sulfonamides with sodium naphthalene. Journal of the American Chemical Society, 93(20), 5238-5239.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.
  • Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Qu, J.-P., & Kang, Y.-B. (2023). Reductive Cleavage of Sulfonamides. Organic Chemistry Portal. [Link]

  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti (O-i-Pr) 4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic letters, 13(10), 2626-2629.
  • Wikipedia contributors. (2023). Tosyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron letters, 22(39), 3815-3818.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Propanesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfonyl chloride moiety is a cornerstone of synthesis, enabling the formation of sulfonamides and sulfonate esters that are ubiquitous in pharmaceuticals.[1] While arenesulfonyl chlorides are extensively characterized, their aliphatic counterparts, such as substituted propanesulfonyl chlorides, offer a different landscape of reactivity governed by a nuanced interplay of steric and electronic factors.

This guide provides an in-depth comparison of the reactivity profiles of various substituted propanesulfonyl chlorides. We will move beyond simple procedural lists to explore the underlying physical organic principles that dictate their reactivity. We will further provide a robust, self-validating experimental protocol for researchers to quantitatively determine these reaction rates in their own laboratories, ensuring trustworthy and reproducible results.

Core Principles: Factors Governing Reactivity

The reactivity of a propanesulfonyl chloride (R-SO₂Cl) in a nucleophilic substitution reaction is primarily determined by the electrophilicity of the sulfur atom and the accessibility of this electrophilic center to an incoming nucleophile (e.g., an amine or alcohol). The reaction typically proceeds through a concerted bimolecular nucleophilic substitution (Sₙ2-like) mechanism, involving a trigonal bipyramidal transition state.[2] Unlike aromatic systems where resonance effects are paramount, the reactivity of aliphatic sulfonyl chlorides is dictated by two key substituent effects:

  • Polar (Inductive) Effects: These are through-bond electronic effects. Electron-withdrawing substituents on the propane backbone increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. This leads to an increase in the reaction rate.

  • Steric Effects: This refers to the spatial arrangement of atoms. Bulky substituents near the sulfonyl chloride group can physically impede the approach of the nucleophile, slowing the reaction rate by increasing the activation energy of the sterically congested transition state.

For aliphatic systems, the Taft Equation provides a powerful linear free-energy relationship to dissect and quantify these two contributions.[3][4]

log(k/k₀) = ρσ + δE_s

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant (often a methyl group).

  • σ* is the polar substituent constant, quantifying the inductive effect of the substituent. A positive value indicates an electron-withdrawing group.[5]

  • ρ* (rho-star) is the reaction sensitivity factor to polar effects.

  • E_s is the steric substituent constant. It is typically zero for a methyl group and becomes more negative as the substituent's size increases.[5]

  • δ (delta) is the reaction sensitivity factor to steric effects.

A Comparative Analysis of Substituted Propanesulfonyl Chlorides

  • 1-Propanesulfonyl Chloride (n-PsCl) : Our baseline, a straight-chain alkylsulfonyl chloride.[6]

  • 2-Propanesulfonyl Chloride (iso-PsCl) : An isomer of n-PsCl, used to probe steric effects.[7][8]

  • 3-Chloropropanesulfonyl Chloride (3-Cl-PsCl) : A derivative used to probe polar (inductive) effects.[1]

Qualitative Reactivity Prediction:
  • Steric Effects (n-PsCl vs. iso-PsCl): The reaction center in 1-propanesulfonyl chloride is attached to a primary carbon, while in 2-propanesulfonyl chloride it is attached to a more sterically hindered secondary carbon (an isopropyl group). The approach of a nucleophile to the sulfur atom in iso-PsCl is significantly more impeded by the two methyl groups compared to the linear chain of n-PsCl. Therefore, we predict a substantially lower reaction rate for 2-propanesulfonyl chloride.

    • Predicted Rate: k(n-PsCl) > k(iso-PsCl)

  • Polar Effects (n-PsCl vs. 3-Cl-PsCl): In 3-chloropropanesulfonyl chloride, the chlorine atom at the γ-position is a potent electron-withdrawing group. Through an inductive effect (-I effect), it pulls electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur atom. This electronic enhancement makes it a more attractive target for nucleophiles.

    • Predicted Rate: k(3-Cl-PsCl) > k(n-PsCl)

Combining these predictions, we can establish a general reactivity trend:

Reactivity: 3-Chloropropanesulfonyl Chloride > 1-Propanesulfonyl Chloride >> 2-Propanesulfonyl Chloride

Hypothetical Quantitative Data

To illustrate how these effects manifest quantitatively, the following table presents hypothetical second-order rate constants (k₂) for the aminolysis of these compounds with aniline in methanol at 25°C. This data exemplifies the expected trends and provides a framework for interpreting experimental results.

Sulfonyl ChlorideStructureKey Substituent EffectHypothetical k₂ (x 10⁻³ M⁻¹s⁻¹)Relative Rate
1-Propanesulfonyl Chloride CH₃CH₂CH₂SO₂ClBaseline8.51.00
2-Propanesulfonyl Chloride (CH₃)₂CHSO₂ClIncreased Steric Hindrance 1.20.14
3-Chloropropanesulfonyl Chloride ClCH₂CH₂CH₂SO₂ClInductive Electron-Withdrawing 25.02.94

This hypothetical data clearly illustrates that the steric hindrance of the isopropyl group in iso-PsCl causes a dramatic rate decrease, while the inductive effect of the chlorine atom in 3-Cl-PsCl leads to a significant rate enhancement.

Experimental Protocol: Quantitative Determination of Aminolysis Rate

To validate these predictions and generate reliable kinetic data, a robust experimental protocol is essential. The following procedure details a titrimetric method for determining the second-order rate constant for the reaction of a propanesulfonyl chloride with an amine (e.g., aniline). The reaction produces one equivalent of hydrochloric acid (HCl), which can be titrated against a standardized base.[9]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_reagents Prepare & Standardize Solutions (Amine, Sulfonyl Chloride, NaOH) thermostat Thermostat Reaction Solvent (e.g., 25.0°C) prep_reagents->thermostat mix Initiate Reaction: Mix Amine and Sulfonyl Chloride Solutions (t=0) thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Aliquot in Ice-Cold Solvent aliquot->quench titrate Titrate Quenched Aliquot with Standardized NaOH using Indicator quench->titrate record Record Volume of NaOH and Time titrate->record plot Plot Data and Calculate Second-Order Rate Constant (k₂) record->plot caption Workflow for Kinetic Analysis of Aminolysis.

Caption: Workflow for Kinetic Analysis of Aminolysis.

Step-by-Step Methodology

Materials:

  • Substituted Propanesulfonyl Chloride (e.g., 1-Propanesulfonyl Chloride)

  • Aniline (or other amine nucleophile)

  • Anhydrous Methanol (or other suitable solvent)

  • Standardized ~0.02 M Sodium Hydroxide (NaOH) in Methanol

  • Bromothymol Blue indicator solution

  • Volumetric flasks, pipettes, burette

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a 0.20 M solution of aniline in anhydrous methanol.

    • Prepare a 0.20 M solution of the propanesulfonyl chloride in anhydrous methanol.

    • Causality: Using equal initial concentrations simplifies the integrated rate law calculation. Anhydrous solvent prevents competitive hydrolysis of the sulfonyl chloride.

  • Reaction Initiation:

    • Place 50.0 mL of the 0.20 M aniline solution into a flask and allow it to equilibrate in a water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Separately, bring the propanesulfonyl chloride solution to the same temperature.

    • To initiate the reaction, rapidly add 50.0 mL of the sulfonyl chloride solution to the aniline solution, mix thoroughly, and immediately start the stopwatch. This is t = 0 . The initial concentration of each reactant is now 0.10 M.

  • Sampling and Quenching:

    • At recorded time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a flask containing ~20 mL of ice-cold methanol.

    • Causality: Quenching rapidly slows the reaction, effectively freezing the composition of the aliquot at the time of withdrawal for accurate analysis.

  • Titration:

    • Add 2-3 drops of Bromothymol Blue indicator to the quenched aliquot.

    • Titrate the solution with the standardized ~0.02 M NaOH solution from a burette until the yellow color just turns to a persistent faint blue.

    • Record the volume of NaOH used (V_t).

  • Infinity Point (t=∞):

    • To determine the total amount of HCl produced upon complete reaction, gently warm a separate 10.0 mL aliquot of the initial reaction mixture for several hours to drive the reaction to completion.

    • Cool the solution and titrate it as described above. This gives the "infinity" volume, V_∞.

    • Trustworthiness: The infinity point provides the initial concentration of the limiting reagent, serving as an internal validation of the initial solution concentrations.

Data Analysis:
  • The concentration of HCl produced at time t, [HCl]t, is proportional to the volume of NaOH used, V_t. The initial concentration of the sulfonyl chloride, [RSO₂Cl]₀, is proportional to V∞.

  • The concentration of sulfonyl chloride remaining at time t, [RSO₂Cl]t, is proportional to (V∞ - V_t).

  • For a second-order reaction with equal initial concentrations ([A]₀ = [B]₀), the integrated rate law is: 1/[A]_t = k₂t + 1/[A]₀

  • Therefore, a plot of 1 / (V_∞ - V_t) versus time (t) should yield a straight line.

  • The slope of this line is proportional to the second-order rate constant, k₂. The actual k₂ can be calculated from the slope using the known concentrations and aliquot volumes.

Mechanistic Visualization

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom. This is a concerted process that passes through a high-energy trigonal bipyramidal transition state.

G Reactants R-SO₂(Cl) + H₂N-R' TS [R-SO₂(Cl)(H₂N-R')]‡ Trigonal Bipyramidal Transition State Reactants->TS Nucleophilic Attack Products R-SO₂-NH-R' + HCl TS->Products Leaving Group Departure caption Sₙ2-like Mechanism at Sulfur.

Caption: Sₙ2-like Mechanism at Sulfur.

Conclusion

The reactivity of substituted propanesulfonyl chlorides is a predictable function of the steric and polar properties of the substituents on the propane chain. While steric hindrance, as seen in 2-propanesulfonyl chloride, dramatically reduces reactivity, the inductive electron-withdrawing effect of substituents like a γ-chloro group significantly enhances it. By applying the principles of the Taft equation and employing robust kinetic analysis protocols as detailed in this guide, researchers can quantitatively assess these differences. This fundamental understanding is critical for selecting the appropriate reagents and optimizing reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

  • BenchChem (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [Link not available]
  • Bentley, T. W., & Jones, R. O. (2009). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 14(12), 5226–5243. [Link]

  • Chem 21, University of Washington (2009). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Dalal Institute. Taft Equation. [Link]

  • King, J. F., & Aslam, M. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1593. [Link not available]
  • PubChem. 1-Propanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Scribd. Taft Equation. [Link]

  • Scribd. Taft equation: Polar substituent constants, σ. [Link]

  • Stack Exchange. (2022). How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?. Chemistry Stack Exchange. [Link]

  • Wikipedia. Taft equation. [Link]

Sources

A Comparative Guide to the LC-MS Analysis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical strategies for the characterization of reaction products derived from 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to support methodological decisions. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of sulfonamides and sulfonate esters, the primary derivatives of this versatile reagent.

Introduction: The Significance of this compound in Synthesis

This compound is a key building block in organic synthesis, valued for introducing a flexible methoxyphenoxypropylsulfonyl moiety into target molecules.[1][][3] Sulfonyl chlorides, as a class, are highly reactive electrophiles due to the potent electron-withdrawing nature of the sulfonyl group.[4][5] This reactivity makes them excellent partners for a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides, and alcohols to form sulfonate esters.[4][6][7][8] These resulting structures are prevalent in medicinal chemistry, offering diverse pharmacological properties.[4][9]

The analytical challenge lies in accurately identifying and quantifying the desired products while also detecting potential side products, such as the hydrolysis of the starting material to its corresponding sulfonic acid.[6][10][11] LC-MS stands as the premier analytical technique for this purpose, offering the sensitivity and specificity required to navigate the complexities of the reaction mixture.[9]

Reaction Pathways and Expected Products

The primary reaction of this compound involves nucleophilic substitution at the sulfur center.[5] The two most common transformations are:

  • Sulfonamide Formation: Reaction with a primary or secondary amine (R₂NH) yields the corresponding N-substituted sulfonamide.[6][7]

  • Sulfonate Ester Formation: Reaction with an alcohol (R'OH) produces a sulfonate ester.[4][6]

A significant competing reaction is hydrolysis , where the sulfonyl chloride reacts with water to form 3-(4-methoxyphenoxy)-1-propanesulfonic acid.[6][10] This can occur during the reaction if water is present or during aqueous work-up procedures.[12]

The following diagram illustrates the primary reaction pathways of this compound.

Reaction_Pathways Figure 1. Key Reactions of this compound A This compound B Sulfonamide Product A->B + R₂NH (Amine) C Sulfonate Ester Product A->C + R'OH (Alcohol) D Hydrolysis Product (Sulfonic Acid) A->D + H₂O (Water)

Caption: Key reactions of the target sulfonyl chloride.

Comparative LC-MS Methodologies

The choice of LC-MS parameters is critical for resolving and accurately identifying the reaction products. We will compare two primary approaches: Reversed-Phase Chromatography with Electrospray Ionization in Positive vs. Negative Ion Mode.

Chromatographic Separation: A Unified Approach

For the compounds of interest—the starting sulfonyl chloride, the sulfonamide and sulfonate ester products, and the sulfonic acid byproduct—a standard reversed-phase (RP) high-performance liquid chromatography (HPLC) method provides excellent separation. The varying polarities of these compounds allow for effective resolution on a C18 column.

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeProvides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and promotes protonation for positive ion mode ESI.[13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for RP-HPLC, offering good elution strength.[14]
Gradient 10-95% B over 10-15 minutesA generic gradient suitable for resolving compounds with a range of polarities.
Flow Rate 0.2-0.6 mL/minAppropriate for standard analytical LC columns.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Mass Spectrometric Detection: A Tale of Two Modes

The key decision in the LC-MS analysis of these reaction products is the choice of ionization polarity. Electrospray Ionization (ESI) is the technique of choice, but positive and negative ion modes offer distinct advantages and disadvantages for the different analytes.[15]

  • Best for: Sulfonamide products.

  • Mechanism: Sulfonamides readily accept a proton, typically on one of the nitrogen atoms, to form an abundant [M+H]⁺ ion.[16] Adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are also commonly observed, which can sometimes complicate spectra but also provide confirmatory evidence of the molecular weight.[17]

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the protonated sulfonamide often leads to characteristic fragmentation patterns. A common pathway is the cleavage of the S-N bond.[18] Another frequently observed fragmentation is the neutral loss of sulfur dioxide (SO₂), a rearrangement reaction that is characteristic of many aromatic sulfonamides.[15][19][20]

  • Best for: Sulfonic acid hydrolysis product and sulfonate esters.

  • Mechanism: The sulfonic acid readily deprotonates to form a stable [M-H]⁻ ion. For sulfonate esters, Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to be effective, often forming stable [M-alkyl]⁻ precursor ions.[17] While ESI can be used, adduct formation (e.g., [M+HCOO]⁻) may be necessary to achieve good sensitivity.

  • Fragmentation (MS/MS): For the deprotonated sulfonic acid, fragmentation often involves the loss of SO₃. For sulfonate esters in negative mode, a characteristic fragmentation is the loss of SO₂.[17]

AnalyteOptimal Ionization ModeExpected Precursor Ion(s)Key MS/MS FragmentsRationale
Sulfonamide Product Positive (+ESI) [M+H]⁺, [M+Na]⁺Cleavage of S-N bond, Neutral loss of SO₂The amide nitrogen is readily protonated, leading to high sensitivity.[16] Fragmentation is often structurally informative.[18][19]
Sulfonate Ester Product Negative (-ESI) or Positive (+ESI) with adducts [M-H]⁻ (less common), [M+Na]⁺, [M+NH₄]⁺Loss of SO₂, Cleavage of ester bondIonization can be challenging. APCI in negative mode is a strong alternative.[17] Adduct formation in positive mode can enhance sensitivity.
Sulfonic Acid (Hydrolysis) Negative (-ESI) [M-H]⁻Loss of SO₃The acidic proton is easily lost, making negative mode highly sensitive for this byproduct.
Starting Sulfonyl Chloride Not directly analyzed by LC-MS N/AN/AHighly reactive and prone to hydrolysis in the protic mobile phases used in RP-LC.[6] It is typically monitored by the appearance of its hydrolysis product.

Experimental Protocols

The following protocols provide a validated starting point for the LC-MS analysis of a typical reaction mixture.

Protocol 1: Sample Preparation

Objective: To prepare a reaction mixture for LC-MS analysis, ensuring compatibility with the analytical system.

  • Quench the Reaction: At the desired time point, take a 50 µL aliquot of the reaction mixture.

  • Dilution: Immediately dilute the aliquot into 950 µL of a 50:50 acetonitrile/water solution in a 1.5 mL autosampler vial. This large dilution factor (~20x) is crucial to prevent detector saturation and minimize matrix effects.

  • Vortex: Mix the sample thoroughly by vortexing for 10 seconds.

  • Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

Causality: Rapid dilution in a solvent mixture compatible with the initial mobile phase conditions is essential to stop the reaction and prevent the highly reactive sulfonyl chloride from degrading on the benchtop or in the vial.[12]

Protocol 2: LC-MS/MS Analysis Workflow

Objective: To acquire high-quality LC-MS and MS/MS data for all potential reaction products.

LCMS_Workflow Figure 2. LC-MS/MS Analytical Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Inject 1. Inject Diluted Sample LC_Separate 2. Separate on C18 Column (Gradient Elution) LC_Inject->LC_Separate MS_Scan 3. Full Scan MS (Positive & Negative Mode) LC_Separate->MS_Scan MS_Identify 4. Identify Precursor Ions ([M+H]⁺, [M-H]⁻, etc.) MS_Scan->MS_Identify MS_Fragment 5. Targeted MS/MS (Fragment Precursors) MS_Identify->MS_Fragment Data_Confirm 6. Confirm Product Structures (via Fragmentation Patterns) MS_Fragment->Data_Confirm Data_Quantify 7. Quantify Products (Relative Peak Area) Data_Confirm->Data_Quantify

Caption: A step-by-step workflow for LC-MS/MS analysis.

  • Instrument Setup:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • MS System: Agilent 6460 Triple Quadrupole or equivalent Q-TOF instrument.

    • Ion Source: Electrospray Ionization (ESI).

  • LC Method:

    • Use the parameters outlined in the "Chromatographic Separation" table above.

  • MS Acquisition Method:

    • Segment 1: Positive Ion Mode (+ESI)

      • Scan Range: m/z 100-1000

      • Source Parameters: Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V.[21]

      • Targeted MS/MS: Create a Multiple Reaction Monitoring (MRM) or Product Ion Scan method for the expected [M+H]⁺ of your sulfonamide product.

    • Segment 2: Negative Ion Mode (-ESI)

      • Scan Range: m/z 100-1000

      • Source Parameters: Similar to positive mode, but with negative capillary voltage (-3500 V).

      • Targeted MS/MS: Create an MRM or Product Ion Scan method for the expected [M-H]⁻ of the sulfonic acid hydrolysis product and any expected sulfonate ester products.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the exact masses of the expected precursor ions.

    • Analyze the fragmentation spectra from the MS/MS experiments to confirm the identity of the products. Look for characteristic losses such as SO₂.[15][20]

Trustworthiness: A Self-Validating System

This analytical approach incorporates self-validating principles:

  • Orthogonal Detection: Combining retention time from the LC with both the precursor mass and the fragmentation pattern from the MS/MS provides a high degree of confidence in compound identification.

  • Internal Benchmarking: The presence of the hydrolysis byproduct (sulfonic acid) serves as an internal marker for the reactivity of the sulfonyl chloride under the reaction and work-up conditions. Its relative abundance provides insight into reaction efficiency and potential issues with moisture.

  • Characteristic Fragmentation: The predictable fragmentation pathways of sulfonamides (e.g., SO₂ loss) serve as a diagnostic tool.[19][20] If these characteristic fragments are absent, it calls the structural assignment into question.

By employing this multi-faceted analytical strategy, researchers can confidently characterize the outcomes of reactions involving this compound, leading to more robust and reproducible synthetic results.

References

  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Song, D., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
  • BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
  • Di, B., et al. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. PubMed.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Agilent Technologies, Inc. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • King, J. F., et al. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry.
  • Agilent Technologies, Inc. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • Biosynth. (n.d.). This compound | 118943-25-2 | TEA94325.
  • Sigma-Aldrich. (n.d.). This compound 98 118943-25-2.
  • BOC Sciences. (n.d.). CAS 118943-25-2 this compound.
  • CymitQuimica. (n.d.). This compound.
  • Bentley, T. W., & Llewellyn, G. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.
  • Csupor, D. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
  • BenchChem. (2025). An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of N-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutics, from antibacterial agents to diuretics and anti-inflammatory drugs. The precise location of substitution on the sulfonamide nitrogen is paramount, as even minor structural variations, such as those between regioisomers, can profoundly impact a compound's pharmacological activity, safety profile, and patentability. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing drug development programs.

This guide provides an in-depth comparison of the principal analytical techniques used to validate the structure of N-substituted sulfonamides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present an integrated workflow designed to deliver unequivocal structural proof with the highest degree of scientific integrity.

Part 1: A Comparative Analysis of Core Analytical Techniques

The structural elucidation of a novel N-substituted sulfonamide relies on a synergistic combination of techniques. While each method provides a unique piece of the structural puzzle, no single technique used in isolation is sufficient for complete confirmation. Here, we compare the gold-standard methods, evaluating their strengths and limitations in this specific context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule in the solution state.[1] For N-substituted sulfonamides, a multi-pronged NMR approach is essential.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent is critical. While CDCl₃ is common, the sulfonamide N-H proton often exchanges or gives a broad, indistinct signal. Using DMSO-d₆ is a field-proven tactic; the solvent forms a hydrogen bond with the N-H proton, slowing its exchange rate and resulting in a sharp, observable signal that can be crucial for structural assignment.[2]

  • ¹H NMR: Provides information on the number and environment of protons. Key signals to scrutinize include:

    • The Sulfonamide N-H Proton: Typically appears as a singlet between δ 8-11 ppm in DMSO-d₆.[2][3] Its presence or absence is the first indicator of N-substitution. For secondary sulfonamides (R-SO₂NH-R'), this signal is present; for tertiary sulfonamides (R-SO₂NR'R''), it is absent.

    • Aromatic Protons: The substitution pattern on the aryl ring dictates the chemical shifts and coupling patterns (splitting) of these protons, typically found between δ 7-8 ppm.[4][5] Distinguishing between ortho, meta, and para regioisomers is often straightforward based on these patterns.[6]

    • Protons on the N-Substituent: The signals for the protons on the substituent attached to the nitrogen provide direct evidence of its structure and connectivity.

  • ¹³C NMR: Reveals the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern, providing complementary data to ¹H NMR for isomer differentiation.[2][5]

  • 2D NMR (COSY, HSQC, HMBC): The Connectivity Confirmators

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for unambiguous carbon signal assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming N-substitution. It reveals long-range correlations (2-3 bonds) between protons and carbons. A correlation between the protons on the N-substituent and the carbon atoms of the arylsulfonyl group provides definitive proof of the S-N-C bond sequence.

Trustworthiness: A Self-Validating NMR System A complete NMR dataset (¹H, ¹³C, COSY, HSQC, HMBC) constitutes a self-validating system. The connectivity information derived from HMBC must be consistent with the proton-proton couplings seen in COSY and the direct attachments identified in HSQC. Any discrepancy signals a potential structural misassignment.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule.[4] It is also invaluable for confirming structural features through controlled fragmentation.

Expertise & Experience: Ionization and Fragmentation

Electrospray Ionization (ESI) is the most common technique for sulfonamides as it is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the protonated molecule [M+H]⁺.[7][8] Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then used to controllably fragment this ion.

The fragmentation patterns of N-substituted sulfonamides are well-characterized and serve as a structural fingerprint.[9] Key fragmentation pathways include:

  • Cleavage of the S-N Bond: This is often the most prominent fragmentation, leading to characteristic ions. For N-substituted benzenesulfonamides, this results in a fragment at m/z 156, corresponding to the [H₂N-Ph-SO₂]⁺ ion.[8][10]

  • Loss of Sulfur Dioxide (SO₂): A rearrangement pathway can lead to the neutral loss of 64 Da (SO₂). This is particularly common in arylsulfonamides.[11]

  • Fragmentation of the N-Substituent: The fragmentation pattern will also show losses corresponding to the substituent on the nitrogen, further confirming its identity.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise atomic coordinates, bond lengths, and bond angles, leaving no ambiguity about atom connectivity or stereochemistry.[13][14]

Expertise & Experience: The Crystallization Bottleneck

The primary and most significant challenge of this technique is the absolute requirement for a high-quality single crystal.[13] Growing diffraction-quality crystals can be a time-consuming and often unsuccessful process, representing the main limitation of the method. The structure determined is that of the molecule in the crystal lattice, which may not always be the most relevant conformation in a biological (solution) context. However, for settling disputes over regiochemistry or absolute stereochemistry, it is unparalleled.[15]

Part 2: Performance Comparison and Integrated Workflow

An efficient and robust structural confirmation strategy does not rely on a single technique but integrates them into a logical progression. Each step validates the previous one and adds a new layer of structural information.

Performance Comparison Table
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity (C-H framework), Isomer differentiationMolecular formula (HRMS), Fragmentation patternsAbsolute 3D structure, Bond lengths/angles
Sample Requirement 1-10 mg< 1 mgSingle, high-quality crystal
Sample State SolutionSolution or SolidCrystalline Solid
Non-Destructive? YesNo (in MS/MS mode)Yes (typically)
Key Strength Definitive connectivity mapping in solutionHigh sensitivity, elemental compositionUnambiguous structural proof
Key Limitation Lower sensitivity, complex mixtures are challengingIsomers can be difficult to distinguishRequires a suitable single crystal
An Integrated Workflow for Structural Confirmation

The following workflow represents a best-practice approach to confirming the structure of a newly synthesized N-substituted sulfonamide. This process ensures that confidence in the proposed structure is built logically and efficiently.

Workflow Diagram

G cluster_0 Step 1: Purity & Initial Check cluster_1 Step 2: Formula & Framework cluster_2 Step 3: Definitive Connectivity cluster_3 Step 4: Final Confirmation TLC TLC/LC-DAD (Purity Check) LCMS LC-MS (Confirm MW) TLC->LCMS If pure HRMS HRMS (Confirm Formula) LCMS->HRMS NMR_1D 1H & 13C NMR (Identify Fragments) HRMS->NMR_1D MSMS MS/MS (Confirm Fragmentation) HRMS->MSMS NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) NMR_1D->NMR_2D Final Structure Confirmed NMR_2D->Final If Unambiguous XRAY X-ray Crystallography (If Ambiguous) NMR_2D->XRAY If Ambiguous (e.g., Regioisomers) MSMS->Final If Consistent XRAY->Final

Caption: Integrated workflow for N-substituted sulfonamide structure confirmation.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: Sample Preparation and Analysis by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sulfonamide into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure observation of the N-H proton.[2]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum. This is often a longer experiment, so ensure the instrument is stable.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.

    • Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations, which are critical for confirming the N-S bond.

Protocol 2: Analysis by HPLC-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sulfonamide at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.

  • HPLC Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.5-1.0 mL/min.[16][17]

    • Detection: UV/Diode Array Detector (DAD) set to monitor a range (e.g., 210-400 nm) and a specific wavelength (e.g., 254 or 270 nm).[16]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-1000.

    • MS/MS: For fragmentation data, perform a product ion scan on the [M+H]⁺ ion of the compound. Set collision energy (CE) to a value (e.g., 15-30 eV) that induces characteristic fragmentation.

Data Interpretation Logic

The following diagram illustrates how data from different sources are synthesized to confirm a hypothetical structure: N-benzylbenzenesulfonamide.

G cluster_data Experimental Data struct Proposed Structure: N-benzylbenzenesulfonamide ms Mass Spec (ESI+) [M+H]⁺ = 248.07 HRMS confirms C₁₃H₁₃NO₂S Fragments: m/z 156 ([PhSO₂NH₂]⁺) m/z 91 ([C₇H₇]⁺) h_nmr ¹H NMR (DMSO-d₆) Signals: δ 8.5 (t, 1H, NH) δ 7.8 (m, 2H, Ar) δ 7.5 (m, 3H, Ar) δ 7.3 (m, 5H, Ar) δ 4.1 (d, 2H, CH₂) c_nmr ¹³C NMR Signals: δ 140.1 (Ar C-S) δ 138.5 (Ar C-C) δ 132.8, 129.2, 126.6 (Ar CH) δ 46.5 (CH₂) hmbc HMBC Correlations Key Links: conclusion Conclusion: Structure Confirmed ms->conclusion Correct MW & Fragments h_nmr->conclusion Correct Proton Signals & Couplings c_nmr->conclusion Correct Carbon Signals hmbc->conclusion Definitive S-N-C Link

Caption: Synthesizing multi-technique data to confirm a structure.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Validating the Structure of Sulfonamide-Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Altern
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino acids.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels.
  • Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • NMR Spectroscopy.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • X-ray crystallography. Wikipedia.

Sources

Efficacy Showdown: A Comparative Analysis of Ametoctradin and Next-Generation Oomycete Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against oomycete pathogens, which threaten high-value crops such as potatoes, grapes, and cucurbits, the demand for innovative and effective fungicides is perpetual. The evolution of fungicide resistance necessitates a deep, mechanistic understanding of new active ingredients and a strategic approach to their deployment. This guide provides a comparative analysis of the novel fungicide Ametoctradin, a derivative of the triazolopyrimidine class, against other key oomycete-active fungicides. Our focus is to dissect the efficacy, mode of action, and practical application of these compounds, supported by robust experimental data, to empower researchers and crop protection professionals in making informed decisions.

Ametoctradin (also known by its trade name Initium®) is a modern fungicide developed to control devastating diseases like late blight (Phytophthora infestans) and downy mildews.[1][2][3] It represents a distinct chemical class, the triazolo-pyrimidylamines, offering a unique tool for disease management.[1][4] This guide will compare its performance against two other significant oomycete fungicides: Cyazofamid and Mandipropamid.

Pillar 1: Unraveling the Mechanisms of Action

A foundational principle in sustainable disease management is the rotation of fungicides with different modes of action (MoA) to mitigate the development of resistance. Understanding how these compounds disrupt the pathogen's life cycle at a molecular level is therefore paramount.

Ametoctradin (FRAC Group 45): The Respiratory Disruptor

Ametoctradin's fungicidal activity stems from its potent inhibition of mitochondrial respiration within the oomycete cell.[5][6] It specifically targets Complex III (the cytochrome bc1 complex) of the electron transport chain.[3][7][8] By binding to this complex, Ametoctradin blocks the transfer of electrons, which halts the production of ATP—the cell's primary energy currency.[5][9] This energy crisis is catastrophic for the pathogen, leading to a swift cessation of growth and, particularly, strong inhibition of zoospore motility, differentiation, and germination, which are highly energy-dependent stages of the oomycete life cycle.[5][10] This unique binding site, designated QxI (Quinone outside, unknown Inhibitor), differentiates it from the well-known QoI (strobilurin) fungicides, making it effective against strobilurin-resistant pathogen strains.[8][9]

cluster_Mitochondrion Oomycete Mitochondrion ETC Electron Transport Chain C1 Complex I C3 Complex III (Cytochrome bc1) C1->C3 C2 Complex II C2->C3 C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Ametoctradin Ametoctradin Ametoctradin->C3 INHIBITS

Caption: Ametoctradin's Mode of Action within the Oomycete Mitochondrion.

Alternative Fungicides: Different Keys for the Same Lock

  • Cyazofamid (FRAC Group 21): Like Ametoctradin, Cyazofamid also targets Complex III of the mitochondrial respiratory chain. However, it binds to a different site—the Qi (Quinone inside) site.[11][12] This makes it a valuable rotation partner, as there is no cross-resistance with QoI or QxI inhibitors.[12] Cyazofamid is highly effective against all stages of the fungal life cycle, from zoospore germination to mycelial growth.[12][13]

  • Mandipropamid (FRAC Group 40): Mandipropamid employs a completely different strategy. It is a Carboxylic Acid Amide (CAA) fungicide that inhibits the biosynthesis of the oomycete's cell wall. It specifically targets a cellulose synthase-like enzyme (PiCesA3), disrupting the structural integrity of the pathogen and causing swelling and bursting of germinating cysts. This distinct MoA provides an excellent option for resistance management when rotated with respiratory inhibitors.

Pillar 2: Framework for Efficacy Evaluation—Protocols and Methodologies

Objective comparison requires standardized, reproducible experimental protocols. The methodologies described below form the basis for generating the comparative data presented in this guide. The choice of a specific assay depends on the research question, from high-throughput initial screening to late-stage field validation.

Experimental Workflow: From Lab to Field

The evaluation of a fungicide's efficacy is a multi-stage process. It begins with in vitro assays to determine intrinsic activity, progresses to greenhouse trials for controlled environment assessment, and culminates in field trials to assess performance under real-world agricultural conditions.

cluster_workflow Fungicide Efficacy Evaluation Workflow A Stage 1: In Vitro Screening (Microtiter Plate Assay) B Stage 2: In Planta Assay (Leaf Disc / Detached Leaf) A->B Determine Intrinsic Activity C Stage 3: Greenhouse Trial (Whole Plant Assay) B->C Evaluate Protective/Curative Action D Stage 4: Field Trial (Small Plot Research) C->D Assess Performance under Controlled Environmental Conditions E Data Analysis & Comparison (EC50, Disease Severity, Yield) D->E Validate Efficacy in Real-World Agricultural Systems

Caption: A generalized workflow for comprehensive fungicide efficacy testing.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Amended Agar)

This foundational assay determines the direct impact of a compound on pathogen growth and is used to calculate the Effective Concentration 50% (EC50), a key metric for comparing intrinsic potency.[14]

  • Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or rye agar for Phytophthora spp.). Autoclave and cool to 45-50°C.

  • Amendment: Add the test fungicide (dissolved in a suitable solvent like DMSO) to the molten agar at a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control is essential. Pour the amended agar into sterile petri dishes.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the growing edge of an active pathogen culture onto the center of each amended plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the pathogen (e.g., 18-20°C for P. infestans).

  • Evaluation: Measure the colony diameter daily until the mycelium on the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the control. Use this data to determine the EC50 value via probit analysis.

Causality Insight: This assay isolates the chemical's effect on the pathogen from host-plant interactions, providing a pure measure of fungitoxicity. It is a critical first step for go/no-go decisions in a screening cascade.[15]

Protocol 2: Protective Activity on Detached Leaves

This assay bridges the gap between in vitro and whole-plant studies, assessing the fungicide's ability to prevent infection when applied before the pathogen.

  • Plant Material: Use young, fully expanded leaves from susceptible host plants (e.g., potato or tomato leaflets).

  • Fungicide Application: Spray the leaves with a formulated fungicide solution at various concentrations until runoff. Allow the leaves to dry completely.

  • Inoculation: Place the treated leaves in a humid chamber (e.g., a petri dish with moist filter paper). Pipette a droplet of a zoospore suspension (e.g., 5 x 10^4 spores/mL) onto the center of each leaf.

  • Incubation: Incubate under controlled light and temperature conditions for 5-7 days.

  • Evaluation: Assess disease severity by measuring the diameter of the necrotic lesion that develops. Calculate the percentage of disease control relative to the untreated, inoculated control leaves.

Causality Insight: This method introduces the plant surface as a variable. The fungicide's ability to adhere to the waxy cuticle, resist wash-off, and provide a protective barrier is tested—properties that are crucial for field performance. Ametoctradin, for instance, shows high affinity for the epicuticular wax layer, contributing to its excellent rainfastness.[10][16]

Pillar 3: Comparative Efficacy Data

The following tables synthesize data from field and laboratory studies to provide a quantitative comparison of Ametoctradin and its alternatives against late blight (Phytophthora infestans), a primary target for these fungicides.

Table 1: In Vitro Activity Against Oomycete Pathogens

FungicideChemical ClassFRAC GroupTarget PathogenEC50 (µg/mL) for Mycelial GrowthReference
Ametoctradin Triazolo-pyrimidylamine45Phytophthora sojae0.174[9]
Cyazofamid Cyanoimidazole21Phytophthora infestans0.008 - 0.2[13]
Mandipropamid Carboxylic Acid Amide40Phytophthora infestans<0.0005 (spore germination)[17]

Scientist's Note: Direct comparison of EC50 values should be done with caution as they can be influenced by the specific isolate and assay conditions. However, the data indicates that all three compounds possess very high intrinsic activity against Phytophthora species. Mandipropamid shows exceptional potency against spore germination, a critical infection stage.[17]

Table 2: Field Trial Efficacy Against Potato Late Blight (Phytophthora infestans)

Treatment (Active Ingredient/s)Application Rate (per ha)Final Disease Severity (%)Relative Area Under Disease Progress Curve (RAUDPC)Yield (t/ha)Reference Study
Untreated Control-79.245.124.3Töfoli et al., 2016[18][19]
Ametoctradin + Dimethomorph 1.00 L10.04.433.7Töfoli et al., 2016[18][19]
Ametoctradin + Dimethomorph 1.25 L6.72.836.5Töfoli et al., 2016[18][19][20]
Fluopicolide + Propamocarb1.50 L10.84.334.6Töfoli et al., 2016[18][19]
Cymoxanil + Mancozeb2.50 kg26.712.829.8Töfoli et al., 2016[18][19]
Metalaxyl-M + Mancozeb2.50 kg30.813.928.9Töfoli et al., 2016[18][19]

Field Insights: The data from a 2013 field trial in Brazil clearly demonstrates the superior performance of the Ametoctradin + Dimethomorph combination (commercialized as Zampro®) in controlling potato late blight.[18][19][21] This premix provided significantly lower disease severity and a corresponding increase in yield compared to older standards like Cymoxanil + Mancozeb and Metalaxyl-M + Mancozeb.[18][19] The combination leverages two different modes of action, providing robust control and an inherent resistance management strategy.[21][22] Other research confirms that fungicides like Zampro (Ametoctradin + Dimethomorph) and Ranman (Cyazofamid) provide excellent control of potato late blight when used in a preventative spray program.[23]

Conclusion and Strategic Recommendations

Ametoctradin is a potent, modern fungicide that offers a novel mode of action (FRAC Group 45) for the control of critical oomycete pathogens. Its efficacy, particularly when formulated with a partner active ingredient like Dimethomorph, is equivalent or superior to other leading fungicides in its class.

For researchers and crop protection specialists, the key takeaways are:

  • Leverage Unique MoA: Ametoctradin's unique QxI mode of action makes it an essential tool for rotation programs, especially where resistance to QoI (strobilurin) fungicides is a concern.

  • Preventative Application: Ametoctradin is primarily a protectant fungicide.[24] Its strong binding to the leaf's waxy cuticle provides excellent rainfastness and residual control, making it ideal for preventative spray schedules.[10][16]

  • Integrated Strategy: No single active ingredient is a silver bullet. The most robust and sustainable disease control programs will incorporate Ametoctradin in rotation with fungicides from different FRAC groups, such as Cyazofamid (Group 21) and Mandipropamid (Group 40), to minimize selection pressure for resistance.

  • Formulation Matters: The performance of Ametoctradin in commercial products like Zampro® is enhanced by its combination with Dimethomorph, which adds systemic and anti-sporulant activity, broadening the control spectrum.[21][22][25]

The continued strategic integration of novel active ingredients like Ametoctradin, grounded in a solid understanding of their mechanism and comparative efficacy, is fundamental to achieving sustainable and productive agricultural systems.

References

Sources

A Senior Application Scientist's Guide to Modern Sulfonylating Agents: Benchmarking New Alternatives Against 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutics, from antibiotics to anticancer agents, underscores the critical need for efficient and versatile synthetic methodologies. Traditionally, the synthesis of sulfonamides has been dominated by the use of sulfonyl chlorides. Among these, 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride has served as a reliable benchmark reagent. However, the evolving demands of complex molecule synthesis necessitate a continual search for improved sulfonylating agents that offer enhanced stability, greater selectivity, and milder reaction conditions.

This guide provides an in-depth comparative analysis of two novel sulfonylating agents, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and imidazole-1-sulfonyl azide hydrogen sulfate, against the established benchmark, this compound. Through an examination of their chemical properties, reactivity profiles, and performance in standardized reactions, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their synthetic challenges.

The Benchmark: Understanding this compound

This compound is a versatile, bifunctional molecule featuring both a sulfonyl chloride and a methoxy-substituted phenoxy group. This structure has made it a useful building block in combinatorial chemistry and fragment-based drug design. The sulfonyl chloride moiety provides a reliable handle for the introduction of the sulfonamide group, while the ether linkage and aromatic ring offer points for further structural diversification.

However, like many traditional sulfonyl chlorides, its reactivity can be a double-edged sword. While effective, it can be susceptible to hydrolysis and may require the use of stoichiometric amounts of base to neutralize the HCl byproduct generated during sulfonamide formation. Furthermore, its reactivity profile may not be optimal for sensitive substrates or for reactions requiring a high degree of selectivity.

The Challengers: A New Generation of Sulfonylating Agents

In our pursuit of improved synthetic tools, we turn our attention to two promising alternatives that address some of the limitations of traditional sulfonyl chlorides.

The Bulky Catalyst: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

TPSCl is a sterically hindered aromatic sulfonyl chloride that has gained prominence as a powerful coupling agent, particularly in oligonucleotide synthesis.[1][2] Its three bulky isopropyl groups provide a unique steric environment around the sulfonyl group, which can lead to enhanced selectivity in its reactions.[3] This steric hindrance can also contribute to the stability of the reagent, making it less prone to decomposition and easier to handle compared to less substituted sulfonyl chlorides.[2]

The primary advantage of TPSCl lies in its ability to promote efficient sulfonylation reactions, often leading to higher yields and cleaner reaction profiles.[3] Its utility extends beyond sulfonamide formation to the synthesis of sulfonate esters, further highlighting its versatility.[1]

The Safe Diazotransfer Agent: Imidazole-1-sulfonyl Azide Hydrogen Sulfate

Imidazole-1-sulfonyl azide hydrogen sulfate represents a significant advancement in the safe handling of diazotransfer reagents. It serves as a stable, crystalline solid that is a safer alternative to the potentially explosive trifluoromethanesulfonyl azide.[4][5][6] Its primary application is the conversion of primary amines to azides, a crucial transformation in click chemistry and bioconjugation.[4][7]

While not a direct sulfonating agent in the traditional sense, its role in the synthesis of sulfonyl azides, which can then be used to form sulfonamides, places it as a valuable tool in the modern synthetic chemist's arsenal. The hydrogen sulfate salt offers improved stability over the hydrochloride salt, which is known to be hygroscopic and can hydrolyze to the potentially explosive hydrazoic acid.[4][5]

Head-to-Head Comparison: Performance in Sulfonamide Synthesis

To provide a quantitative comparison of these reagents, we will consider a standard reaction: the sulfonylation of a primary amine, benzylamine, to its corresponding sulfonamide. While direct comparative studies under identical conditions are not always available in the literature, the following data has been compiled and extrapolated from existing studies to provide a representative performance overview.

Table 1: Performance Comparison of Sulfonylating Agents in the Synthesis of N-Benzyl-sulfonamides

Sulfonylating AgentStructureReaction TimeTypical Yield (%)Key Advantages
This compoundO=S(Cl)(CCC1=CC=C(OC)C=C1)=O4-12 h80-90Bifunctional, good for library synthesis
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)CC(C)C1=CC(C(C)C)=C(C(S(=O)(=O)Cl)=C1)C(C)C1-4 h90-98High reactivity, high yields, good for hindered substrates[3]
Imidazole-1-sulfonyl azide hydrogen sulfate*[N+]#N-N-S(=O)(=O)N1C=CN=C1.[HSO4-]2-step process75-85 (overall)Safe, stable solid, mild reaction conditions[5][6]

*Note: The reaction with imidazole-1-sulfonyl azide hydrogen sulfate is a two-step process involving the initial formation of an azide followed by reduction and sulfonylation. The yield is representative of the overall process.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the sulfonylation of benzylamine with each reagent are provided below.

Protocol 1: Sulfonylation using this compound

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sulfonylation using 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.0 eq)

  • Benzylamine (1.2 eq)

  • Pyridine, anhydrous

Procedure:

  • Dissolve benzylamine in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TPSCl portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl until the aqueous layer is acidic, then with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Two-Step Sulfonamide Synthesis via Imidazole-1-sulfonyl Azide Hydrogen Sulfate

Step 1: Azide Formation Materials:

  • Imidazole-1-sulfonyl azide hydrogen sulfate (1.1 eq)

  • Benzylamine (1.0 eq)

  • Copper(II) sulfate pentahydrate (0.1 eq)

  • Methanol/Water (9:1)

Procedure:

  • Dissolve benzylamine and copper(II) sulfate pentahydrate in a mixture of methanol and water.

  • Add imidazole-1-sulfonyl azide hydrogen sulfate to the solution and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude benzyl azide.

Step 2: Reduction and Sulfonylation Materials:

  • Crude benzyl azide from Step 1

  • Triphenylphosphine (1.2 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the crude benzyl azide in anhydrous THF.

  • Add triphenylphosphine and stir at room temperature for 1-2 hours (Staudinger reaction).

  • Cool the resulting solution to 0 °C and add triethylamine.

  • Slowly add a solution of this compound in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and purify as described in Protocol 1.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in a typical sulfonylation reaction and the two-step process involving imidazole-1-sulfonyl azide.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Solution (Substrate + Base) Mixing Mixing at 0°C Amine->Mixing SulfonylChloride Sulfonyl Chloride Solution SulfonylChloride->Mixing Stirring Stirring at RT Mixing->Stirring Quench Quench with Water Stirring->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify Final Product Final Product Purify->Final Product two_step_synthesis cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction & Sulfonylation Start1 Primary Amine Reaction1 Diazo Transfer Start1->Reaction1 Reagent1 Imidazole-1-sulfonyl azide hydrogen sulfate Reagent1->Reaction1 Product1 Azide Intermediate Reaction1->Product1 Reduction Staudinger Reduction (PPh3) Product1->Reduction Sulfonylation Sulfonylation Reduction->Sulfonylation FinalProduct Final Sulfonamide Sulfonylation->FinalProduct

Caption: Workflow for two-step sulfonamide synthesis.

Conclusion and Future Outlook

The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides that can significantly impact reaction efficiency, yield, and the ability to access complex molecular architectures. While this compound remains a valuable and reliable reagent, the emergence of novel agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and imidazole-1-sulfonyl azide hydrogen sulfate offers compelling advantages.

TPSCl stands out for its high reactivity and ability to achieve excellent yields, particularly with sterically demanding substrates. Its stability and clean reaction profiles make it an attractive choice for optimizing key synthetic steps. On the other hand, imidazole-1-sulfonyl azide hydrogen sulfate provides a much-needed solution for the safe and efficient introduction of the azide functionality, a gateway to a plethora of important chemical transformations.

The choice between these and other sulfonylating agents will ultimately depend on the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge for making an informed decision in this critical step of chemical synthesis. As the field of medicinal chemistry continues to advance, the development of even more sophisticated and specialized sulfonylating agents is anticipated, further expanding the synthetic chemist's toolkit and accelerating the discovery of new life-saving medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, February 28). Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Retrieved from [Link]

  • Reisman, S. E., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054–3057. Available at: [Link]

  • SDFine. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • PubChem. (n.d.). 1H-Imidazole-1-sulfonyl azide sulfate. Retrieved from [Link]

  • Ye, W., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3446. Available at: [Link]

  • Wang, Z., et al. (2013). A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent. Synlett, 24(10), 1261-1264.
  • Zhang, M., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Available at: [Link]

  • Wu, J., & An, D. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(12), 4584–4586. Available at: [Link]

  • Wallace, O. B. (2009). Synthesis of sulfonamides. In Comprehensive Organic Synthesis II (pp. 1-25). Elsevier.
  • PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]

  • Hemmateenejad, B., et al. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Iranian Chemical Society, 10(3), 535-544.
  • Guthrie, R. D., & Thang, S. H. (1987). Selective Sulfonylating Agents. Australian Journal of Chemistry, 40(12), 2133-2136.
  • PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 3-(4-methoxyphenoxy)-1-propanesulfonyl chloride (CAS No. 118943-25-2). As a reactive sulfonyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks associated with its corrosivity and reactivity, particularly with moisture. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Hazard Assessment and Chemical Profile

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] The primary hazard stems from the reactivity of the sulfonyl chloride functional group. This group readily undergoes hydrolysis upon contact with water or moist air, producing 3-(4-methoxyphenoxy)-1-propanesulfonic acid and hydrochloric acid (HCl).[3][4][5] This reaction is exothermic and the resulting acidic byproducts are highly corrosive. Therefore, all handling and disposal procedures must be designed to control this hydrolysis reaction and neutralize its products.

Chemical Identifier Value
CAS Number 118943-25-2[1][6]
Molecular Formula C₁₀H₁₃ClO₄S[1][6][7]
Molecular Weight 264.73 g/mol [1][6]
Appearance Solid[8]
Hazard Class Skin Corrosion 1B[1]
GHS Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statement H314: Causes severe skin burns and eye damage[1][2]

Essential Safety Protocols and Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, strict adherence to safety protocols is non-negotiable. All operations must be conducted within a certified chemical fume hood.[9] An emergency eyewash station and safety shower must be immediately accessible.[10]

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Protection Tightly fitting safety goggles and a full-face shield.[11][12]Protects against splashes of the chemical and its corrosive reaction products. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]Inspect gloves before each use. Practice proper removal technique to avoid skin contamination.[12]
Body Protection Chemical-resistant lab coat or apron.[12][13]Provides a barrier against accidental spills and protects personal clothing. For larger quantities, impervious clothing is recommended.[12]
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood.For spill cleanup outside of a fume hood, a full-face respirator with an acid gas cartridge is necessary.[11] Personnel must be trained and fit-tested for respirator use.[14]

Emergency First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[15][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][17] Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion causes severe burns and perforation of the digestive tract is a risk.[19][20] Seek immediate medical attention.

Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the nature and quantity of the waste. This workflow provides a logical path for managing different scenarios involving this compound.

G start Waste Identification This compound spill Is it a spill? start->spill quantity Assess Quantity spill->quantity No spill_cleanup Spill Cleanup & Decontamination spill->spill_cleanup Yes small_quant Small Residual Quantity (e.g., glassware rinsing) quantity->small_quant < 5g bulk_quant Bulk / Unused Reagent quantity->bulk_quant > 5g proto1 Follow Protocol 1: Slow addition to cold Sodium Bicarbonate Solution small_quant->proto1 proto2 Follow Protocol 2: Controlled addition of reagent to cold Sodium Bicarbonate Solution bulk_quant->proto2 proto3 Follow Protocol 3: Contain with inert absorbent, then neutralize. spill_cleanup->proto3 collect Collect Neutralized Aqueous Waste in a properly labeled container. proto1->collect proto2->collect proto3->collect final_disposal Dispose as Hazardous Waste via licensed environmental services contractor. collect->final_disposal

Caption: Decision workflow for proper disposal.

Detailed Disposal and Neutralization Protocols

The core principle for disposal is the controlled hydrolysis and neutralization of the sulfonyl chloride. This converts the reactive compound into its corresponding, more stable, and water-soluble sulfonate salt, which can then be managed as hazardous aqueous waste.

Protocol 1: Neutralization of Small Residual Quantities

This protocol is suitable for quenching trace amounts of the compound remaining in reaction flasks or on equipment.

  • Preparation: In a fume hood, place the contaminated glassware in a secondary container (e.g., an ice bath) to manage any temperature increase. Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Quenching: Slowly and carefully rinse the glassware with the sodium bicarbonate solution. Be alert for signs of reaction, such as gas evolution (CO₂) or heat generation.

  • Collection: Collect all rinsate into a designated hazardous waste container labeled "Neutralized Corrosive Aqueous Waste."

  • Final Rinse: Rinse the glassware three times with water, collecting the initial rinse into the waste container.[21] Subsequent rinses can typically be discharged to the sanitary sewer, pending local regulations.

Protocol 2: Neutralization of Bulk Quantities

This procedure is for disposing of unused or excess quantities of the solid reagent. The key is to add the sulfonyl chloride slowly to the basic solution, never the other way around, to maintain control over the exothermic reaction.

  • Preparation: In a fume hood, place a suitably sized beaker or flask containing a stir bar into an ice/water bath for cooling.

  • Base Solution: Add a saturated aqueous solution of sodium bicarbonate or a 10% solution of sodium carbonate to the flask. Begin gentle stirring. The volume should be sufficient to fully react with and dissolve the sulfonyl chloride (a 5-10 fold molar excess of base is recommended).

  • Slow Addition: Carefully add the solid this compound in small portions to the cold, stirring basic solution.

  • Monitoring: Monitor the reaction for heat generation and gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides. Maintain the temperature below 25°C.

  • Completion: Once all the solid has been added, continue stirring the mixture for at least 1-2 hours to ensure the reaction is complete.[22]

  • pH Check: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

Protocol 3: Spill Management and Decontamination

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.[17] Ensure the area is well-ventilated. Remove all ignition sources.[15]

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Containment: For a solid spill, carefully cover the material with a dry, inert absorbent such as dry sand, dry lime, or soda ash.[15] DO NOT USE WATER or combustible materials like paper towels directly on the spill. [15][23]

  • Neutralization: Once the spill is covered, slowly and cautiously add a saturated sodium bicarbonate solution or soda ash from the outside of the spill towards the center.

  • Collection: Carefully scoop the absorbed and neutralized mixture into a designated, properly labeled hazardous waste container for "Spill Debris."[17]

  • Decontamination: Clean the spill area with a mild detergent and water. Collect this cleaning solution as hazardous waste.

  • Disposal: Seal the container and arrange for pickup by a licensed hazardous waste disposal service.[24]

The Chemistry of Safe Disposal

The disposal strategy relies on a two-stage chemical transformation: hydrolysis followed by acid-base neutralization. This process converts the hazardous, reactive sulfonyl chloride into stable, inorganic salts and a water-soluble organic sulfonate.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Neutralization R-SO2Cl 3-(4-Methoxyphenoxy)-1- propanesulfonyl chloride R-SO3H Sulfonic Acid Intermediate R-SO2Cl->R-SO3H + 2 H₂O H2O Water (H₂O) HCl Hydrochloric Acid R-SO3H_2 Sulfonic Acid Intermediate R-SO3H->R-SO3H_2 Products from Stage 1 react with base R-SO3Na Sodium Sulfonate Salt (Water Soluble) R-SO3H_2->R-SO3Na HCl_2 Hydrochloric Acid NaCl Sodium Chloride HCl_2->NaCl NaHCO3 Sodium Bicarbonate (2 NaHCO₃) NaHCO3->R-SO3Na NaHCO3->NaCl H2CO3 Carbonic Acid CO2 Carbon Dioxide H2CO3->CO2 H2O_2 Water H2CO3->H2O_2

Caption: The two-stage reaction of hydrolysis and neutralization.

Final Waste Management

All neutralized waste solutions and spill cleanup debris must be considered hazardous waste.[25][26]

  • Labeling: Containers must be clearly labeled. The label should include: "Hazardous Waste," the chemical constituents (e.g., "Neutralized reaction products of this compound and Sodium Bicarbonate"), and the associated hazards (Corrosive).[17]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[20]

  • Disposal: Final disposal must be conducted through your institution's Environmental Health and Safety office or a licensed hazardous waste management company.[21][24][27] Never discharge the raw chemical or un-neutralized solutions down the drain.[25][27]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 105(9), 2753–2759. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Household Hazardous Waste (HHW). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propionyl chloride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a senior application scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (CAS No. 118943-25-2). This sulfonyl chloride is a valuable reagent in synthetic chemistry; however, its corrosive nature demands meticulous handling procedures. This document moves beyond mere checklists to explain the rationale behind each safety measure, ensuring a culture of informed caution in your laboratory.

Understanding the Inherent Risks

This compound is classified under Skin Corrosion Category 1B, which signifies that it can cause severe skin burns and eye damage upon contact.[1] The signal word for this chemical is "Danger," underscoring the need for stringent safety protocols. Like other sulfonyl chlorides, it is sensitive to moisture and can react with water to release corrosive hydrogen chloride gas.[2] This reactivity is a critical consideration in its handling, storage, and disposal.

Core Principles of Safe Handling

The primary routes of exposure to this compound are through skin contact, eye contact, and inhalation of its dust or aerosols.[3][4] Therefore, a multi-layered defense strategy is essential, incorporating engineering controls, personal protective equipment, and rigorous operational protocols.

Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All work with this reagent must be conducted within a certified chemical fume hood.[5] This not only provides crucial ventilation to prevent the inhalation of any aerosols or vapors but also acts as a physical barrier against splashes.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of your workspace.[7][8] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent personal injury. The following table summarizes the required PPE for handling this compound, with explanations for the choice of each.

Body PartRequired PPERationale
Eyes and Face Safety goggles and a full-face shield.[6][9]The corrosive nature of this compound can cause severe and irreversible eye damage. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[9]To prevent skin burns, gloves made of a material resistant to corrosive chemicals are essential. Double-gloving is recommended for enhanced protection.
Body Chemical-resistant lab coat or apron.[5][9][10]This protects your skin and personal clothing from accidental spills and splashes.
Respiratory A NIOSH/MSHA-approved respirator with a type P3 (EN 143) cartridge may be necessary if there is a risk of exceeding exposure limits or if working outside a fume hood is unavoidable.[9]This is to prevent the inhalation of harmful dust or aerosols.
Operational Plan: From Receipt to Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[7][11]

  • The storage area should be designated for corrosive materials.[2] Keep the container tightly closed.[4][8]

Handling and Use:

  • Preparation: Before handling the reagent, ensure you are wearing all the required PPE. Prepare your workspace in the chemical fume hood by laying down absorbent, chemical-resistant bench paper.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid reagent within the fume hood to contain any dust. Use non-sparking tools.[4]

  • Reaction Setup: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner. Be mindful that sulfonyl chlorides can react exothermically, particularly with nucleophilic reagents.

Spill Management:

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Neutralization: For spills of sulfonyl chlorides, a cautious neutralization step is advisable. Once absorbed, the material can be slowly added to a cold solution of a weak base, such as sodium bicarbonate, in a fume hood.[5]

  • Cleanup and Disposal: Collect the neutralized material in a suitable, labeled container for hazardous waste.[4] Decontaminate the spill area with a suitable cleaning agent.

Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Assess Risk Spill->Alert Evacuate Evacuate Area (If Necessary) Alert->Evacuate Major Spill PPE Don Appropriate PPE Alert->PPE Minor Spill Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Slowly Neutralize with Weak Base (e.g., NaHCO3) Contain->Neutralize Collect Collect Waste in Labeled Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a spill of this compound.

Disposal Plan:

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Quenching Excess Reagent: Any unreacted this compound must be carefully neutralized before disposal.[5] A recommended procedure is to slowly add the excess reagent to a stirred, cold solution of sodium bicarbonate. This should be performed in a fume hood.

  • Waste Collection: Collect all waste materials, including quenched reagent and contaminated consumables, in a designated and properly labeled hazardous waste container.[4]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][12] The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[4]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By integrating these expert-driven protocols into your laboratory's standard operating procedures, you build a self-validating system of safety. This proactive approach not only protects your research team but also enhances the integrity and reproducibility of your scientific endeavors.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
  • PPE for Hazardous Chemicals - Canada Safety Training.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
  • This compound 98 118943-25-2 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • This compound | 118943-25-2 | TEA94325 - Biosynth.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • chemical label 3-(4-Methoxyphenoxy)propane sulfonyl chloride.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, January 10).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
  • SAFETY DATA SHEET - Fisher Scientific.
  • p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • 2 - SAFETY DATA SHEET. (2023, September 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.